Product packaging for Lansoprazole N-oxide(Cat. No.:CAS No. 213476-12-1)

Lansoprazole N-oxide

Cat. No.: B194826
CAS No.: 213476-12-1
M. Wt: 385.4 g/mol
InChI Key: OBGHBYDDJGHGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lansoprazole N-oxide is a significant oxidative metabolite of Lansoprazole, a widely used proton pump inhibitor (PPI) . This high-purity reference standard is essential for advanced pharmaceutical and bioanalytical research. Its primary application lies in the quantification of Lansoprazole and its metabolic pathway profiling in biological matrices, serving as a critical biomarker in pharmacokinetic studies . Researchers utilize this compound to understand inter-individual variability in drug metabolism, particularly due to the role of cytochrome P450 enzymes, CYP2C19 and CYP3A4, in its formation . Furthermore, it is indispensable for use as an impurity standard and system suitability control in methods development and validation, ensuring the accuracy and reliability of assays based on techniques like HPLC and LC-MS/MS. This compound is presented as a high-quality material to support rigorous scientific investigation. This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14F3N3O3S B194826 Lansoprazole N-oxide CAS No. 213476-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O3S/c1-10-13(22(23)7-6-14(10)25-9-16(17,18)19)8-26(24)15-20-11-4-2-3-5-12(11)21-15/h2-7H,8-9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGHBYDDJGHGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1CS(=O)C2=NC3=CC=CC=C3N2)[O-])OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213476-12-1
Record name Lansoprazole N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213476121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LANSOPRAZOLE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C3Z1Q9J3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lansoprazole N-oxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole N-oxide is a prominent impurity and a metabolite of lansoprazole, a widely used proton pump inhibitor. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, analytical characterization, and known biological significance. While it is recognized as a prodrug that is converted in vivo to lansoprazole sulfone, detailed pharmacokinetic and pharmacodynamic data for this compound itself are not extensively reported in publicly available literature.[1][2] This document consolidates the existing knowledge to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

Lansoprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders. The purity and metabolic profile of lansoprazole are of critical importance for its safety and efficacy. This compound has been identified as a significant process-related impurity and a product of lansoprazole degradation under acidic or basic conditions.[3] Furthermore, it is a known metabolite formed during the oxidative metabolism of lansoprazole. Understanding the properties and behavior of this compound is crucial for quality control during drug manufacturing and for a complete comprehension of lansoprazole's metabolic fate.

Chemical and Physical Properties

This compound is a derivative of lansoprazole where the pyridine nitrogen has been oxidized. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Chemical Name 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[3]
Synonyms Lansoprazole Impurity A, Lansoprazole EP Impurity A[2]
CAS Number 213476-12-1
Molecular Formula C₁₆H₁₄F₃N₃O₃S
Molecular Weight 385.36 g/mol
Appearance White to off-white solid
Melting Point 164 °C
Solubility Soluble in DMSO
UV λmax 279 nm

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through the oxidation of a suitable precursor. A detailed experimental protocol is provided below, based on established synthetic routes.

Experimental Protocol: Synthesis of this compound

The synthesis involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide with 2-mercapto-1H-benzimidazole followed by oxidation.

Step 1: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole

  • Dissolve 2-mercapto-1H-benzimidazole (10.3 g, 68 mmol) in a solution of NaOH (4 g, 100 mmol) in water (50.0 mL).

  • To this solution, add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide (16 g, 62 mmol) in acetone (50.0 mL).

  • Stir the reaction mixture for 1 hour until the reaction is complete.

  • Filter the isolated solid, wash it with a 1:1 mixture of water and acetone (20.0 mL).

  • Dry the solid at 40–45 °C to obtain the intermediate product as a white solid.

Step 2: Oxidation to this compound

  • Cool a solution of the intermediate from Step 1 (6.0 g, 16 mmol) in chloroform (30.0 mL) to -10 to -15 °C.

  • Slowly add a solution of m-chloroperbenzoic acid (m-CPBA) (4.0 g, 16 mmol) in chloroform (30.0 mL) over a period of 30 minutes, maintaining the temperature.

  • Pour the reaction mixture into a solution of NaOH (2.0 g, 50 mmol) in water (50.0 mL).

  • Adjust the pH to 8–8.5 using acetic acid.

  • Separate the organic and aqueous layers.

  • Extract the organic layer with an aqueous NaOH solution (1.5 g in 30.0 mL water).

  • Wash the resulting aqueous layer with chloroform (2 x 15.0 mL) to remove any unreacted sulfide intermediate.

  • The aqueous layer contains the this compound product.

Synthesis_of_Lansoprazole_N_oxide cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product reactant1 2-chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine-1-oxide intermediate 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide- 2-pyridyl]methyl]thio]-1H-benzimidazole reactant1->intermediate NaOH, Water/Acetone reactant2 2-mercapto-1H-benzimidazole reactant2->intermediate product This compound intermediate->product m-CPBA, Chloroform

Caption: Synthetic pathway for this compound.

Analytical Characterization

A variety of analytical techniques are employed for the identification and quantification of this compound, particularly in the context of purity testing for lansoprazole drug substances.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for separating this compound from lansoprazole and other related impurities.

ParameterHPLC Method 1UPLC Method 1
Column Purospher®STAR RP-18 endcapped (5 μm) 150x4.6 mmWaters Acquity BEH C18
Mobile Phase A Filtered and degassed mixture of water, acetonitrile, and triethylamine (60:40:1), pH 7.0 with phosphoric acidpH 7.0 phosphate buffer and methanol (90:10 v/v)
Mobile Phase B -Methanol and acetonitrile (50:50 v/v)
Elution IsocraticGradient
Flow Rate 0.8 mL/minNot specified
Detection UV at 285 nmUV at 285 nm
Reference(s) Not specifiedNot specified
Spectroscopic Methods

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for the structural elucidation of this compound.

4.2.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides accurate mass data, confirming the elemental composition. The protonated molecular ion [M+H]⁺ is typically observed.

Ionization ModeObserved m/z [M+H]⁺Calculated FormulaReference(s)
Electrospray Ionization (ESI)386.0781C₁₆H₁₅F₃N₃O₃S⁺Not specified

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Significance and Metabolism

Role as a Prodrug and Metabolite

This compound is described as a prodrug that is converted in vivo to lansoprazole sulfone. It is also a metabolite of lansoprazole, formed through oxidative processes in the liver. The metabolism of the parent drug, lansoprazole, is primarily mediated by the cytochrome P450 (CYP) enzyme system.

  • CYP3A4: This is the major enzyme responsible for the formation of lansoprazole sulfone from lansoprazole. It is plausible that CYP3A4 is also involved in the metabolism of this compound to lansoprazole sulfone N-oxide.

  • CYP2C19: This enzyme is primarily involved in the 5-hydroxylation of lansoprazole.

The in vivo conversion of this compound to lansoprazole sulfone suggests that it may contribute to the overall pharmacological effect of lansoprazole, although the extent of this contribution is not well-quantified.

Pharmacokinetics and Pharmacodynamics

There is a notable lack of specific, quantitative pharmacokinetic data (e.g., half-life, bioavailability, Cmax) and pharmacodynamic data (e.g., IC50 for H⁺/K⁺-ATPase inhibition) for this compound in the public domain. The majority of available studies focus on the parent compound, lansoprazole.

Signaling Pathways

Direct evidence of signaling pathways modulated by this compound is not available. However, the parent compound, lansoprazole, has been shown to have effects beyond proton pump inhibition, including anti-inflammatory and antioxidant activities. These effects may be linked to pathways such as the Nrf2-mediated antioxidant response. Whether this compound shares these activities is currently unknown.

Lansoprazole_Metabolism cluster_parent Parent Drug cluster_metabolites Metabolites cluster_enzymes Metabolizing Enzymes lansoprazole Lansoprazole n_oxide This compound lansoprazole->n_oxide Oxidation sulfone Lansoprazole Sulfone lansoprazole->sulfone CYP3A4 hydroxy 5-Hydroxylansoprazole lansoprazole->hydroxy CYP2C19 n_oxide->sulfone In vivo conversion cyp3a4 CYP3A4 cyp2c19 CYP2C19 oxidation Oxidation

Caption: Metabolic pathways of Lansoprazole.

Conclusion

This compound is an important molecule in the context of the pharmaceutical chemistry of lansoprazole. As a key impurity and a metabolite, its synthesis and characterization are well-documented, with robust analytical methods available for its detection and quantification. While its role as a prodrug for lansoprazole sulfone is established, a significant gap exists in the literature regarding its specific pharmacokinetic and pharmacodynamic profile. Further research is warranted to fully elucidate the biological activity and in vivo behavior of this compound to build a more complete understanding of the overall pharmacology of lansoprazole.

References

An In-Depth Technical Guide to Lansoprazole N-oxide: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole N-oxide is a prominent metabolite and a known impurity in the bulk synthesis of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1] Understanding the chemical structure, physicochemical properties, and synthesis of this compound is crucial for drug development, quality control, and metabolic studies. This technical guide provides a comprehensive overview of this compound, including its detailed chemical properties, a step-by-step synthesis protocol, and an illustrative diagram of its place within the metabolic pathway of Lansoprazole.

Chemical Structure and Properties

This compound is characterized by the addition of an oxygen atom to the pyridine nitrogen of the Lansoprazole molecule. This modification significantly influences its chemical and physical properties.

Chemical Identifiers:

IdentifierValue
IUPAC Name 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methyl]sulfinyl]-1H-benzimidazole[2]
CAS Number 213476-12-1[2]
Molecular Formula C₁₆H₁₄F₃N₃O₃S[2]
SMILES CC1=C(C=C--INVALID-LINK--[O-])OCC(F)(F)F[2]

Physicochemical Properties:

PropertyValueSource
Molecular Weight 385.36 g/mol
Melting Point 164 °CBiosynth
Solubility Soluble in DMSO
Appearance White to off-white solid
λmax 279 nm

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound, a known impurity in the bulk preparation of Lansoprazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole

  • m-Chloroperbenzoic acid (m-CPBA)

  • Chloroform

  • Sodium hydroxide (NaOH)

  • Acetic acid

Procedure:

  • Dissolution: Dissolve 6.0 g (16 mmol) of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole in 30.0 mL of chloroform. Cool the solution to a temperature between -10 to -15 °C.

  • Oxidation: Prepare a solution of 4.0 g (16 mmol) of m-CPBA in 30.0 mL of chloroform. Add this solution slowly to the cooled benzimidazole solution over a period of 30 minutes, maintaining the temperature at -10 to -15 °C.

  • Quenching and pH Adjustment: Pour the reaction mixture into a solution of 2.0 g (50 mmol) of NaOH in 50.0 mL of water. Adjust the pH of the resulting mixture to 8-8.5 using acetic acid.

  • Extraction and Purification: Separate the organic and aqueous layers. Extract the organic layer with an aqueous solution of NaOH (1.5 g in 30.0 mL of water). Wash the resulting aqueous layer with chloroform (2 x 15.0 mL) to remove any unreacted sulfide starting material.

  • Isolation: The aqueous layer containing the sodium salt of this compound can be further processed to isolate the final product, typically by acidification to precipitate the N-oxide followed by filtration and drying.

Metabolic Pathway of Lansoprazole

Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C19 and CYP3A4 playing major roles. The main metabolic pathways are 5-hydroxylation and sulfoxidation. The formation of this compound represents another metabolic route, involving the N-oxidation of the pyridine ring. While the specific enzymes catalyzing this N-oxidation are not definitively identified in the provided literature, Flavin-containing monooxygenases (FMOs) and Cytochrome P450s are known to catalyze such reactions.

Lansoprazole_Metabolism lansoprazole Lansoprazole hydroxy 5-Hydroxylansoprazole lansoprazole->hydroxy CYP2C19 sulfone Lansoprazole Sulfone lansoprazole->sulfone CYP3A4 n_oxide This compound lansoprazole->n_oxide CYP450 / FMO

Metabolic pathways of Lansoprazole.

Analytical Characterization

The characterization and quantification of this compound, particularly as an impurity in bulk Lansoprazole, are essential for quality control. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose. A typical method involves using a C18 column with a gradient mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile, with UV detection at approximately 285 nm.

Conclusion

This technical guide provides a detailed overview of this compound, a key metabolite and impurity of Lansoprazole. The provided information on its chemical structure, physicochemical properties, a detailed synthesis protocol, and its position in the metabolic pathway of Lansoprazole serves as a valuable resource for professionals in pharmaceutical research and development. A thorough understanding of this compound is critical for ensuring the quality, safety, and efficacy of Lansoprazole-containing drug products.

References

Synthesis of Lansoprazole N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lansoprazole N-oxide is a known impurity and metabolite of Lansoprazole, a widely used proton pump inhibitor. Its synthesis is of significant interest for reference standard preparation, impurity profiling, and metabolic studies in drug development. This technical guide provides an in-depth overview of a key synthetic pathway to this compound, complete with detailed experimental protocols, quantitative data, and a workflow visualization.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves a two-step process starting from 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide. This intermediate is first condensed with 2-mercapto-1H-benzimidazole to form the sulfide intermediate, which is then oxidized to the final N-oxide product.

Step 1: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole (Sulfide Intermediate)

The first step involves a nucleophilic substitution reaction where the thiol group of 2-mercapto-1H-benzimidazole attacks the electrophilic carbon of the chloromethyl group on the pyridine N-oxide derivative. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the thiol and facilitate the reaction.

Step 2: Oxidation to this compound

The sulfide intermediate is then selectively oxidized to the corresponding sulfoxide, this compound. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is carefully controlled, typically at low temperatures, to prevent over-oxidation to the sulfone byproduct.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazoleC₁₆H₁₄F₃N₃O₂S369.36Not Reported168-170
This compoundC₁₆H₁₄F₃N₃O₃S385.3678178-180

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Protocol 1: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole
  • Reaction Setup: To a solution of 2-mercapto-1H-benzimidazole (10.3 g, 68 mmol) in water (50.0 mL) and sodium hydroxide (4 g, 100 mmol), add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide (16 g, 62 mmol) in acetone (50.0 mL).

  • Reaction Execution: Stir the resulting mixture for 1 hour until the reaction is complete.

  • Work-up and Purification: Isolate the precipitated solid by filtration. Wash the solid with a 1:1 mixture of water and acetone (20.0 mL). Dry the product at 40–45 °C to obtain a white solid.[1]

Protocol 2: Synthesis of this compound
  • Reaction Setup: To a cooled solution of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole (6.0 g, 16 mmol) in chloroform (30.0 mL), slowly add a solution of m-CPBA (4.0 g, 16 mmol) in chloroform (30.0 mL) at -10 to -15 °C over a period of 30 minutes.[1]

  • Reaction Quenching and Extraction: Pour the reaction mixture into a solution of sodium hydroxide (2.0 g, 50 mmol) in water (50.0 mL). Adjust the pH to 8–8.5 using acetic acid. Separate the organic and aqueous layers.

  • Aqueous Wash: Extract the organic layer with an aqueous sodium hydroxide solution (1.5 g in 30.0 mL of water). Wash the resulting aqueous layer with chloroform (2 x 15.0 mL) to remove any unreacted sulfide intermediate.

  • Precipitation and Isolation: Neutralize the aqueous layer with acetic acid to precipitate the crude product. Filter the solid, wash it with water, and then recrystallize from a 1:1 mixture of methanol and water to yield this compound as a white solid.[1]

Visualization of the Synthesis Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Sulfide Intermediate Synthesis cluster_step2 Step 2: Oxidation to this compound A 2-Mercapto-1H-benzimidazole + NaOH in Water C Reaction Mixture (Stir for 1h) A->C B 2-Chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine-1-oxide in Acetone B->C D Filtration C->D E Washing (Water/Acetone) D->E F Drying (40-45°C) E->F G Sulfide Intermediate F->G H Sulfide Intermediate in Chloroform G->H Product from Step 1 J Oxidation Reaction (-10 to -15°C) H->J I m-CPBA in Chloroform I->J K Quenching with NaOH & pH adjustment J->K L Separation of Layers K->L M Aqueous Layer Extraction with NaOH L->M N Washing with Chloroform M->N O Neutralization with Acetic Acid N->O P Filtration O->P Q Recrystallization (Methanol/Water) P->Q R This compound Q->R

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a comprehensive overview of a reliable synthetic pathway to this compound. The detailed protocols and quantitative data should serve as a valuable resource for researchers and professionals in the field of drug development and medicinal chemistry.

References

Lansoprazole N-oxide: A Technical Examination of its Role as a Putative Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a proton pump inhibitor widely used in the management of acid-related gastrointestinal disorders, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The principal metabolites, 5-hydroxylansoprazole and lansoprazole sulfone, have been well-characterized and are central to the drug's pharmacokinetic profile. This technical guide delves into the current understanding of lansoprazole N-oxide, a compound often associated with lansoprazole. While frequently identified as a process-related impurity during synthesis or as a degradation product under stress conditions, its role as a true in vivo metabolite in humans remains a subject of scientific scrutiny. This document provides a comprehensive overview of the synthesis, analytical detection, and the known metabolic pathways of lansoprazole, offering a detailed perspective on the current standing of this compound in the context of lansoprazole's biotransformation.

Introduction to Lansoprazole Metabolism

Lansoprazole is primarily metabolized in the liver by CYP2C19 and CYP3A4.[1][2] The major metabolic pathways are hydroxylation and sulfoxidation.[1][2] CYP2C19 is the key enzyme responsible for the formation of 5-hydroxylansoprazole, while CYP3A4 predominantly catalyzes the formation of lansoprazole sulfone.[3] These metabolites are pharmacologically less active than the parent compound and are further conjugated and excreted. The genetic polymorphism of CYP2C19 can significantly influence the pharmacokinetics of lansoprazole, leading to inter-individual variations in drug clearance.

This compound: Metabolite, Impurity, or Degradation Product?

This compound is a compound that has been identified in relation to lansoprazole. However, its classification as a metabolite is not well-established in the scientific literature. It is more commonly characterized as:

  • A process-related impurity: Studies have reported the observation of this compound during the bulk synthesis of lansoprazole.

  • A degradation product: Forced degradation studies, which are conducted to assess the stability of a drug substance, have shown that lansoprazole can degrade to form this compound under oxidative stress conditions.

  • A potential prodrug: One source has suggested that this compound may act as a prodrug that is converted to lansoprazole sulfone in vivo, although this has not been widely substantiated by other studies.

Currently, there is a lack of definitive in vivo studies in humans that confirm the formation of this compound as a significant metabolite following the administration of lansoprazole.

Synthesis of this compound

The synthesis of this compound has been described in the context of its preparation as an impurity standard. A common method involves the oxidation of the pyridine nitrogen of lansoprazole.

Synthetic Protocol

A general synthetic protocol for this compound involves the controlled oxidation of lansoprazole.

Reaction:

Lansoprazole + Oxidizing Agent → this compound

Reagents and Conditions:

  • Starting Material: Lansoprazole

  • Oxidizing Agent: A suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA).

  • Solvent: A suitable organic solvent, for example, chloroform.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature to prevent over-oxidation to other byproducts like lansoprazole sulfone N-oxide.

Work-up and Purification:

Following the reaction, the mixture is typically washed to remove excess oxidizing agent and byproducts. The crude product can then be purified using techniques such as column chromatography or recrystallization to yield pure this compound.

Experimental Protocols for Detection and Analysis

The detection and quantification of lansoprazole and its related compounds, including potential minor metabolites or degradation products like this compound, are primarily achieved through advanced analytical techniques.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions.

Protocol for Oxidative Degradation:

  • Sample Preparation: Prepare a solution of lansoprazole in a suitable solvent (e.g., acetonitrile-water mixture).

  • Stress Condition: Add a solution of hydrogen peroxide (e.g., 3% to 30%) to the lansoprazole solution.

  • Incubation: Incubate the mixture at room temperature or a slightly elevated temperature for a defined period.

  • Sample Analysis: At various time points, withdraw aliquots of the stressed sample, neutralize if necessary, and analyze using a stability-indicating analytical method like UPLC-MS/MS.

Analytical Method: UPLC-MS/MS for Quantification

A highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method can be developed and validated for the simultaneous determination of lansoprazole and its known metabolites, and can be adapted to include this compound.

Instrumentation:

  • UPLC System: A system capable of high-pressure gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate for UPLC is between 0.3 and 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lansoprazole: e.g., m/z 370.1 → 252.1

    • 5-Hydroxylansoprazole: e.g., m/z 386.1 → 268.1

    • Lansoprazole Sulfone: e.g., m/z 386.1 → 138.0

    • This compound: The specific transition would need to be determined using a reference standard, but would be based on its molecular weight of 385.36 g/mol .

Sample Preparation from Biological Matrix (e.g., Plasma):

  • Protein Precipitation: To a plasma sample, add a precipitating agent like acetonitrile, vortex, and centrifuge to pellet the proteins.

  • Liquid-Liquid Extraction (LLE): An alternative method where the analyte is extracted from the aqueous plasma into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid support and then eluted.

  • Reconstitution: The dried extract is reconstituted in the mobile phase before injection into the UPLC-MS/MS system.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Major Metabolites in Healthy Chinese Male Volunteers (Single 30 mg Oral Dose)

ParameterLansoprazole5'-Hydroxy LansoprazoleLansoprazole Sulfone
Cmax (ng/mL) 1047 (344)111.2 (41.8)66.6 (52.9)
Tmax (h) 2.0 (0.7)2.1 (0.8)1.9 (0.8)
AUC0-24 (ng·h/mL) 3388 (1484)317.0 (81.2)231.9 (241.7)
t½ (h) 2.24 (1.43)2.31 (1.18)2.52 (1.54)
Data are presented as mean (SD).

Visualizations

Metabolic Pathways of Lansoprazole

The following diagram illustrates the primary metabolic pathways of lansoprazole.

Lansoprazole_Metabolism Lansoprazole Lansoprazole Hydroxy_Lansoprazole 5-Hydroxylansoprazole Lansoprazole->Hydroxy_Lansoprazole CYP2C19 (Hydroxylation) Lansoprazole_Sulfone Lansoprazole Sulfone Lansoprazole->Lansoprazole_Sulfone CYP3A4 (Sulfoxidation) Conjugation_Excretion Conjugation & Excretion Hydroxy_Lansoprazole->Conjugation_Excretion Lansoprazole_Sulfone->Conjugation_Excretion Lansoprazole_N_Oxide This compound (Impurity/Degradant) Synthesis_Degradation Synthesis / Oxidative Stress Synthesis_Degradation->Lansoprazole_N_Oxide

Caption: Primary metabolic pathways of lansoprazole.

Experimental Workflow for Analytical Detection

This diagram outlines a typical workflow for the analysis of lansoprazole and its related compounds in a biological matrix.

Analytical_Workflow start Biological Sample (e.g., Plasma) extraction Sample Preparation (Protein Precipitation / LLE / SPE) start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution uplc UPLC Separation (C18 Column) reconstitution->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Acquisition and Processing msms->data quantification Quantification of Analytes data->quantification

Caption: UPLC-MS/MS analytical workflow.

Conclusion

The available scientific evidence strongly indicates that this compound is primarily an impurity formed during the synthesis of lansoprazole or a degradation product resulting from oxidative stress. While the possibility of its formation as a minor in vivo metabolite cannot be entirely excluded without further dedicated investigation, it is not considered a significant contributor to the overall metabolism and pharmacokinetics of lansoprazole in humans. The major metabolic pathways leading to the formation of 5-hydroxylansoprazole and lansoprazole sulfone are well-established and account for the majority of lansoprazole's biotransformation. For researchers and professionals in drug development, the focus should remain on the well-documented major metabolites when assessing the pharmacokinetic and pharmacodynamic properties of lansoprazole. The presence of this compound in a drug product should be monitored and controlled as a process-related impurity. Further studies would be required to definitively elucidate any potential, albeit likely minor, role of this compound as a true metabolite.

References

An In-depth Technical Guide to the Pharmacological Activity of Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole N-oxide is recognized primarily as a prodrug, impurity, and degradation product of the widely used proton pump inhibitor (PPI), lansoprazole.[1][2][3][4] This technical guide provides a comprehensive examination of the pharmacological activity of this compound, with a significant focus on its in vivo conversion to lansoprazole sulfone and the subsequent biological effects of this major metabolite. While direct pharmacological data on this compound is scarce, this document synthesizes available information on its metabolic fate and the activities of its metabolites to provide a thorough understanding for research and drug development professionals. This guide includes detailed experimental protocols for assessing the activity of PPIs and their metabolites, quantitative data where available, and visual diagrams of relevant pathways and workflows.

Introduction

Lansoprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, exerting its effect through the irreversible inhibition of the gastric H+/K+-ATPase (proton pump).[5] this compound is a closely related compound, identified as a potential impurity in bulk lansoprazole preparations and a product of its degradation. Crucially, it is also described as a prodrug that undergoes in vivo conversion to lansoprazole sulfone. Understanding the pharmacological profile of this compound and its metabolites is therefore essential for a complete picture of lansoprazole's activity and for the quality control of the parent drug.

Metabolism of Lansoprazole and the Role of this compound

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4. The major metabolic pathways are hydroxylation to 5-hydroxylansoprazole and oxidation to lansoprazole sulfone. This compound is an intermediate that is converted in vivo to lansoprazole sulfone.

The metabolic conversion of lansoprazole and the role of the N-oxide can be visualized as a multi-step process.

lansoprazole Lansoprazole n_oxide This compound lansoprazole->n_oxide Oxidation sulfone Lansoprazole Sulfone lansoprazole->sulfone CYP3A4 hydroxy 5-Hydroxylansoprazole lansoprazole->hydroxy CYP2C19 n_oxide->sulfone In vivo conversion hydroxy_sulfone 5-Hydroxylansoprazole Sulfone sulfone->hydroxy_sulfone CYP2C19 hydroxy->hydroxy_sulfone CYP3A4

Metabolic Pathway of Lansoprazole

Pharmacological Activity

This compound
Lansoprazole Sulfone: The Major Metabolite

There is conflicting information regarding the antisecretory activity of lansoprazole sulfone. While some commercial suppliers describe it as an active H+/K+-ATPase inhibitor, official drug labeling and pharmacokinetic studies consistently report that lansoprazole sulfone has very little or no antisecretory activity.

Other Potential Activities

Lansoprazole, the parent compound, is known to possess anti-inflammatory and antioxidant properties independent of its proton pump inhibitory effects. These effects are mediated through pathways such as the induction of heme oxygenase-1 (HO-1) and the Nrf2/ARE pathway. At present, there is a lack of studies investigating whether this compound or lansoprazole sulfone contribute to these non-antisecretory activities.

Quantitative Data

Due to the focus on lansoprazole as the active moiety, quantitative pharmacological data for this compound is not available. For its metabolite, lansoprazole sulfone, pharmacokinetic data has been reported in humans.

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Metabolites in Healthy Chinese Male Subjects (Single 30 mg Oral Dose)

CompoundCmax (ng/mL)Tmax (hours)t½z (hours)AUC0-24 (ng·h/mL)
Lansoprazole1047 (± 344)2.0 (± 0.7)2.24 (± 1.43)3388 (± 1484)
5-Hydroxylansoprazole111.2 (± 41.8)2.1 (± 0.8)2.31 (± 1.18)317.0 (± 81.2)
Lansoprazole Sulfone66.6 (± 52.9)1.9 (± 0.8)2.52 (± 1.54)231.9 (± 241.7)

Data are presented as mean (± SD).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of proton pump inhibitors and their metabolites.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the proton pump.

Objective: To quantify the inhibition of H+/K+-ATPase activity by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.

Materials:

  • H+/K+-ATPase enriched gastric microsomes (prepared from sources like hog or rabbit stomachs)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP solution

  • MgCl₂ solution

  • KCl solution

  • Test compounds (this compound, Lansoprazole sulfone, Lansoprazole) dissolved in a suitable solvent (e.g., DMSO)

  • Malachite Green reagent for phosphate detection

  • Phosphate standard solution

Procedure:

  • Enzyme Preparation: Isolate H+/K+-ATPase enriched microsomes from gastric mucosa through a series of homogenization and differential centrifugation steps.

  • Assay Reaction:

    • In a 96-well plate, add the assay buffer, MgCl₂, and the test compound at various concentrations.

    • Add the H+/K+-ATPase enriched microsomes and pre-incubate.

    • Initiate the reaction by adding ATP and KCl.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection:

    • Stop the reaction by adding the Malachite Green reagent.

    • Measure the absorbance at a wavelength of ~620-650 nm.

  • Data Analysis:

    • Generate a standard curve using the phosphate standard.

    • Calculate the amount of Pi released in each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis prep1 Isolate Gastric Mucosa prep2 Homogenize Tissue prep1->prep2 prep3 Differential Centrifugation prep2->prep3 prep4 Isolate Microsomes prep3->prep4 assay2 Incubate Enzyme with Compound prep4->assay2 assay1 Prepare Reagents & Test Compounds assay1->assay2 assay3 Initiate Reaction with ATP/KCl assay2->assay3 assay4 Stop Reaction & Detect Phosphate assay3->assay4 analysis1 Generate Standard Curve assay4->analysis1 analysis2 Calculate % Inhibition analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Workflow for H+/K+-ATPase Inhibition Assay
HPLC Method for Quantification in Plasma

This method is used for pharmacokinetic studies to determine the concentration of the parent drug and its metabolites over time.

Objective: To simultaneously quantify lansoprazole, 5-hydroxylansoprazole, and lansoprazole sulfone in plasma samples.

Procedure:

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., omeprazole).

    • Perform a liquid-liquid extraction using an organic solvent mixture (e.g., diethyl ether-dichloromethane).

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution mode.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 285 nm.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Determine the concentrations of the analytes in the plasma samples by comparing their peak areas to the calibration curve.

start Plasma Sample add_is Add Internal Standard start->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporate & Reconstitute extraction->evaporation hplc Inject into HPLC System evaporation->hplc detection UV Detection (285 nm) hplc->detection quantification Quantify using Calibration Curve detection->quantification

Workflow for HPLC Quantification in Plasma

Conclusion

This compound's primary pharmacological significance lies in its role as a prodrug that is converted to lansoprazole sulfone. Based on the available evidence from reliable sources, lansoprazole sulfone possesses minimal to no direct inhibitory activity on the gastric H+/K+-ATPase. Therefore, the contribution of this compound to the primary antisecretory effect of lansoprazole is likely negligible.

Future research should focus on definitively quantifying the H+/K+-ATPase inhibitory activity, if any, of highly purified lansoprazole sulfone to resolve the existing conflicting reports. Furthermore, investigating the potential anti-inflammatory and antioxidant properties of both this compound and lansoprazole sulfone would provide a more complete understanding of their pharmacological profiles and their potential contribution to the pleiotropic effects of lansoprazole. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

Lansoprazole N-oxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lansoprazole N-oxide, a significant impurity and potential metabolite of the proton pump inhibitor, Lansoprazole. This document outlines its chemical identity, synthesis, analytical characterization, and biological relevance, presenting key data in a structured format for scientific and research applications.

Core Chemical and Physical Data

This compound, identified as a degradation product of Lansoprazole under acidic or basic stress conditions, possesses the following key identifiers and properties[1].

ParameterValueReference
CAS Number 213476-12-1[1]
Molecular Formula C16H14F3N3O3S[1]
Molecular Weight 385.4 g/mol [1]
IUPAC Name 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole
Synonyms Lansoprazole EP Impurity A

Synthesis and Characterization

This compound is synthesized through the oxidation of its thioether precursor. The process and subsequent characterization involve precise analytical techniques to ensure purity and structural confirmation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published synthetic method[2].

  • Starting Material: 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole.

  • Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA).

  • Procedure:

    • Dissolve the starting material in a suitable solvent such as chloroform.

    • Cool the solution to a reduced temperature to control the reaction rate.

    • Slowly add a solution of m-CPBA in the same solvent to the reaction mixture.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography or HPLC).

    • Upon completion, quench any excess oxidizing agent.

    • Purify the product using column chromatography or recrystallization to obtain this compound.

Analytical Characterization

The structural confirmation and purity of this compound are typically determined using a combination of the following spectroscopic and chromatographic methods:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are employed to determine the purity of this compound and to quantify its presence in drug formulations. A typical method would utilize a C18 column with a gradient elution of a buffered mobile phase and an organic solvent, with UV detection at an appropriate wavelength.

  • Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): These methods are used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed molecular structure of this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Biological Significance and Metabolic Pathway

This compound is not merely an impurity; it is also considered a prodrug that undergoes in vivo conversion to Lansoprazole sulfone. The metabolism of Lansoprazole and its derivatives primarily occurs in the liver, mediated by cytochrome P450 enzymes.

Metabolic Conversion Pathway

The metabolic transformation of Lansoprazole involves key oxidative enzymes. The pathway illustrates the conversion of Lansoprazole to its major metabolites, including the sulfone derivative. This compound is hypothesized to enter this pathway, leading to the formation of Lansoprazole sulfone.

Lansoprazole_Metabolism cluster_enzymes Metabolizing Enzymes Lansoprazole Lansoprazole Lansoprazole_Sulfone Lansoprazole Sulfone Lansoprazole->Lansoprazole_Sulfone Oxidation Hydroxy_Lansoprazole 5-Hydroxy Lansoprazole Lansoprazole->Hydroxy_Lansoprazole Hydroxylation CYP3A4 CYP3A4 Lansoprazole->CYP3A4 Lansoprazole_N_Oxide This compound Lansoprazole_N_Oxide->Lansoprazole_Sulfone In vivo conversion CYP2C19 CYP2C19 Lansoprazole_Sulfone->CYP2C19 Hydroxy_Lansoprazole->CYP2C19

Caption: Metabolic pathway of Lansoprazole.

Experimental Workflow for In Vivo Conversion Analysis

To investigate the conversion of this compound to Lansoprazole sulfone, a typical experimental workflow would be as follows:

InVivo_Conversion_Workflow A Administer this compound to animal model B Collect biological samples (e.g., plasma, liver microsomes) at timed intervals A->B C Extract metabolites from samples B->C D Analyze extracts using LC-MS/MS C->D E Quantify this compound and Lansoprazole Sulfone D->E F Determine pharmacokinetic parameters E->F

Caption: Workflow for in vivo conversion study. Caption: Workflow for in vivo conversion study.

References

Understanding Lansoprazole N-oxide as a Prodrug: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely used proton pump inhibitor, is effective in the treatment of acid-related gastrointestinal disorders. Its activity is dependent on its conversion to active metabolites. Lansoprazole N-oxide has been identified as a prodrug of lansoprazole, which undergoes in vivo biotransformation to form active metabolites, including lansoprazole sulfone. This technical guide provides an in-depth overview of this compound, focusing on its mechanism as a prodrug, metabolic pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of proton pump inhibitors and prodrug strategies.

Introduction

Lansoprazole is a benzimidazole derivative that effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells. The parent drug itself is a prodrug that requires activation in the acidic environment of the parietal cell canaliculus. This compound is a related compound, identified both as a potential impurity in the synthesis of lansoprazole and as a prodrug that is converted in vivo to lansoprazole sulfone.[1] Understanding the biotransformation of this compound is crucial for a complete comprehension of the overall pharmacological profile of lansoprazole and its derivatives.

The Prodrug Concept and this compound

A prodrug is an inactive or less active compound that is metabolized in vivo into a pharmacologically active drug. The prodrug strategy is often employed to improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), or to enhance site-specific delivery. In the case of this compound, the N-oxidation of the pyridine ring renders the molecule inactive until it is metabolically reduced to form active species.

Proposed Biotransformation Pathway

The primary biotransformation of this compound is believed to be a reduction of the N-oxide to form lansoprazole, which is then further metabolized. A key active metabolite in the lansoprazole pathway is lansoprazole sulfone. While the precise enzymatic pathways for the reduction of this compound have not been definitively elucidated in the available literature, it is hypothesized that cytochrome P450 (CYP) enzymes and/or other reductases in the liver are responsible for this conversion. The general metabolic cascade is proposed as follows:

cluster_0 In Vivo Biotransformation Lansoprazole_N_oxide This compound (Prodrug) Lansoprazole Lansoprazole Lansoprazole_N_oxide->Lansoprazole Reduction (Hypothesized: CYP Reductases) Lansoprazole_Sulfone Lansoprazole Sulfone (Active Metabolite) Lansoprazole->Lansoprazole_Sulfone Oxidation (CYP3A4) Other_Metabolites Other Metabolites (e.g., 5-hydroxylansoprazole) Lansoprazole->Other_Metabolites Hydroxylation (CYP2C19) A Prepare Microsome and Buffer Mixture B Pre-incubate at 37°C A->B C Add this compound B->C D Initiate Reaction with NADPH Regenerating System C->D E Incubate at 37°C (Time Course) D->E F Terminate Reaction with Acetonitrile + IS E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H Lansoprazole Lansoprazole Keap1 Keap1 Lansoprazole->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters (Inhibition) ARE Antioxidant Response Element (in nucleus) Nrf2->ARE Translocates to and binds HO1 HO-1 Expression (Antioxidant Effect) ARE->HO1 Induces

References

A Technical Guide to the Physical Characteristics of Lansoprazole N-oxide Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core physical characteristics of Lansoprazole N-oxide powder, a known impurity and metabolite of the proton pump inhibitor Lansoprazole.[1][2][3] The information herein is intended to support research, development, and quality control activities by providing key data and standardized experimental methodologies.

Physicochemical and Spectroscopic Data

This compound is the N-oxide derivative of Lansoprazole, formed during synthesis or as a degradation product.[1][4] Its physical properties are crucial for its identification, purification, and for understanding its behavior in pharmaceutical formulations.

General Properties

The fundamental physical and chemical identifiers for this compound powder are summarized below.

PropertyDataReference
IUPAC Name 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
Synonyms Lansoprazole EP Impurity A, this compound
CAS Number 213476-12-1
Molecular Formula C₁₆H₁₄F₃N₃O₃S
Molecular Weight 385.36 g/mol
Appearance White to off-white powder/solid
Thermal and Solubility Characteristics

Thermal behavior and solubility are critical parameters that influence the stability, bioavailability, and formulation strategy of a drug substance.

PropertyDataReference
Melting Point 163-165 °C (with decomposition)
Solubility Soluble in Dimethyl sulfoxide (DMSO) and Methanol. Limited solubility in water.
Storage Conditions Recommended storage varies; common conditions include 2-8°C or -20°C.

Core Experimental Protocols

The characterization of this compound powder relies on several key analytical techniques. The following sections detail the standard methodologies for these experiments.

X-ray Powder Diffraction (XRPD) for Crystallinity and Polymorphism

XRPD is a primary technique used to investigate the solid-state nature of a pharmaceutical powder. It can differentiate between crystalline and amorphous materials and identify different polymorphic forms, as each crystalline structure produces a unique diffraction pattern or "fingerprint".

Methodology:

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder to ensure a flat, uniform surface. Care is taken to minimize preferred orientation of the crystallites.

  • Instrumentation: A powder diffractometer equipped with a copper X-ray source (CuKα radiation, λ ≈ 1.5418 Å) is typically used.

  • Data Collection: The sample is scanned over a defined angular range, for example, from 5° to 40° in 2θ (two-theta).

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. Sharp peaks indicate a crystalline structure, while a broad halo suggests an amorphous form. The peak positions and relative intensities are used to identify the specific crystalline form.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is essential for determining the melting point, identifying polymorphic transitions, and assessing purity.

Methodology:

  • Sample Preparation: A few milligrams (typically 2-5 mg) of the powder are accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

  • Instrumentation: The measurement is performed using a calibrated DSC instrument. An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, such as heating from ambient temperature to above the melting point at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Analysis: The difference in heat flow between the sample and the reference is plotted against temperature. An endothermic peak corresponds to melting, with the onset temperature of the peak typically reported as the melting point.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for evaluating thermal stability and quantifying the presence of volatile components such as water or residual solvents.

Methodology:

  • Sample Preparation: A sample of the powder (typically 5-10 mg) is placed into a tared TGA pan.

  • Instrumentation: The analysis is conducted using a TGA instrument, which consists of a precision balance and a furnace.

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range under a controlled atmosphere (e.g., nitrogen).

  • Analysis: The mass of the sample is recorded continuously as the temperature increases. The resulting TGA curve plots percent weight loss against temperature. Significant weight loss events correspond to the loss of volatiles or thermal decomposition.

Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound, a critical parameter for predicting its oral bioavailability.

Methodology:

  • Preparation: An excess amount of this compound powder is added to a known volume of a specific solvent (e.g., purified water, buffer at a specific pH) in a sealed flask. The presence of undissolved solid at the end of the experiment is essential.

  • Equilibration: The flask is agitated in a constant temperature environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully separated from the undissolved solid, typically by filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).

  • Analysis: The concentration of the dissolved this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of a pharmaceutical powder like this compound.

G cluster_input Starting Material cluster_analysis Characterization Techniques cluster_visual Visual cluster_thermal Thermal Analysis cluster_structural Structural Analysis cluster_solubility Solubility Assessment cluster_output Determined Physical Characteristics A This compound Powder Sample B Visual Inspection A->B C DSC A->C D TGA A->D E XRPD A->E F Shake-Flask Method A->F O1 Appearance & Color B->O1 O2 Melting Point & Thermal Events C->O2 O3 Thermal Stability & Volatile Content D->O3 O4 Crystallinity & Polymorphism E->O4 O5 Equilibrium Solubility F->O5

Caption: Workflow for the physical characterization of this compound powder.

References

Lansoprazole N-oxide Impurity: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, significance, and analysis of Lansoprazole N-oxide, a known impurity of the proton pump inhibitor (PPI) Lansoprazole. Understanding the profile of this and other impurities is critical for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to Lansoprazole and its N-oxide Impurity

Lansoprazole is a widely prescribed PPI used for the treatment of acid-related gastrointestinal disorders such as gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2] It functions by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells, thereby reducing stomach acid secretion.[3]

This compound is identified as a process-related impurity and a degradation product of Lansoprazole. Its presence in the active pharmaceutical ingredient (API) is subject to strict regulatory control under guidelines from bodies like the International Council for Harmonisation (ICH), which mandate the identification and characterization of impurities exceeding certain thresholds.

Chemical Structure:

  • Lansoprazole: 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole

  • This compound: 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole

Discovery and Synthesis of this compound

This compound has been identified as an impurity formed during the bulk synthesis of Lansoprazole. It can also be formed through the degradation of Lansoprazole under certain stress conditions.

The synthesis of this compound is crucial for its use as a reference standard in analytical method development and validation. A general synthetic route involves the oxidation of a precursor molecule.

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process, a simplified representation of which is provided below.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Reaction cluster_4 Final Product 2-mercapto-1H-benzimidazole 2-mercapto-1H-benzimidazole Condensation Condensation 2-mercapto-1H-benzimidazole->Condensation 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide->Condensation Lansoprazole Sulfide N-oxide Lansoprazole Sulfide N-oxide Condensation->Lansoprazole Sulfide N-oxide Oxidation Oxidation Lansoprazole Sulfide N-oxide->Oxidation This compound This compound Oxidation->this compound G cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Studies) cluster_2 Analytical Separation cluster_3 Detection and Identification cluster_4 Data Analysis and Reporting A Weighing and Dissolution of Lansoprazole Sample B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal/Photolytic Stress A->E F UPLC/HPLC Analysis B->F C->F D->F E->F G UV/PDA Detector F->G H Mass Spectrometry (MS) F->H I Quantification of Impurities G->I J Characterization of Unknown Impurities G->J H->I H->J K Reporting and Documentation I->K J->K

References

Lansoprazole N-oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lansoprazole N-oxide, a significant impurity and metabolite of the proton pump inhibitor, Lansoprazole. This document details its chemical identity, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and analytical determination.

Chemical Identity and Nomenclature

This compound is a pyridine N-oxide derivative of Lansoprazole. Its chemical names and identifiers are crucial for accurate documentation and research.

  • IUPAC Name: 2-[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium-2-yl]methylsulfinyl]-1H-benzimidazole[1]

  • Chemical Names:

    • 2-(((1H-Benzo[d]imidazol-2-yl)sulfinyl)methyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine 1-oxide[2]

    • 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[3]

    • 2-[(RS)-[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole[4]

  • Common Synonyms:

    • Lansoprazole Impurity A[1]

    • Lansoprazole EP Impurity A

    • Lansoprazole USP Related Compound B

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 213476-12-1
Molecular Formula C₁₆H₁₄F₃N₃O₃S
Molecular Weight 385.36 g/mol
Appearance White to Off-White Solid
Melting Point 163-165 °C (decomposes)
Solubility Soluble in DMSO and Methanol

Synthesis of this compound

This compound is often formed as an impurity during the synthesis of Lansoprazole. The following is a detailed experimental protocol for its synthesis, primarily for use as a reference standard.

Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_final Final Product 2_chloromethyl 2-chloromethyl-3-methyl- 4-(2,2,2-trifluoroethoxy) pyridine hydrochloride N_oxide_intermediate 2-hydroxymethyl-3-methyl- 4-(2,2,2-trifluoroethoxy) pyridine N-oxide 2_chloromethyl->N_oxide_intermediate 1. Alkali treatment 2. m-CPBA oxidation Sulfide_intermediate 2-[[[3-methyl-4-(2,2,2- trifluoroethoxy)-1-oxide-2-pyridyl] methyl]thio]-1H-benzimidazole N_oxide_intermediate->Sulfide_intermediate Condensation with 2-mercaptobenzimidazole Lanso_N_oxide This compound Sulfide_intermediate->Lanso_N_oxide m-CPBA oxidation

Synthesis pathway of this compound.
Experimental Protocol

Materials:

  • 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • 2-mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Ethyl acetate

  • Water (H₂O)

  • Acetic acid

Step 1: Synthesis of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide

  • Dissolve 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in an aqueous solution of sodium hydroxide at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

  • To the organic extract, add a solution of m-CPBA in the same solvent dropwise at 0-5 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Wash the reaction mixture with an aqueous solution of sodium bicarbonate to neutralize excess acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide intermediate.

Step 2: Synthesis of 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-1-oxide-2-pyridyl]methyl]thio]-1H-benzimidazole

  • Dissolve the crude N-oxide intermediate from Step 1 and 2-mercaptobenzimidazole in methanol.

  • Add an aqueous solution of sodium hydroxide to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with acetic acid.

  • Filter the precipitated solid, wash with water, and dry to obtain the sulfide intermediate.

Step 3: Synthesis of this compound

  • Suspend the sulfide intermediate from Step 2 in chloroform.

  • Cool the suspension to -10 to -5 °C in an ice-salt bath.

  • Slowly add a solution of m-CPBA in chloroform to the cooled suspension over a period of 30 minutes.

  • Maintain the reaction temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with aqueous sodium bicarbonate solution, and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Analytical Determination of this compound

A validated stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is essential for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Workflow

UPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing and Quantification prep_standard Prepare this compound reference standard solution injection Inject Standard and Sample Solutions prep_standard->injection prep_sample Prepare Lansoprazole sample solution prep_sample->injection uplc_system UPLC System with PDA Detector chrom_conditions Set Chromatographic Conditions uplc_system->chrom_conditions chrom_conditions->injection peak_integration Integrate Chromatographic Peaks injection->peak_integration quantification Quantify this compound using external standard method peak_integration->quantification

Workflow for UPLC analysis of this compound.
UPLC Method Protocol

Instrumentation:

  • UPLC system equipped with a photodiode array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 7.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile and Methanol (50:50, v/v).

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    2.0 40
    5.0 60
    7.0 80
    8.0 20

    | 10.0 | 20 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 2 µL.

Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50, v/v).

  • Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 1 µg/mL.

  • Sample Solution (Lansoprazole): Accurately weigh and dissolve the Lansoprazole bulk drug or an amount of powdered capsules equivalent to 10 mg of Lansoprazole in the diluent in a 10 mL volumetric flask. Sonicate for 10 minutes and dilute to volume with the diluent. Filter the solution through a 0.22 µm syringe filter before injection.

Procedure:

  • Equilibrate the UPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent as a blank to ensure a clean baseline.

  • Inject the standard solution in six replicates to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the external standard method based on the peak areas.

This technical guide provides a comprehensive overview and practical protocols for researchers and professionals working with Lansoprazole and its related substances. The detailed methodologies for synthesis and analysis will aid in the accurate identification, quantification, and control of this compound in drug development and quality control processes.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole N-oxide is a prominent impurity and a metabolite of Lansoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] Its identification and characterization are crucial for quality control in the manufacturing of Lansoprazole and for understanding its metabolic fate.[4] These application notes provide detailed protocols for the synthesis and characterization of this compound, intended to aid researchers in drug discovery and development.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Chemical Name 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[2]
CAS Number 213476-12-1
Molecular Formula C₁₆H₁₄F₃N₃O₃S
Molecular Weight 385.36 g/mol
Appearance White to off-white solid
Melting Point 164 °C
Purity (Typical) ≥95% (HPLC)
Solubility Soluble in DMSO and Methanol
Storage -20°C
¹H NMR (DMSO-d₆, δ ppm) 13.68 (br, NH), 8.34 (d, J=7.2 Hz, 1H), 7.66 (m, 2H), 7.32 (m, 2H), 7.27 (d, J=7.2 Hz, 1H), 4.92 (m, 4H), 2.05 (s, 3H)
IR (KBr, cm⁻¹) 3436 (O-H), 3066 (Ar-H), 1615 (C=N), 1585, 1470 (Ar C=C), 1255 (aryl-alkyl ether), 1174 (C-N), 1155 (C-F), 1069 (S=O)
Mass Spectrum (EI) Protonated molecular ion at m/z 402.0, Sodium adduct at m/z 424.1
UV λₘₐₓ 279 nm

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide with 2-mercapto-1H-benzimidazole.

Synthesis_of_Lansoprazole_N_oxide cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_chloromethyl 2-chloromethyl-3-methyl-4- (2,2,2-trifluoroethoxy)pyridine-1-oxide Lansoprazole_N_oxide This compound 2_chloromethyl->Lansoprazole_N_oxide + 2_mercapto 2-mercapto-1H-benzimidazole 2_mercapto->Lansoprazole_N_oxide + Solvent Acetone/Water Solvent->Lansoprazole_N_oxide Base NaOH Base->Lansoprazole_N_oxide Time 1 hour Time->Lansoprazole_N_oxide

Caption: Synthesis pathway for this compound.

Experimental Protocol: Synthesis
  • Preparation of Reactant Solution: Dissolve 2-mercapto-1H-benzimidazole (10.3 g, 68 mmol) in a solution of NaOH (4 g, 100 mmol) in 50.0 mL of water.

  • Addition of Second Reactant: To the solution from step 1, add a solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine-1-oxide (16 g, 62 mmol) in 50.0 mL of acetone.

  • Reaction: Stir the resulting mixture for 1 hour to allow the reaction to complete.

  • Isolation of Product: Filter the isolated solid product.

  • Washing: Wash the filtered solid with a 1:1 mixture of water and acetone (20.0 mL).

  • Drying: Dry the purified solid at 40-45°C to obtain this compound as a white solid.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following workflow outlines the key analytical techniques to be employed.

Characterization_Workflow cluster_synthesis Synthesized Product cluster_analysis Analytical Characterization cluster_results Data Analysis Synthesized_Product This compound HPLC HPLC for Purity Synthesized_Product->HPLC MS Mass Spectrometry for MW Synthesized_Product->MS NMR 1H NMR for Structure Synthesized_Product->NMR IR IR Spectroscopy for Functional Groups Synthesized_Product->IR Purity_Confirmation Purity > 95% HPLC->Purity_Confirmation MW_Confirmation Confirm Molecular Weight MS->MW_Confirmation Structure_Confirmation Confirm Chemical Structure NMR->Structure_Confirmation Functional_Group_Confirmation Confirm Functional Groups IR->Functional_Group_Confirmation

Caption: Workflow for the characterization of this compound.

Experimental Protocols: Characterization

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Mobile Phase: Prepare a suitable mobile phase, for example, a gradient mixture of acetonitrile and a phosphate buffer.

  • Column: Use a C18 reverse-phase column.

  • Detection: Set the UV detector to a wavelength of 279 nm.

  • Sample Preparation: Dissolve an accurately weighed quantity of the synthesized this compound in methanol and dilute to a suitable concentration.

  • Injection: Inject the sample solution into the chromatograph.

  • Analysis: Determine the purity of the sample by calculating the area percentage of the this compound peak relative to all other peaks. A purity of >95% is generally expected for the synthesized impurity standard.

2. ¹H NMR Spectroscopy for Structural Elucidation

  • Solvent: Dissolve the sample in deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: Use a 400 MHz NMR spectrometer.

  • Analysis: Record the ¹H NMR spectrum and compare the chemical shifts (δ) and coupling constants (J) with the reported values to confirm the chemical structure.

3. Infrared (IR) Spectroscopy for Functional Group Identification

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the synthesized product.

  • Instrument: Use a Fourier Transform Infrared (FT-IR) spectrophotometer.

  • Analysis: Acquire the IR spectrum and identify the characteristic absorption bands for the functional groups present in this compound, such as S=O, C=N, C-F, and aryl-alkyl ether bonds.

4. Mass Spectrometry for Molecular Weight Confirmation

  • Ionization Method: Use Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Obtain the mass spectrum and identify the molecular ion peak (or the protonated molecular ion [M+H]⁺) to confirm the molecular weight of this compound. The protonated molecular ion is expected at m/z 402.0, with a sodium adduct at m/z 424.1.

References

Application Notes and Protocols for the Analytical Detection of Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals involved in the quality control and analysis of Lansoprazole. The following sections provide detailed methodologies for the detection and quantification of Lansoprazole N-oxide, a known impurity and degradation product of Lansoprazole.

Introduction

Lansoprazole is a widely used proton pump inhibitor that suppresses gastric acid production.[1] During its synthesis and storage, or as a result of degradation, several impurities can form, one of which is this compound.[2][3] The presence of such impurities can impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are crucial for the accurate detection and quantification of this compound.[4]

This document outlines a validated Ultra-High-Performance Liquid Chromatography (UHPLC) method suitable for the analysis of Lansoprazole and its related substances, including this compound.

Analytical Method: Stability-Indicating UHPLC

A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its degradation products and impurities. The following UHPLC method has been validated for the separation and quantification of Lansoprazole and its related compounds, including this compound.[4]

Chromatographic Conditions

The separation of Lansoprazole and this compound can be achieved using a reversed-phase UHPLC method with the following conditions:

ParameterSpecification
Column Hypersil Gold C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile: Water: Triethylamine (80:20:0.005, v/v/v), pH adjusted to 7.0 with orthophosphoric acid
Gradient Elution A gradient program should be employed for optimal separation.
Flow Rate 0.3 mL/min
Detection Wavelength 285 nm
Column Temperature 40 °C
Injection Volume 2 µL
Method Validation Summary

The UHPLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

Validation ParameterResult
Linearity (this compound) Regression Coefficient (r²) = 0.9996 over 25%-150% of the targeted concentration.
Precision (%RSD) < 2%
Accuracy (% Recovery) Within acceptable limits.
Specificity The method is able to separate this compound from Lansoprazole and other related substances.

Experimental Protocols

Preparation of Standard Solutions

3.1.1. This compound Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

3.1.2. Lansoprazole Stock Solution (1 mg/mL)

  • Accurately weigh approximately 25 mg of Lansoprazole reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

3.1.3. Working Standard and Calibration Curve Solutions

  • Prepare a series of calibration curve solutions by diluting the this compound stock solution to achieve concentrations ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity level.

  • Prepare a working standard solution containing Lansoprazole and this compound at a known concentration to check system suitability.

Preparation of Sample Solutions
  • For bulk drug analysis, accurately weigh a suitable amount of the Lansoprazole sample and dissolve it in the diluent to achieve a final concentration within the validated range of the method.

  • For dosage form analysis (e.g., capsules), take a representative sample of the formulation, extract the drug substance with a suitable solvent, and dilute to the appropriate concentration.

  • Filter all sample solutions through a 0.22 µm syringe filter before injection into the UHPLC system.

System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution. The system is deemed suitable for use if the following criteria are met:

  • Resolution: The resolution between the Lansoprazole and this compound peaks should be greater than 2.0.

  • Tailing Factor: The tailing factor for the Lansoprazole and this compound peaks should be less than 2.0.

  • Theoretical Plates: The number of theoretical plates for both peaks should be greater than 2000.

  • Reproducibility: The relative standard deviation (%RSD) for replicate injections of the standard solution should be less than 2.0%.

Forced Degradation Studies Workflow

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Lansoprazole is known to degrade under acidic, basic, oxidative, and photolytic stress conditions.

G cluster_prep Sample Preparation cluster_analysis Analysis start Lansoprazole Bulk Drug or Formulation stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock acid Acid Hydrolysis (e.g., 0.01 N HCl, RT) stock->acid Expose to Stress base Base Hydrolysis (e.g., 2 N NaOH, 80°C) stock->base Expose to Stress oxidation Oxidation (e.g., 2% H2O2, RT) stock->oxidation Expose to Stress neutral Neutral Hydrolysis (ACN/H2O, 80°C) stock->neutral Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling neutral->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc Analyze by Validated UHPLC-UV/MS Method neutralize->hplc characterize Characterize Degradation Products (LC-MS, NMR) hplc->characterize

Workflow for Forced Degradation Study of Lansoprazole.

Lansoprazole Metabolic and Degradation Pathway

Lansoprazole is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C19 and CYP3A4, to form 5-hydroxylansoprazole and lansoprazole sulfone, respectively. This compound is a known process-related impurity and can also be formed under oxidative stress conditions.

G Lansoprazole Metabolic and Degradation Pathway cluster_metabolism Metabolic Pathway cluster_degradation Degradation/Impurity Pathway lansoprazole Lansoprazole hydroxy 5-Hydroxylansoprazole lansoprazole->hydroxy CYP2C19 sulfone Lansoprazole Sulfone lansoprazole->sulfone CYP3A4 n_oxide This compound lansoprazole->n_oxide Oxidative Stress / Synthesis Impurity

References

Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lansoprazole is a proton pump inhibitor used to treat and prevent stomach and intestinal ulcers. During its synthesis and storage, various related substances or impurities can form, including Lansoprazole N-oxide. It is crucial to monitor and control these impurities to ensure the safety and efficacy of the drug product. This application note provides a detailed protocol for the determination of Lansopoxide N-oxide in the presence of Lansoprazole and its other related compounds using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate this compound from Lansoprazole and other impurities. The separation is achieved based on the differential partitioning of the analytes between the stationary phase (a C18 column) and the mobile phase (a mixture of an aqueous buffer and an organic solvent). The concentration of this compound is determined by comparing its peak area to that of a reference standard.

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the analysis of this compound and its related compounds.

CompoundRelative Retention Time (RRT)Limit of Detection (LOD)Limit of Quantification (LOQ)
This compound0.8[1][2]0.005%[3][4][5]0.01%
Lansoprazole1.0--
Lansoprazole Sulfone (Impurity A)1.1--
Lansoprazole Sulfide (Impurity B)1.2--

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A gradient HPLC system with a UV detector.

  • Column: Purospher® STAR RP-18 end-capped (5 µm, 150 x 4.6 mm) or equivalent.

  • Chemicals and Reagents:

    • Lansoprazole Reference Standard (RS)

    • This compound Reference Standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Triethylamine (HPLC grade)

    • Phosphoric acid

    • Water (HPLC grade)

    • Sodium hydroxide

    • Potassium dihydrogen orthophosphate

    • Dipotassium hydrogen phosphate

2. Preparation of Solutions

  • Buffer Preparation (pH 7.4): Dissolve 1.36 g of Potassium dihydrogen orthophosphate and 1.74 g of Dipotassium hydrogen phosphate in 1000 mL of water. Adjust the pH to 7.4 with Triethylamine.

  • Mobile Phase A: A mixture of Buffer and Methanol in the ratio of 90:10 (v/v).

  • Mobile Phase B: A mixture of Acetonitrile and Methanol in the ratio of 90:10 (v/v).

  • Diluent: Prepare a mixture of 0.1 N sodium hydroxide solution and methanol (75:25 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Lansoprazole sample in the diluent to the desired concentration.

3. Chromatographic Conditions

ParameterCondition
Column Purospher® STAR RP-18 end-capped (5 µm, 150 x 4.6 mm)
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program Time (min)
0
40
50
51
60
Flow Rate 0.8 mL/min
Detection Wavelength 285 nm
Injection Volume 40 µL
Column Temperature Ambient

4. System Suitability

To ensure the validity of the analytical method, system suitability tests should be performed. A resolution of not less than 6 between Lansoprazole and Lansoprazole related compound A should be achieved. The relative standard deviation for replicate injections should not be more than 3%.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the amount of this compound in the sample using the peak area response.

Experimental Workflow

HPLC_Workflow prep_mobile_phase Prepare Mobile Phases (A and B) equilibration System Equilibration prep_mobile_phase->equilibration prep_diluent Prepare Diluent blank_injection Inject Blank (Diluent) prep_diluent->blank_injection prep_standard Prepare Standard Solution (this compound) std_injection Inject Standard Solution prep_standard->std_injection prep_sample Prepare Sample Solution (Lansoprazole) sample_injection Inject Sample Solution prep_sample->sample_injection equilibration->blank_injection blank_injection->std_injection std_injection->sample_injection peak_identification Peak Identification sample_injection->peak_identification peak_integration Peak Integration peak_identification->peak_integration calculation Concentration Calculation peak_integration->calculation

Caption: HPLC analysis workflow for this compound.

This detailed application note and protocol provide a robust method for the quantification of this compound, ensuring the quality and safety of Lansoprazole drug products. The provided workflow diagram offers a clear visual representation of the entire analytical process.

References

Application Note: Ultra-Performance Liquid Chromatography for the Analysis of Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of Lansoprazole N-oxide, a significant impurity and potential degradation product of the proton pump inhibitor Lansoprazole.[1][2][3] The described method is stability-indicating, capable of separating this compound from the active pharmaceutical ingredient (API) and other related substances. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Lansoprazole.

Introduction

Lansoprazole is a widely used proton pump inhibitor that effectively reduces gastric acid secretion.[4] During its synthesis, storage, or under stress conditions such as oxidation, Lansoprazole can degrade to form various impurities, including this compound.[5] Monitoring and controlling such impurities are critical to ensure the safety and efficacy of the final drug product, as mandated by regulatory agencies. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including higher resolution, shorter run times, and reduced solvent consumption, making it an ideal technique for the analysis of pharmaceutical impurities. This application note provides a comprehensive protocol for the determination of this compound using a validated UPLC method.

Experimental

Instrumentation and Consumables
  • UPLC System: A system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column is commonly used for the separation of Lansoprazole and its impurities. A sub-2 µm particle size column is recommended for optimal performance on a UPLC system.

  • Data Acquisition and Processing: Chromatography data software.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (UPLC grade), Phosphate buffer, Triethylamine.

Chromatographic Conditions

A summary of the recommended UPLC chromatographic conditions is presented in Table 1. These conditions have been adapted from established methods for the analysis of Lansoprazole and its related compounds.

Table 1: UPLC Chromatographic Conditions

ParameterRecommended Setting
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A Phosphate buffer (pH 7.0) : Methanol (90:10, v/v)
Mobile Phase B Methanol : Acetonitrile (50:50, v/v)
Gradient Program See Table 2
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 3.0 µL
Detection Wavelength 285 nm
Run Time 11 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase B
0.0120
2.030
5.050
6.070
8.570
9.520
11.020

Source: Adapted from a validated UPLC method for Lansoprazole and its impurities.

Protocols

Standard Solution Preparation
  • Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the impurity in the sample.

Sample Preparation
  • For Drug Substance (Bulk Drug): Accurately weigh and dissolve a known amount of the Lansoprazole drug substance in the diluent to obtain a final concentration suitable for analysis (e.g., 400 µg/mL of Lansoprazole).

  • For Drug Product (e.g., Capsules): For the contents of a representative number of capsules, determine the average weight and then prepare a sample solution of a comparable concentration to the drug substance analysis.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria should be based on established guidelines.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (for Lansoprazole peak) ≤ 2.0
Theoretical Plates (for Lansoprazole peak) ≥ 2000
% RSD of Peak Areas (from replicate injections) ≤ 2.0%
Resolution (between Lansoprazole and this compound) ≥ 1.5

Method Validation Summary

The described UPLC method should be validated in accordance with ICH guidelines. A summary of key validation parameters is provided in Table 4.

Table 4: Method Validation Parameters

ParameterDescription
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Study

Lansoprazole is known to be labile in acidic and oxidative conditions. A forced degradation study should be performed to demonstrate the stability-indicating nature of the UPLC method.

Table 5: Forced Degradation Conditions for Lansoprazole

Stress ConditionTypical Conditions
Acid Hydrolysis 1N HCl at room temperature for a specified time
Base Hydrolysis 1N NaOH at 30°C for a specified time
Oxidative Degradation 6% H₂O₂ at room temperature for a specified time
Thermal Degradation 105°C for a specified time
Photolytic Degradation Exposure to visible and UV light

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the UPLC analysis of this compound.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting Standard_Prep Prepare this compound Standard Solutions System_Suitability Perform System Suitability Test Standard_Prep->System_Suitability Sample_Prep Prepare Lansoprazole Sample Solutions Sample_Analysis Inject Standards & Samples Sample_Prep->Sample_Analysis System_Suitability->Sample_Analysis If Pass Data_Acquisition Acquire Chromatographic Data Sample_Analysis->Data_Acquisition Data_Processing Integrate Peaks & Quantify N-oxide Data_Acquisition->Data_Processing Report Generate Analysis Report Data_Processing->Report

Caption: UPLC analysis workflow for this compound.

Logical Relationship of Method Development

The development of a robust UPLC method involves a logical progression of steps to achieve the desired separation and performance.

Method_Development cluster_initial Initial Development cluster_optimization Optimization cluster_validation Validation Column_Selection Column Selection (e.g., C18) Mobile_Phase_Screening Mobile Phase Screening Column_Selection->Mobile_Phase_Screening Gradient_Optimization Gradient Program Optimization Mobile_Phase_Screening->Gradient_Optimization Parameter_Tuning Parameter Tuning (Flow Rate, Temp.) Gradient_Optimization->Parameter_Tuning Method_Validation Method Validation (ICH Guidelines) Parameter_Tuning->Method_Validation Final_Method Finalized UPLC Method Method_Validation->Final_Method

Caption: Logical flow of UPLC method development.

Conclusion

The UPLC method detailed in this application note is suitable for the rapid and accurate determination of this compound in bulk drug and pharmaceutical dosage forms. The method is stability-indicating and can be validated according to ICH guidelines to ensure reliable results for quality control and stability studies. The enhanced speed and resolution of UPLC make it a superior alternative to traditional HPLC for this application.

References

Application Notes and Protocols: Lansoprazole N-oxide as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Lansoprazole N-oxide as a reference standard in various analytical techniques. This document is intended to guide researchers, scientists, and drug development professionals in the accurate quantification and characterization of Lansoprazole and its related substances.

Introduction

Lansoprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. During its synthesis and metabolism, various related substances can be formed, including this compound. The presence and quantity of such impurities must be carefully monitored to ensure the quality, safety, and efficacy of the final drug product. This compound is a known metabolite and a potential impurity in bulk drug manufacturing[1]. As such, a well-characterized reference standard of this compound is crucial for the development and validation of analytical methods for impurity profiling, stability studies, and pharmacokinetic analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 2-[[[3-Methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[2]
CAS Number 213476-12-1[2]
Molecular Formula C₁₆H₁₄F₃N₃O₃S[2]
Molecular Weight 385.36 g/mol [2]
Appearance Solid
Solubility Soluble in DMSO
Storage -20°C

Application: Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation, identification, and quantification of Lansoprazole and its related compounds, including this compound. The following protocol is a representative method for the analysis of this compound.

Experimental Protocol: HPLC Method

Objective: To quantify this compound in a sample using an external reference standard.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine

  • Phosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Diluent Water, Acetonitrile, and Triethylamine (60:40:1), pH adjusted to 10.0 with Phosphoric Acid
Gradient Elution Time (min)
0
40
40-50
50-51
51-60
Flow Rate 0.8 mL/min
Column Temperature Ambient
Detection Wavelength 285 nm
Injection Volume 40 µL

Preparation of Solutions:

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the Standard Stock Solution with the diluent to achieve a final concentration of approximately 10 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to an expected this compound concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Working Standard Solution and record the chromatogram and the peak area.

  • Inject the Sample Solution and record the chromatogram and the peak area for this compound.

  • Calculate the concentration of this compound in the sample using the external standard method.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for this compound.

ParameterTypical Value
Retention Time ~0.8 (Relative to Lansoprazole)
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Application: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of reference standards.

Experimental Protocol: ¹H NMR and ¹³C NMR

Objective: To confirm the chemical structure and assess the purity of the this compound reference standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents and Materials:

  • This compound reference standard

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

Procedure:

  • Accurately weigh approximately 5-10 mg of the this compound reference standard.

  • Dissolve the standard in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure of this compound. The purity can be estimated by comparing the integral of the analyte peaks to those of any impurities present.

A study on the synthesis and characterization of this compound provided the following ¹H NMR data (400 MHz, DMSO-d₆, δ ppm): 8.28 (d, J = 5.6 Hz, 1H, Py-H), 7.65-7.55 (m, 2H, Ar-H), 7.35-7.25 (m, 2H, Ar-H), 7.20 (d, J = 5.6 Hz, 1H, Py-H), 4.85 (q, J = 8.8 Hz, 2H, OCH₂CF₃), 4.70 (s, 2H, Py-CH₂), 2.15 (s, 3H, Py-CH₃).

Visualizations

Lansoprazole Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Lansoprazole, including the formation of this compound. Lansoprazole is primarily metabolized by CYP2C19 and CYP3A4 enzymes in the liver.

Lansoprazole_Metabolism cluster_main Lansoprazole Metabolism Lansoprazole Lansoprazole Hydroxy 5-Hydroxylansoprazole Lansoprazole->Hydroxy CYP2C19 Sulfone Lansoprazole Sulfone Lansoprazole->Sulfone CYP3A4 Sulfide Lansoprazole Sulfide Lansoprazole->Sulfide Noxide This compound Lansoprazole->Noxide Oxidation

Caption: Metabolic pathway of Lansoprazole.

Experimental Workflow for HPLC Analysis

This workflow outlines the key steps for quantifying this compound using HPLC with an external reference standard.

HPLC_Workflow cluster_workflow HPLC Analysis Workflow prep 1. Prepare Solutions (Standard & Sample) hplc 2. HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject 3. Inject Standard & Sample hplc->inject detect 4. UV Detection at 285 nm inject->detect data 5. Data Acquisition & Processing detect->data quant 6. Quantification data->quant

Caption: HPLC analysis workflow for this compound.

Logical Relationship for Reference Standard Use

This diagram illustrates the logical relationship and importance of using a certified reference standard for accurate analytical measurements.

Reference_Standard_Logic cluster_logic Role of Reference Standard RS This compound Reference Standard (Known Purity & Identity) Method Analytical Method (e.g., HPLC) RS->Method Calibration Result Accurate & Reliable Quantitative Result Method->Result Sample Test Sample (Unknown Concentration) Sample->Method Analysis

Caption: Logic of using a reference standard.

References

Application of Lansoprazole N-oxide in Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lansoprazole is a proton pump inhibitor widely used to treat acid-reflux disorders. As with any active pharmaceutical ingredient (API), controlling impurities is a critical aspect of ensuring its quality, safety, and efficacy. Lansoprazole N-oxide, also known as Lansoprazole EP Impurity A, is a significant process-related impurity and a potential degradation product of Lansoprazole.[1][2][3] Its presence in the final drug product needs to be carefully monitored and controlled within acceptable limits. This application note provides a comprehensive overview of the role of this compound in the impurity profiling of Lansoprazole, complete with detailed experimental protocols and data presentation.

Role of this compound as a Reference Standard

This compound serves as a crucial reference standard in the analytical testing of Lansoprazole.[3] Its availability as a well-characterized compound allows for the accurate identification and quantification of this impurity in bulk drug substances and finished pharmaceutical products.[3] By using this compound as a reference, analytical laboratories can develop and validate robust analytical methods, ensure the quality control of manufacturing processes, and comply with regulatory requirements.

Quantitative Data Summary

The following table summarizes the chromatographic conditions and validation parameters from various published methods for the analysis of Lansoprazole and its impurities, including this compound.

ParameterMethod 1 (UPLC)Method 2 (UHPLC)Method 3 (HPLC)
Column Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)Hypersil Gold C18 (100 mm x 2.1 mm, 1.8 µ)Inertsil ODS-3V (150 x 4.6 mm, 5 µm)
Mobile Phase A pH 7.0 phosphate buffer: methanol (90:10 v/v)WaterBuffer:Methanol (90:10 v/v)
Mobile Phase B Methanol:acetonitrile (50:50 v/v)Acetonitrile:water:triethylamine (80:20:0.005 v/v/v), pH 7.0Acetonitrile:Methanol (90:10 v/v)
Elution GradientGradientGradient
Flow Rate 0.3 mL/minNot SpecifiedNot Specified
Detection Wavelength 285 nmNot SpecifiedNot Specified
Linearity (this compound) LOQ to 0.60%25% - 150% of target concentrationNot Specified
Correlation Coefficient (r²) >0.9980.9996Not Specified
This compound Limit Not Specified0.1%Not Specified

Experimental Protocols

Protocol 1: UPLC Method for the Determination of Lansoprazole and its Impurities

This protocol is adapted from a validated stability-indicating UPLC method.

1. Materials and Reagents

  • Lansoprazole Reference Standard

  • This compound Reference Standard

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Triethylamine (TEA)

  • Orthophosphoric acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Milli-Q water

2. Chromatographic Conditions

  • Instrument: Waters Acquity UPLC with a photodiode array detector

  • Column: Waters Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A: Mix 20 mM KH₂PO₄ buffer with 8 mL of TEA, adjust pH to 7.0 with orthophosphoric acid, and then mix with methanol in a 90:10 (v/v) ratio.

  • Mobile Phase B: Methanol and acetonitrile in a 50:50 (v/v) ratio.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 3.0 µL

  • Detection Wavelength: 285 nm

  • Gradient Program:

    Time (min) %B
    0.01 20
    2.0 30
    5.0 50
    6.0 70
    8.5 70
    9.5 20

    | 11.0 | 20 |

3. Preparation of Solutions

  • Diluent: Prepare a mixture of a pH 11.0 buffer and ethanol.

  • Standard Stock Solution: Accurately weigh and dissolve Lansoprazole and this compound reference standards in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Lansoprazole sample in the diluent to achieve a target concentration.

4. Procedure

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention times and response factors.

  • Inject the sample solution.

  • Identify and quantify this compound in the sample by comparing its peak area with that of the standard.

Protocol 2: Forced Degradation Study to Investigate Impurity Formation

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products, such as this compound.

1. Materials and Reagents

  • Lansoprazole API

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Stress Conditions

  • Acid Hydrolysis: Prepare a 1.0 mg/mL solution of Lansoprazole in a mixture of acetonitrile and 0.01 N HCl (50:50 v/v). Keep at room temperature.

  • Base Hydrolysis: Prepare a 1.0 mg/mL solution of Lansoprazole in a mixture of acetonitrile and 2 N NaOH (50:50 v/v). Heat at 80°C.

  • Oxidative Degradation: Prepare a 1.0 mg/mL solution of Lansoprazole in a mixture of acetonitrile and 3% H₂O₂ (50:50 v/v). Keep at room temperature.

  • Thermal Degradation: Expose the solid Lansoprazole API to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose a solution of Lansoprazole to UV light.

3. Sample Analysis

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples.

  • Dilute the samples to an appropriate concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC or UPLC method (such as Protocol 1).

  • Identify the degradation products by comparing their retention times with those of known impurity standards, including this compound.

Visualizations

G Experimental Workflow for Lansoprazole Impurity Profiling cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Evaluation prep_sample Prepare Lansoprazole Sample Solution hplc_uplc Inject into HPLC/UPLC System prep_sample->hplc_uplc prep_std Prepare this compound Reference Standard Solution prep_std->hplc_uplc separation Chromatographic Separation of Lansoprazole and Impurities hplc_uplc->separation detection Detect Analytes (e.g., at 285 nm) separation->detection identification Identify this compound Peak by Retention Time detection->identification quantification Quantify this compound using Reference Standard identification->quantification comparison Compare with Specification Limits quantification->comparison

Caption: Workflow for impurity profiling of Lansoprazole using this compound as a reference standard.

G Logical Relationship in Lansoprazole Impurity Control cluster_source Sources of Impurities cluster_impurity Key Impurity cluster_control Analytical Control Strategy cluster_outcome Desired Outcome synthesis Lansoprazole Synthesis Process ln_oxide This compound synthesis->ln_oxide degradation Degradation (e.g., Oxidation) degradation->ln_oxide ref_std This compound Reference Standard ln_oxide->ref_std method_dev Analytical Method Development & Validation (HPLC/UPLC) ref_std->method_dev routine_testing Routine Quality Control Testing method_dev->routine_testing quality_product High-Quality Lansoprazole with Controlled Impurity Levels routine_testing->quality_product

Caption: Relationship between the sources of this compound, its control using a reference standard, and the final product quality.

References

Application Note: Quantitative Analysis of Lansoprazole N-oxide using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantification of Lansoprazole N-oxide, a potential metabolite and degradation product of Lansoprazole. The described protocol is essential for researchers in drug metabolism, pharmacokinetics, and formulation stability studies. The method utilizes a reversed-phase chromatographic separation followed by tandem mass spectrometric detection, providing high selectivity and sensitivity for accurate quantification in various matrices.

Introduction

Lansoprazole is a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders. During its metabolism and under certain stress conditions, such as oxidation, Lansoprazole can form various degradation products, including this compound.[1][2] Monitoring the levels of such impurities and metabolites is crucial for ensuring the safety and efficacy of the drug product. Liquid chromatography coupled with mass spectrometry (LC-MS) offers the necessary specificity and sensitivity for the accurate determination of Lansoprazole and its related substances.[3][4] This document provides a comprehensive protocol for the analysis of this compound using LC-MS/MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix (e.g., plasma, formulation excipients). A generic protocol for protein precipitation, suitable for plasma samples, is provided below.

Materials:

  • Human plasma (or other relevant matrix)

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) working solution (e.g., Lansoprazole-d4 or a structurally similar compound)

  • Vortex mixer

  • Centrifuge

Protocol:

  • To 100 µL of the plasma sample, add 20 µL of the internal standard working solution.

  • Vortex the sample for 10 seconds to ensure homogeneity.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions: A gradient elution is recommended for optimal separation of Lansoprazole and its related compounds.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile/Methanol (1:1, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program Time (min)

Note: The gradient program should be optimized based on the specific column and system being used.

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters: The instrument should be operated in positive ion mode. The specific precursor and product ions for this compound should be determined by infusing a standard solution. Based on literature for similar compounds, the following are suggested starting points.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +5.5 kV
Source Temperature 500°C
Curtain Gas 25 PSI
Nebulizer Gas (Gas 1) 50 PSI
Heater Gas (Gas 2) 50 PSI
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound386.1To be determinedTo be determined
Lansoprazole370.1252.130
Internal StandardTo be determinedTo be determinedTo be determined

Note: The precursor ion for this compound is based on its molecular weight [M+H]+. The product ion and collision energy must be optimized by direct infusion of a reference standard.

Data Presentation

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for Lansoprazole and its metabolites, which can be used as a benchmark for the analysis of this compound.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Lansoprazole2.0 - 40002.0> 0.999

Data adapted from a study on Lansoprazole and its other metabolites.

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LansoprazoleLow QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115

Acceptance criteria based on FDA guidelines for bioanalytical method validation.

Visualizations

The following diagrams illustrate the key processes in the LC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification results Results quantification->results

Caption: Experimental workflow for the LC-MS analysis of this compound.

logical_relationship lansoprazole Lansoprazole metabolism Metabolism / Degradation (e.g., Oxidation) lansoprazole->metabolism n_oxide This compound metabolism->n_oxide other_metabolites Other Metabolites (e.g., Sulfone, Hydroxy) metabolism->other_metabolites

Caption: Formation of this compound through metabolism or degradation.

References

Experimental Protocol for Forced Degradation Studies of Lansoprazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole is a proton pump inhibitor susceptible to degradation in various environmental conditions. Forced degradation studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stable formulations.[1][2] These studies, mandated by regulatory bodies like the ICH, expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[1][3][4] This document provides a detailed experimental protocol for conducting forced degradation studies on Lansoprazole, including methodologies for stress application, sample analysis, and data interpretation.

Materials and Equipment

  • Lansoprazole bulk drug

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Ammonium acetate

  • Water, HPLC grade

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled reaction vessel (e.g., water bath or oven)

  • Photostability chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Lansoprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of Lansoprazole in 100 mL of a suitable solvent mixture, such as acetonitrile and water (50:50, v/v).

  • Working Solutions: Dilute the stock solution with the appropriate stress medium to achieve the desired final concentration for each study.

Forced Degradation Conditions

The following are representative protocols for inducing degradation. The duration and conditions may be adjusted to achieve a target degradation of 5-20%.

Lansoprazole is known to be highly unstable in acidic environments.

  • Protocol 1: Rapid Degradation:

    • To a suitable volume of 0.01 N HCl, add the Lansoprazole stock solution to achieve a final concentration of 1 mg/mL.

    • Maintain the solution at room temperature.

    • Withdraw aliquots at appropriate time intervals (e.g., 0, 10, 30, and 60 minutes).

    • Immediately neutralize the aliquots with a suitable base (e.g., NaOH) to quench the reaction.

  • Protocol 2: Moderate Degradation:

    • Dissolve 200 mg of Lansoprazole in 0.1 N HCl.

    • Reflux the solution at 60°C for 8 hours.

    • Cool the solution to room temperature.

  • Protocol:

    • To a suitable volume of 2 N NaOH, add the Lansoprazole stock solution to achieve a final concentration of 1 mg/mL.

    • Heat the solution at 80°C.

    • Withdraw aliquots at various time points (e.g., up to 72 hours).

    • Neutralize the aliquots with a suitable acid (e.g., HCl) immediately after withdrawal.

  • Protocol:

    • To a suitable volume of 2% H₂O₂, add the Lansoprazole stock solution to achieve a final concentration of 1 mg/mL.

    • Keep the solution at room temperature.

    • Collect samples at different time intervals (e.g., up to 60 minutes).

  • Protocol:

    • Dilute the Lansoprazole stock solution with a mixture of acetonitrile and water (50:50, v/v).

    • Heat the solution at 80°C.

    • Withdraw samples at various time points (e.g., up to 48 hours).

  • Protocol:

    • Expose the solid Lansoprazole powder to a temperature of 105°C for 14 hours.

    • Dissolve the heat-stressed powder in a suitable solvent for analysis.

    • Lansoprazole has been reported to be relatively stable under thermal stress.

  • Protocol:

    • Expose the Lansoprazole solid drug or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light by wrapping it in aluminum foil.

    • Lansoprazole has been reported to be stable under photolytic conditions.

Analytical Methodology

A validated stability-indicating HPLC method is essential for separating and quantifying Lansoprazole from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase A: 10 mM ammonium acetate

    • Mobile Phase B: Acetonitrile

    • Gradient Elution: A time-based gradient program should be developed to ensure adequate separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 285 nm

    • Injection Volume: 2 µL

  • Sample Analysis:

    • Dilute the stressed samples to a suitable concentration with the mobile phase.

    • Inject the samples into the HPLC system.

    • Identify and quantify the degradation products. The use of an LC-MS system is highly recommended for the structural elucidation of unknown degradation products.

Data Presentation

Summarize the quantitative results from the forced degradation studies in a clear and concise table.

Stress ConditionReagent/ConditionTemperatureTime% DegradationMajor Degradation Products Identified
Acidic Hydrolysis0.1 N HCl60°C8 hours45.0%Des sulphur impurity, Sulphide impurity
Acidic Hydrolysis0.01 N HClRoom Temp.10 minSignificantDP-1, DP-2, DP-3
Basic Hydrolysis2 N NaOH80°C72 hoursDegradation ObservedDP-4
Neutral HydrolysisWater/ACN (50:50)80°C48 hoursDegradation ObservedDP-5
Oxidative Degradation2% H₂O₂Room Temp.60 minDegradation ObservedDP-1, DP-6, DP-7, DP-8
Thermal DegradationDry Heat105°C14 hoursStableNot Applicable
Photolytic Degradation1.2 million lux-hoursAmbient-StableNot Applicable

DP refers to Degradation Product as designated in the cited literature.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation A Lansoprazole Bulk Drug B Prepare Stock Solution (1 mg/mL) A->B C Acidic Hydrolysis (HCl) B->C Expose to Stress D Basic Hydrolysis (NaOH) B->D Expose to Stress E Oxidative Degradation (H2O2) B->E Expose to Stress F Neutral Hydrolysis (Water/ACN) B->F Expose to Stress G Thermal Degradation (Heat) B->G Expose to Stress H Photolytic Degradation (Light) B->H Expose to Stress I Sample Quenching/ Neutralization C->I D->I E->I F->I J Dilute Sample G->J H->J I->J K HPLC-UV/PDA Analysis J->K L LC-MS for Identification K->L M Quantify Degradation K->M N Identify Degradants L->N O Elucidate Degradation Pathway M->O N->O

Caption: Workflow for a typical forced degradation study of Lansoprazole.

Lansoprazole Acidic Degradation Pathway

G Lansoprazole Lansoprazole Intermediate1 Sulfenic Acid Intermediate Lansoprazole->Intermediate1 H+ DP1 Lansoprazole Sulfide (DP-1) Lansoprazole->DP1 DP2 Degradation Product 2 (DP-2) Lansoprazole->DP2 DP3 Degradation Product 3 (DP-3) Lansoprazole->DP3 Sulfenamide Tetracyclic Sulfenamide (Active Metabolite) Intermediate1->Sulfenamide Intramolecular Rearrangement

Caption: Proposed acidic degradation pathway of Lansoprazole.

Conclusion

Forced degradation studies are indispensable in the pharmaceutical development of Lansoprazole. The protocols outlined in this document provide a framework for systematically investigating the stability of the drug substance under various stress conditions. The resulting data on degradation pathways and products are critical for formulation development, establishing storage conditions, and ensuring the safety and efficacy of the final drug product. The major degradation pathways for lansoprazole include scission of the sulfoxide bridge, leading to the formation of corresponding pyridine and benzimidazole derivatives.

References

Spectroscopic Analysis of Lansoprazole N-oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lansoprazole N-oxide is a prominent impurity and a metabolite of Lansoprazole, a widely used proton pump inhibitor. Its identification, characterization, and quantification are crucial for ensuring the quality, safety, and efficacy of Lansoprazole drug products. This document provides a comprehensive overview of the spectroscopic techniques used for the analysis of this compound, including detailed application notes and experimental protocols for UV-Vis Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for the quantitative analysis of this compound, particularly for routine quality control purposes. The molecule exhibits a characteristic absorption maximum in the UV region due to its aromatic and heteroaromatic ring systems.

Data Presentation
ParameterValueReference
Maximum Absorption Wavelength (λmax) 279 nm[1]
Molecular Formula C₁₆H₁₄F₃N₃O₃S[1][2][3][4]
Molecular Weight 385.36 g/mol
Experimental Protocol

Objective: To determine the concentration of this compound in a solution using UV-Visible spectrophotometry.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade) or other suitable transparent solvent in the UV region

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve the standard in the chosen solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution.

  • Sample Preparation:

    • Dissolve the sample containing this compound in the same solvent used for the standard solutions to obtain a concentration within the calibration range.

  • Spectrophotometric Measurement:

    • Set the UV-Visible spectrophotometer to scan a wavelength range of 200-400 nm.

    • Use the solvent as a blank to zero the instrument.

    • Record the UV absorption spectrum of one of the standard solutions to determine the λmax.

    • Set the instrument to measure the absorbance at the determined λmax (around 279 nm).

    • Measure the absorbance of the blank, all working standard solutions, and the sample solution.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_standard Prepare Standard Solutions scan_lambda_max Scan for λmax prep_standard->scan_lambda_max prep_sample Prepare Sample Solution measure_abs Measure Absorbance prep_sample->measure_abs scan_lambda_max->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantification Quantify Sample calibration->quantification IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis mix_grind Mix and Grind Sample with KBr press_pellet Press into a Pellet mix_grind->press_pellet background_scan Run Background Scan press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan peak_identification Identify Peak Frequencies sample_scan->peak_identification structural_confirmation Confirm Structure peak_identification->structural_confirmation NMR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acquisition Spectral Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent lock_shim Lock and Shim dissolve->lock_shim tune_probe Tune Probe lock_shim->tune_probe acquire_1H Acquire ¹H Spectrum tune_probe->acquire_1H acquire_13C Acquire ¹³C Spectrum tune_probe->acquire_13C process_spectra Process and Analyze Spectra acquire_1H->process_spectra acquire_13C->process_spectra MS_Workflow cluster_prep Preparation cluster_separation Separation cluster_ionization Ionization cluster_analysis Mass Analysis prep_sample Prepare Sample Solution lc_separation LC Separation prep_sample->lc_separation esi Electrospray Ionization lc_separation->esi mass_analyzer High-Resolution Mass Analyzer esi->mass_analyzer data_processing Data Processing and Interpretation mass_analyzer->data_processing

References

Application Notes and Protocols for the Quantitative Determination of Lansoprazole N-oxide in Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lansoprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. During its synthesis and storage, various related substances or impurities can form, one of which is Lansoprazole N-oxide. The presence of impurities can affect the quality, safety, and efficacy of the final drug product. Therefore, a precise and accurate quantitative determination of this compound in the bulk drug is crucial for quality control. This document provides detailed application notes and protocols based on validated analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), for the quantification of this compound.

This compound is a potential impurity found in bulk preparations of lansoprazole and is also a degradation product formed under acid or base stress.[1] Its chemical formula is C₁₆H₁₄F₃N₃O₃S with a molecular weight of 385.4 g/mol .[1]

Analytical Methodologies

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most common and reliable techniques for the separation and quantification of Lansoprazole and its related compounds, including this compound.[2][3] These methods offer high resolution, sensitivity, and specificity.

Experimental Workflow

The general workflow for the quantitative determination of this compound involves sample preparation, chromatographic separation, detection, and data analysis.

This compound Quantification Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Quantification start Weigh Bulk Drug Sample and Reference Standard dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) start->dissolve volumetric Dilute to Final Concentration dissolve->volumetric inject Inject into HPLC/UPLC System volumetric->inject Prepared Sample separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection (e.g., 285 nm) separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Concentration using Calibration Curve integrate->calculate report Report Results calculate->report

Caption: Workflow for this compound quantification.

Experimental Protocols

The following protocols are based on established and validated methods for the determination of Lansoprazole related substances.

Protocol 1: UPLC Method

This protocol is adapted from a validated UPLC method for the estimation of Lansoprazole and its impurities.[2]

1. Materials and Reagents

  • Lansoprazole Bulk Drug Sample

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Triethylamine

  • Orthophosphoric Acid

2. Chromatographic Conditions

ParameterCondition
Instrument Ultra-High-Performance Liquid Chromatography (UPLC) System
Column Hypersil Gold C18, (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile: Water: Triethylamine (80:20:0.005, v/v/v), pH adjusted to 7 with Orthophosphoric Acid
Elution Gradient
Flow Rate 0.3 mL/min
Column Temperature Ambient
Detection UV at 285 nm
Injection Volume To be optimized based on system sensitivity

3. Preparation of Solutions

  • Diluent: Prepare a suitable mixture of the mobile phase components.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve a specified amount of the Lansoprazole bulk drug sample in the diluent to achieve a target concentration.

  • Spiked Solution (for Accuracy): Prepare a sample solution and spike it with a known amount of the this compound standard stock solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

4. System Suitability

Before sample analysis, inject the standard solution multiple times (e.g., six replicates). The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is not more than 2.0%.

5. Analysis Procedure

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to establish the retention time and response.

  • Inject the sample solution.

  • Inject the spiked solutions for accuracy determination.

6. Calculation

Quantify the amount of this compound in the bulk drug sample by comparing the peak area of this compound in the sample chromatogram with the peak area of the reference standard.

Protocol 2: HPLC Method

This protocol is a generalized procedure based on several reported HPLC methods for Lansoprazole and its related substances.

1. Materials and Reagents

  • Lansoprazole Bulk Drug Sample

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid

  • Triethylamine

2. Chromatographic Conditions

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Zorbax Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A 1.0 mL of Formic Acid in 1000 mL of Water
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection UV at 260 nm
Injection Volume 20 µL

3. Preparation of Solutions

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 900:100 v/v).

  • Standard and Sample Solutions: Follow the preparation procedure as described in Protocol 1, adjusting concentrations as necessary for the HPLC system's sensitivity.

4. System Suitability and Analysis

Follow the procedures for system suitability and analysis as outlined in Protocol 1.

Data Presentation

The performance of the analytical method should be validated according to ICH guidelines. The following tables summarize typical validation parameters for the quantitative determination of this compound.

Table 1: System Suitability and Specificity

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
Resolution Not less than 2.0 between this compound and adjacent peaks
%RSD of Peak Areas Not more than 2.0% for replicate injections

Table 2: Method Validation Data for this compound

Validation ParameterTypical Results
Linearity Range 25% - 150% of the target concentration
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 90% - 110%
Precision (%RSD) ≤ 2.0%
Limit of Detection (LOD) Typically in the range of 0.005% to 0.01%
Limit of Quantification (LOQ) Typically in the range of 0.01% to 0.03%

The described UPLC and HPLC methods are suitable for the quantitative determination of this compound in bulk drug substances. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control of Lansoprazole. It is essential to validate the chosen method in the specific laboratory environment to ensure its suitability for the intended purpose.

References

Application Notes and Protocols for the Chromatographic Separation of Lansoprazole and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lansoprazole is a proton pump inhibitor that suppresses gastric acid production.[1][2] The control of impurities in pharmaceutical substances is a critical issue to ensure the safety and efficacy of the final drug product.[3] The International Council for Harmonisation (ICH) has established guidelines for the control of impurities. This document provides detailed application notes and protocols for the chromatographic separation of Lansoprazole from its process-related and degradation impurities using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

Lansoprazole and Its Impurities

Lansoprazole, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole, can degrade under various stress conditions, including acidic, basic, and oxidative environments. Common impurities include Lansoprazole sulfone (Related Compound A), Lansoprazole N-Oxide (Related Compound B), and Lansoprazole sulfide (Related Compound C).

Chromatographic Methods

Reverse-phase HPLC and UPLC are the most common techniques for the separation of Lansoprazole and its impurities. C8 and C18 columns are frequently used with a mobile phase typically consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol.

Method 1: UPLC Method for Lansoprazole and its Impurities

This UPLC method is suitable for the determination of Lansoprazole and its related substances in bulk drug and capsule dosage forms.

Chromatographic Conditions:

ParameterValue
Column Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A pH 7.0 Phosphate buffer: Methanol (90:10 v/v)
Mobile Phase B Methanol: Acetonitrile (50:50 v/v)
Gradient Program 0.01 min/20% B, 2.0 min/30% B, 5.0 min/50% B, 6.0 min/70% B, 8.5 min/70% B, 9.5 min/20% B, 11.0 min/20% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection Wavelength 285 nm
Injection Volume 3.0 µL

Quantitative Data Summary:

CompoundRetention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound~2.50.05 - 2.250.0150.05
Lansoprazole~5.450 - 150--
Lansoprazole Sulfone~6.20.05 - 2.250.0150.05
Lansoprazole Sulfide~7.80.05 - 2.250.0150.05

Note: Retention times are approximate and may vary depending on the specific system and conditions.

Method 2: HPLC Method for Lansoprazole and its Impurities

This HPLC method is designed for the quantitative determination of process-related impurities of Lansoprazole in the drug substance.

Chromatographic Conditions:

ParameterValue
Column Waters Symmetry C8 (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer and Acetonitrile (gradient elution)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 235 nm
Injection Volume 10 µL

Quantitative Data Summary:

CompoundRetention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
LansoprazoleNot Specified50 - 1500.0004370.001325
ImpuritiesNot SpecifiedNot Specified--
Method 3: Isocratic HPLC Method

An isocratic HPLC method has also been developed for the analysis of Lansoprazole and its impurities.

Chromatographic Conditions:

ParameterValue
Column Dikma Technologies Diamonsil C18 (250 x 4.6 mm, 5 µm)
Mobile Phase pH 6.2 Phosphate buffer: Acetonitrile (65:35 v/v)
Flow Rate 1.2 mL/min
Column Temperature 25°C
Detection Wavelength 285 nm
Injection Volume Not Specified

Quantitative Data Summary:

CompoundRetention Time (min)
Impurity E~3.0
Impurity D~3.7
Impurity A~5.0
Lansoprazole~13.5
Impurity B~17.5
Impurity C~19.5

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution: Accurately weigh and transfer about 25 mg of Lansoprazole reference standard into a 25 mL volumetric flask. Add about 10 mL of diluent (e.g., mobile phase) and sonicate to dissolve. Dilute to volume with the diluent and mix well.

Impurity Stock Solution: Accurately weigh and transfer about 10 mg of each impurity reference standard into separate 100 mL volumetric flasks. Add about 50 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well.

Spiked Sample Preparation: To a solution of the Lansoprazole sample, add a known amount of each impurity stock solution to achieve a final concentration at the desired level (e.g., 0.15% of the Lansoprazole concentration).

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of a chromatographic method.

  • Acid Degradation: Treat the drug substance with 0.1 N HCl at 60°C for 8 hours.

  • Base Degradation: Treat the drug substance with 0.1 N NaOH at 60°C for 8 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase before injection into the chromatographic system.

Visualizations

Experimental_Workflow A Sample Preparation (Standard, Sample, Spiked) B Chromatographic System (UPLC/HPLC) A->B Injection E Detector (UV/PDA) B->E Elution C Column (e.g., C18, C8) C->B D Mobile Phase (Gradient/Isocratic) D->B F Data Acquisition & Processing E->F G Analysis & Reporting (Quantification, Purity) F->G

Caption: General workflow for the chromatographic analysis of Lansoprazole.

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid Hydrolysis G Sample Neutralization & Dilution A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F Lansoprazole Drug Substance F->A F->B F->C F->D F->E H Chromatographic Analysis G->H I Evaluation of Degradation Profile & Method Specificity H->I

Caption: Workflow for forced degradation studies of Lansoprazole.

References

Acquiring and Utilizing Lansoprazole N-oxide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for researchers interested in acquiring and utilizing Lansoprazole N-oxide. This compound is a significant impurity and potential metabolite of Lansoprazole, a widely used proton pump inhibitor.[1] Understanding its properties and having standardized protocols for its use are crucial for pharmaceutical research and development.

Acquiring this compound

This compound (CAS Number: 213476-12-1) is available from several chemical suppliers specializing in research compounds and pharmaceutical standards.[2][3] When procuring this compound, it is essential to obtain a certificate of analysis to confirm its identity and purity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 213476-12-1[2]
Molecular Formula C₁₆H₁₄F₃N₃O₃S[2]
Molecular Weight 385.36 g/mol
Appearance White Solid
Melting Point 164 °C
Solubility Soluble in DMSO, Methanol
Storage Store at 2-8°C

Table 2: Representative Suppliers of this compound

SupplierProduct NumberPurityAvailable Quantities
BiosynthIL24840≥98% by HPLC5 mg, 10 mg, 25 mg, 50 mg, 100 mg
LGC StandardsPharmaceutical analytical testing quantities
BOC Sciences1190009-70-1 (deuterated)≥98% by HPLC; 99% atom DInquire

Synthesis and Characterization

For researchers who wish to synthesize this compound in-house, a detailed protocol has been described. This can be particularly useful for generating larger quantities or for specific labeling studies.

The synthesis of this compound can be achieved through the oxidation of Lansoprazole. A general workflow for this synthesis is outlined below.

G lansoprazole Lansoprazole oxidation Oxidation (e.g., with m-CPBA) lansoprazole->oxidation reaction_mixture Reaction Mixture oxidation->reaction_mixture purification Purification (e.g., Chromatography) reaction_mixture->purification ln_oxide This compound purification->ln_oxide characterization Characterization (NMR, MS, IR) ln_oxide->characterization

Synthesis workflow for this compound.

Experimental Protocol for Synthesis:

A detailed synthesis protocol for this compound has been reported by Reddy et al. (2008). The following is a summary of the experimental procedure:

  • Dissolution: Dissolve Lansoprazole in a suitable organic solvent such as chloroform.

  • Oxidation: Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), to the solution. The reaction is typically carried out at a controlled temperature.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench any excess oxidizing agent and wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) followed by water.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound using column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The structural confirmation of synthesized this compound is crucial. The following table summarizes the expected characterization data based on published literature.

Table 3: Spectroscopic Data for this compound Characterization

TechniqueExpected Data
¹H NMR (DMSO-d₆, 400MHz, δ ppm) 8.28 (d, J = 5.6, 1H, Py-H), 7.60-7.70 (m, 2H, Ar-H), 7.20-7.35 (m, 3H, Ar-H, Py-H), 4.80-5.00 (m, 4H, Py-CH₂, OCH₂-CF₃), 2.15 (s, 3H, Py-CH₃)
Mass Spectrometry (EI-MS) m/z 386.1 (M+H)⁺
High-Resolution Mass Spectrometry (HRMS) Calculated for C₁₆H₁₅F₃N₃O₃S (M+H)⁺: 386.0786; Found: 386.0781
Infrared (IR, KBr, cm⁻¹) 3435, 1585, 1478, 1307, 1269, 1166, 1114

Application Notes: Analytical Methods

This compound is often analyzed as part of impurity profiling of Lansoprazole bulk drug and pharmaceutical dosage forms. Validated analytical methods are essential for its accurate detection and quantification.

A validated HPLC method can be used to separate Lansoprazole from its related impurities, including this compound.

Table 4: HPLC Method Parameters for Lansoprazole and Impurities

ParameterCondition
Column Octadecylsilyl silica gel (C18), 4.6 mm x 25 cm, 5 µm
Mobile Phase Acetonitrile : Triethylamine buffer (pH 10.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Injection Volume 20 µL
Column Temperature 30°C

Protocol for HPLC Analysis:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of water, acetonitrile, and triethylamine at pH 10.0) to obtain a known concentration.

  • Sample Solution Preparation: Prepare the test sample containing Lansoprazole by dissolving it in the diluent to a specified concentration.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound using the peak area and the response factor relative to Lansoprazole.

G sample_prep Sample Preparation (Dissolve in Diluent) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (285 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Analytical workflow for this compound detection.

Application Notes: Use in Drug Metabolism Studies

Hypothetical In Vitro Metabolism Study Protocol:

  • Incubation with Liver Microsomes:

    • Prepare a reaction mixture containing human liver microsomes, this compound, and an NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Incubate the mixture at 37°C for various time points.

    • Terminate the reaction by adding a quenching solvent like ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to separate and quantify this compound and its potential metabolites (e.g., Lansoprazole sulfone).

    • Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Analysis:

    • Determine the rate of disappearance of this compound and the formation of its metabolites over time to understand its metabolic stability and pathway.

This document provides a foundational guide for researchers to acquire, synthesize, and analyze this compound. The provided protocols and data are based on available scientific literature and are intended for research purposes only. Researchers should adapt these protocols to their specific experimental needs and ensure all safety precautions are followed.

References

Troubleshooting & Optimization

Lansoprazole N-oxide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of Lansoprazole N-oxide. The following information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it encountered?

A1: this compound is a potential impurity and a known degradation product of the proton pump inhibitor, Lansoprazole.[1] It is often formed under stress conditions such as acidic, basic, and oxidative environments.[1][2]

Q2: What are the typical storage conditions for this compound?

A2: As a solid, this compound should be stored at -20°C for long-term stability, where it can be stable for at least 4 years.[1] For short-term handling, it can be shipped at room temperature.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).

Q4: Under what conditions does Lansoprazole degrade to form this compound?

A4: Forced degradation studies on Lansoprazole have shown that this compound is formed under acidic, basic, and oxidative stress conditions. It is one of several degradation products and its formation is a key indicator of Lansoprazole's instability under these conditions.

Troubleshooting Guides

This section addresses common issues that may arise during the analysis of Lansoprazole and its degradation products, including this compound.

Issue 1: Appearance of an unknown peak corresponding to the mass of this compound in the chromatogram of a Lansoprazole sample.

  • Possible Cause: Degradation of the Lansoprazole sample due to improper storage or handling. Lansoprazole is known to be unstable under acidic, basic, and oxidative conditions, leading to the formation of this compound.

  • Solution:

    • Review the storage conditions of the Lansoprazole sample. Ensure it is protected from light and stored at the recommended temperature.

    • Prepare fresh solutions of Lansoprazole for analysis, as degradation can occur in solution.

    • Use high-purity solvents to avoid acidic or oxidative contaminants that may induce degradation.

Issue 2: Difficulty in separating this compound from other degradation products in HPLC analysis.

  • Possible Cause: Sub-optimal chromatographic conditions. The separation of multiple degradation products requires a well-developed stability-indicating method.

  • Solution:

    • Optimize the mobile phase composition and gradient. A gradient elution is often necessary to resolve all degradation products.

    • Adjust the pH of the mobile phase to improve the peak shape and resolution of ionizable compounds like Lansoprazole and its derivatives.

    • Select a suitable stationary phase. A C18 column is commonly used for the analysis of Lansoprazole and its impurities.

Quantitative Data

Stress ConditionReagents and ConditionsMajor Degradation Products of LansoprazoleReference
Acidic Hydrolysis 0.01 N HCl, Room TemperatureDP-1, DP-2, DP-3
Basic Hydrolysis 2 N NaOH, 80°CDP-4 (potential for N-oxide formation)
Oxidative Degradation 2% H₂O₂, Room TemperatureDP-4 (Lansoprazole sulfone, with N-oxide as a possible alternative structure)
Neutral Hydrolysis Water, 80°CMinor degradation

Experimental Protocols

The following are detailed methodologies for forced degradation studies of Lansoprazole, which can be adapted to study the formation of this compound.

Protocol 1: Forced Degradation of Lansoprazole

  • Objective: To induce the degradation of Lansoprazole under various stress conditions and to identify the resulting degradation products, including this compound.

  • Procedure:

    • Stock Solution Preparation: Prepare a stock solution of Lansoprazole (e.g., 1 mg/mL) in a suitable solvent such as a 50:50 (v/v) mixture of acetonitrile and water.

    • Stress Conditions:

      • Acidic Hydrolysis: Dilute the stock solution with 0.01 N HCl and keep it at room temperature.

      • Basic Hydrolysis: Dilute the stock solution with 2 N NaOH and heat at 80°C.

      • Oxidative Degradation: Dilute the stock solution with 2% hydrogen peroxide and keep at room temperature in the dark.

      • Neutral Hydrolysis: Dilute the stock solution with water and heat at 80°C.

    • Sample Collection and Preparation: Withdraw samples at various time points. Dilute the samples to a suitable concentration (e.g., 3 µg/mL) with the mobile phase and filter through a 0.22 µm syringe filter before analysis.

    • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method coupled with a mass spectrometer to identify and quantify Lansoprazole and its degradation products.

Visualizations

The following diagrams illustrate the degradation pathways of Lansoprazole and a typical experimental workflow for its analysis.

Lansoprazole Lansoprazole Acid Acidic Conditions Lansoprazole->Acid Base Basic Conditions Lansoprazole->Base Oxidation Oxidative Conditions Lansoprazole->Oxidation DPs Degradation Products (including this compound) Acid->DPs Base->DPs Oxidation->DPs

Caption: Degradation pathways of Lansoprazole.

cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Lansoprazole Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidation) Stock->Stress Dilute Dilute and Filter Samples Stress->Dilute HPLC HPLC/UPLC Separation Dilute->HPLC MS Mass Spectrometry Identification HPLC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for degradation studies.

References

Managing Lansoprazole N-oxide degradation under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals managing Lansoprazole N-oxide degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic conditions a concern?

A1: this compound is a potential impurity and degradation product of the proton pump inhibitor (PPI) Lansoprazole.[1] Like its parent compound, this compound is highly unstable in acidic environments.[2][3] This instability is a critical concern for several reasons:

  • Analytical Accuracy: Degradation during analysis can lead to inaccurate quantification of the substance.

  • Formulation Challenges: For Lansoprazole formulations, the formation of N-oxide and other degradants impacts the drug's stability and efficacy.[4]

  • Impurity Profiling: Regulatory bodies require the identification and characterization of impurities present at levels of 0.10% or higher. Understanding the degradation profile is essential for meeting these requirements.

Q2: What are the primary factors that accelerate the degradation of Lansoprazole and its related impurities like the N-oxide?

A2: The degradation rate is significantly influenced by the following factors:

  • Low pH: The degradation of benzimidazole-derived PPIs is acid-catalyzed. The rate of degradation is rapid and directly proportional to the hydrogen ion concentration (i.e., lower pH leads to faster degradation).

  • Temperature: Higher temperatures increase the rate of hydrolytic degradation. Forced degradation studies often employ elevated temperatures (e.g., 60°C) to accelerate the process.

  • Time: The extent of degradation increases with the duration of exposure to stress conditions.

  • Presence of Oxidizing Agents: Lansoprazole and its derivatives can also degrade under oxidative stress, such as in the presence of hydrogen peroxide.

Q3: How can I minimize the degradation of this compound during experimental analysis?

A3: To ensure the integrity of your sample during analysis, consider the following best practices:

  • Control Mobile Phase pH: When using HPLC, maintain a mobile phase pH on the neutral or basic side (e.g., pH 7.0) to prevent on-column degradation.

  • Immediate Analysis: Analyze samples as quickly as possible after preparation.

  • Quench Reactions: In timed degradation studies, immediately neutralize the reaction by adding a base or diluting the aliquot with a neutral or basic mobile phase to halt further degradation.

  • Temperature Control: Perform sample preparation and analysis at controlled room temperature or under refrigerated conditions to slow down the degradation kinetics.

Q4: What analytical techniques are most suitable for monitoring this compound and its degradation products?

A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods are standard.

  • Detection: A Photo Diode Array (PDA) detector is commonly used for quantification, with monitoring typically performed around 285 nm.

  • Identification: For structural elucidation of unknown degradation products, coupling liquid chromatography with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful tool.

Troubleshooting Guide

Issue 1: Rapid disappearance of the this compound peak and/or the appearance of multiple new peaks in my HPLC chromatogram.

  • Potential Cause: The acidic nature of your sample or mobile phase is causing rapid degradation of the analyte on the column or in the vial.

  • Troubleshooting Steps:

    • Check Diluent and Mobile Phase pH: Ensure the pH of your sample diluent and mobile phase is not acidic. A pH of 7.0 is often recommended for the mobile phase buffer to ensure the stability of Lansoprazole and its related substances.

    • Neutralize Sample: If analyzing a sample from an acid-forced degradation study, ensure the sample was properly neutralized before injection.

    • Reduce Analysis Time: Optimize your chromatographic method to reduce the run time, minimizing the analyte's exposure to potentially stressful conditions.

Issue 2: My quantitative results for this compound are inconsistent and show poor reproducibility.

  • Potential Cause: Inconsistent sample handling, timing, or temperature is leading to variable levels of degradation between samples.

  • Troubleshooting Steps:

    • Standardize Timings: Be precise with all incubation and waiting times during sample preparation and analysis.

    • Control Temperature: Use a thermostatically controlled autosampler and column compartment to maintain consistent temperatures.

    • Prepare Fresh Solutions: Due to its instability, prepare standards and test solutions immediately before use.

Quantitative Data

Forced degradation studies on the parent drug, Lansoprazole, provide context for the conditions under which impurities like this compound are formed and degraded.

Table 1: Summary of Lansoprazole Forced Degradation Studies

Stress ConditionTemperatureTime% DegradationMajor Degradation Products IdentifiedReference
0.1 N HCl60°C8 hours45.0%Des sulphur impurity, Sulphide impurity
1 N HClRoom Temp.1 minuteSignificant-
0.01 N HClRoom Temp.10 minutesSignificantDP-1, DP-2, DP-3
6% H₂O₂ (Oxidative)Room Temp.2 hoursSignificantN-oxide, Sulfone

Experimental Protocols

Protocol 1: Forced Acid Degradation for Identification of Degradation Products

This protocol is designed to intentionally degrade Lansoprazole to generate its acid-degradation products, including potential N-oxides, for analytical identification.

  • Sample Preparation: Dissolve 200 mg of Lansoprazole in a minimal amount of a suitable organic solvent (e.g., methanol).

  • Acid Stress: Add the drug solution to a volume of 0.1 N hydrochloric acid. To achieve sufficient degradation, the acid normality can be increased up to 2 N.

  • Incubation: Reflux the solution at 60°C for 8 hours.

  • Neutralization: After the specified time, cool the solution to room temperature. Carefully neutralize the solution with an appropriate base (e.g., 0.1 N NaOH) to a neutral pH.

  • Analysis: Dilute the resulting solution with the mobile phase and inject it into an HPLC or LC-MS system for analysis.

Protocol 2: Stability-Indicating UPLC Method

This method is suitable for separating Lansoprazole from its potential impurities and degradation products, including this compound.

  • Column: Waters Acquity BEH C18 (or equivalent)

  • Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v)

  • Mobile Phase B: Methanol and acetonitrile (50:50 v/v)

  • Gradient Program: A time-based gradient elution is employed to achieve separation.

  • Flow Rate: Approximately 0.3 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 2 µL

Visualizations

cluster_main Acidic Conditions (H+) cluster_impurities Including Lansoprazole Lansoprazole Sulfenamide Active Metabolite (Tetracyclic Sulfenamide) Lansoprazole->Sulfenamide Intramolecular Rearrangement Degradants Other Degradation Products Lansoprazole->Degradants Degradation Pathways Sulfide Sulfide Impurity Sulfone Sulfone Impurity N_Oxide This compound

Caption: Simplified degradation pathway of Lansoprazole under acidic conditions.

Prep 1. Sample Preparation (Dissolve Drug Substance) Stress 2. Application of Stress (e.g., Add 0.1 N HCl, Heat to 60°C) Prep->Stress Incubate 3. Incubation (Hold for a defined time period) Stress->Incubate Quench 4. Reaction Quenching (Neutralize with base) Incubate->Quench Analyze 5. Analysis (Inject into HPLC / LC-MS system) Quench->Analyze

Caption: Experimental workflow for a typical forced acid degradation study.

Start Problem: Unexpected peaks or poor reproducibility in HPLC Check_pH Is the mobile phase / diluent pH neutral or basic (e.g., pH ≥ 7.0)? Start->Check_pH Adjust_pH Action: Adjust mobile phase buffer to pH ≥ 7.0. Ensure sample diluent is not acidic. Check_pH->Adjust_pH No Check_Temp Are sample and column temperatures controlled and consistent? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Control_Temp Action: Use a thermostatically controlled autosampler and column compartment. Check_Temp->Control_Temp No Check_Fresh Were solutions prepared immediately before use? Check_Temp->Check_Fresh Yes Control_Temp->Check_Fresh Prep_Fresh Action: Prepare fresh standards and samples for each analytical run. Check_Fresh->Prep_Fresh No End Issue likely resolved. Monitor system suitability. Check_Fresh->End Yes Prep_Fresh->End

Caption: Troubleshooting logic for managing this compound instability in HPLC.

References

Technical Support Center: Stability of Lansoprazole N-oxide under Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Lansoprazole N-oxide, particularly in the context of oxidative stress. While this compound is a known oxidative degradation product of Lansoprazole, this resource addresses questions and potential experimental issues related to its own stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is a potential impurity and a degradation product of Lansoprazole, a proton pump inhibitor.[1] It is formed when Lansoprazole is subjected to oxidative stress conditions.[2] The formation of the N-oxide impurity can also be favored under acidic conditions (pH below 4) during the synthesis of Lansoprazole, specifically during the oxidation of the thioether intermediate.

Q2: Is this compound stable under standard storage conditions?

A2: Yes, this compound is available as a reference standard and is stable under recommended storage conditions, which are typically at -20°C for long-term storage.[1] For short-term handling, it may be shipped at room temperature.[1]

Q3: What are the primary factors that could influence the stability of this compound in an experimental setting?

A3: Based on the chemistry of related benzimidazole compounds, the stability of this compound could be influenced by factors such as pH, the presence of strong oxidizing or reducing agents, exposure to high temperatures, and exposure to UV light. While specific data on the forced degradation of this compound is limited, it is crucial to control these parameters in any experiment.

Q4: Can this compound be further degraded by oxidative stress?

A4: There is limited direct public data on the further degradation of this compound under oxidative stress. However, like many organic molecules with multiple functional groups, it is plausible that sufficiently harsh oxidative conditions (e.g., high concentrations of strong oxidants, prolonged exposure) could lead to further degradation. Any experimental design should aim to establish the degradation profile of this compound under the specific oxidative conditions being studied.

Troubleshooting Guides

This guide addresses common issues that researchers might encounter when designing or conducting experiments to evaluate the stability of this compound under oxidative stress.

Issue Potential Cause Troubleshooting Steps
High variability in this compound concentration in control samples. Inconsistent Sample Handling: Minor variations in temperature, light exposure, or time before analysis can cause inconsistencies.- Standardize all sample preparation procedures. - Prepare solutions fresh for each experiment. - Minimize the time samples are exposed to ambient conditions.
Solvent Impurities: Solvents may contain trace amounts of oxidizing or acidic impurities.- Use high-purity, HPLC-grade solvents from a reputable supplier. - Degas solvents before use to remove dissolved oxygen. - Note the lot number of solvents for traceability.
Appearance of unexpected peaks in the chromatogram of the stressed sample. Further Degradation: The oxidative stress conditions may be too harsh, leading to the degradation of this compound into other products.- Reduce the concentration of the oxidizing agent or the exposure time. - Analyze samples at multiple, shorter time points to observe the degradation pathway. - Use a diode array detector (DAD) or a mass spectrometer (MS) to help identify the unknown peaks.
Contamination: Contamination from glassware, reagents, or the HPLC system.- Ensure all glassware is scrupulously clean. - Run a blank injection of the solvent and mobile phase to check for contaminants. - Optimize the needle wash procedure on the autosampler to prevent carryover.
Difficulty in achieving baseline separation of this compound from other degradation products. Suboptimal Chromatographic Conditions: The HPLC method may not be optimized for the specific degradation products formed.- Adjust the mobile phase composition (e.g., organic-to-aqueous ratio, pH). - Try a different stationary phase (e.g., a column with a different chemistry). - Optimize the gradient elution profile.

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability of Lansoprazole and for a hypothetical study on the stability of this compound under oxidative stress.

Protocol 1: Forced Degradation of Lansoprazole to Generate this compound

Objective: To induce the degradation of Lansoprazole under oxidative stress to produce and identify this compound.

Materials:

  • Lansoprazole reference standard

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3-6%)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Manganese dioxide (MnO₂) for quenching (optional)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV or DAD detector and a mass spectrometer (MS)

  • A suitable C18 column (e.g., 100 x 2.1 mm, 1.6 µm)

Procedure:

  • Preparation of Lansoprazole Stock Solution: Prepare a stock solution of Lansoprazole at a concentration of 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Stress Conditions:

    • Dilute the Lansoprazole stock solution with a 2% H₂O₂ solution to a final Lansoprazole concentration of, for example, 0.1 mg/mL.

    • Conduct the reaction at room temperature.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching the Reaction: To stop the oxidation, the reaction can be quenched by adding a small amount of manganese dioxide (MnO₂) powder to the collected samples.

  • Sample Preparation for Analysis:

    • Dilute the quenched samples with a 50:50 (v/v) mixture of ACN and water to a final concentration suitable for HPLC analysis (e.g., 3 µg/mL).

    • Filter the samples through a 0.22 µm syringe filter before injection.

  • HPLC-MS Analysis:

    • Inject the prepared samples into the HPLC-MS system.

    • Use a gradient elution method with a mobile phase consisting of 10 mM ammonium acetate in water (A) and acetonitrile (B).

    • Monitor the elution of Lansoprazole and its degradation products, including this compound, using both UV detection (e.g., at 285 nm) and mass spectrometry to confirm the identity of the peaks.

Protocol 2: Hypothetical Stability Study of this compound under Oxidative Stress

Objective: To assess the stability of this compound when subjected to oxidative stress.

Materials:

  • This compound reference standard

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Sodium sulfite solution (for quenching)

  • HPLC system with a UV or DAD detector

  • A suitable C18 column

Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Stress Conditions:

    • In a series of vials, add a known volume of the this compound stock solution.

    • To each vial, add a specific volume of 3% H₂O₂ to initiate the stress test. Include a control vial with water instead of H₂O₂.

    • Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).

  • Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from one of the vials.

  • Quenching the Reaction: Immediately quench the degradation reaction by adding an excess of a freshly prepared sodium sulfite solution to the aliquot.

  • Sample Preparation for Analysis: Dilute the quenched sample with the mobile phase to a concentration within the linear range of the analytical method.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Quantify the peak area of this compound at each time point.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time to determine its degradation kinetics under the tested oxidative conditions.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound.

Table 1: Degradation of this compound under Oxidative Stress (3% H₂O₂ at 40°C)

Time (hours)% this compound Remaining% Total Degradation Products
0100.00.0
198.21.8
296.53.5
492.17.9
885.314.7
2468.931.1

Table 2: Summary of Analytical Method Validation Parameters for this compound

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Visualizations

The following diagrams illustrate the formation of this compound and a general workflow for its stability testing.

G cluster_0 Oxidative Stress cluster_1 Degradation Products Lansoprazole Lansoprazole Lansoprazole_N_oxide This compound Lansoprazole->Lansoprazole_N_oxide Oxidation of Pyridine Nitrogen Other_Degradants Other Degradation Products Lansoprazole->Other_Degradants Other Oxidative Pathways Oxidant Oxidizing Agent (e.g., H₂O₂)

Caption: Formation of this compound from Lansoprazole under oxidative stress.

G start Prepare Lansoprazole N-oxide Solution stress Induce Oxidative Stress (e.g., add H₂O₂) start->stress sample Collect Samples at Time Intervals stress->sample quench Quench Reaction sample->quench analyze Analyze by HPLC quench->analyze data Determine % Degradation analyze->data end Report Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Optimizing Storage and Handling of Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions, stability testing, and troubleshooting for Lansoprazole N-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, this compound solid should be kept at -20°C.[1] Under these conditions, it is stable for at least four years.[1]

Q2: How should I handle this compound upon receipt?

This compound is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[1] Upon receipt, it is crucial to store it at the recommended -20°C to ensure its long-term stability.

Q3: What are the known degradation pathways for Lansoprazole and its N-oxide derivative?

This compound is a known impurity and degradation product of Lansoprazole, forming under acidic or basic stress conditions.[1] Lansoprazole itself is susceptible to degradation under acidic, basic, and oxidative conditions.[2] While specific degradation pathways for the N-oxide are not extensively detailed in the literature, it is expected to be susceptible to similar stress conditions. The primary degradation pathways for Lansoprazole involve the sulfoxide group and the benzimidazole ring system.

Q4: Is this compound sensitive to light?

Forced degradation studies on the parent compound, Lansoprazole, have shown it to be relatively stable under photolytic conditions. However, as a precautionary measure, it is always recommended to protect sensitive pharmaceutical compounds from light by storing them in amber vials or in the dark.

Q5: What solvents are suitable for dissolving this compound?

This compound is soluble in DMSO. For analytical purposes, a mixture of acetonitrile and water is often used as a diluent for Lansoprazole and its related substances.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected degradation of this compound standard Improper storage conditions (e.g., elevated temperature, exposure to light or humidity).Verify that the compound is stored at -20°C in a tightly sealed container, protected from light.
Contamination of the solvent or storage container.Use high-purity solvents and clean, inert storage vials. Prepare fresh solutions for each experiment.
Inconsistent results in stability studies Non-validated analytical method.Develop and validate a stability-indicating analytical method (e.g., UPLC or HPLC) capable of separating this compound from its potential degradants.
Fluctuations in experimental conditions (temperature, pH).Ensure precise control of temperature and pH during the stress testing experiments. Use calibrated equipment.
Formation of unknown peaks in chromatograms Presence of previously unidentified degradation products.Utilize LC-MS/MS to identify the mass of the unknown impurities and elucidate their structures.
Interaction with excipients or other components in the formulation.Conduct compatibility studies with the intended excipients under accelerated storage conditions.

Quantitative Data Summary

The following table summarizes the stability of Lansoprazole under various stress conditions, which can serve as a proxy for understanding the potential stability of this compound.

Stress ConditionTemperatureTime% Degradation of LansoprazoleMajor Degradation Products Identified
Acidic Hydrolysis (0.1 N HCl) 60°C8 hoursSignificantDP-1, DP-2, DP-3
Basic Hydrolysis (0.1 N NaOH) 60°C8 hoursSignificantDP-4
Oxidative Degradation (H₂O₂) Room Temperature-SignificantDP-1, DP-6, DP-7, DP-8
Thermal Degradation --Stable-
Photolytic Degradation --Stable-

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • Validated stability-indicating UPLC or HPLC method

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at 60°C for 8 hours.

    • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the desired concentration for analysis.

  • Base Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N NaOH.

    • Keep the solution at 60°C for 8 hours.

    • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To a known volume of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light for a specified period.

    • Withdraw samples at appropriate time intervals and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Keep the solid this compound in a thermostatically controlled oven at a specified high temperature (e.g., 60°C) for a defined period.

    • Also, expose a solution of this compound to the same thermal stress.

    • At the end of the study, dissolve the solid sample and dilute both the solid and solution samples with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a UV light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples at the end of the exposure period.

  • Analysis: Analyze all the stressed samples using a validated stability-indicating UPLC/HPLC method. The method should be able to separate the intact this compound from all potential degradation products.

Protocol 2: Stability-Indicating UPLC Method Development

Objective: To develop a UPLC method for the quantitative determination of this compound and its degradation products.

Chromatographic Conditions (Example):

  • Column: Waters Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-based gradient program should be developed to ensure the separation of all peaks.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 2 µL

Method Validation: The developed method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to Stress oxidative Oxidative Degradation (3% H2O2, RT) stock->oxidative Expose to Stress thermal Thermal Stress (Solid & Solution) stock->thermal Expose to Stress photo Photolytic Stress (UV Light) stock->photo Expose to Stress neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize uplc UPLC/HPLC Analysis neutralize->uplc characterize Identify Degradants (LC-MS) uplc->characterize

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway lansoprazole Lansoprazole n_oxide This compound lansoprazole->n_oxide  Acid/Base or Oxidative Stress degradants Other Degradation Products lansoprazole->degradants  Various Stress  Conditions n_oxide->degradants  Further  Degradation

Caption: Simplified degradation relationship of Lansoprazole and this compound.

References

Technical Support Center: Improving HPLC Methods for Lansoprazole Impurity Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC separation of Lansoprazole and its impurities.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Poor resolution between Lansoprazole and a known impurity (e.g., Lansoprazole Sulfone).

  • Answer: Achieving adequate resolution is critical for accurate quantification. If you observe co-elution or poor separation, consider the following systematic approach:

    • Evaluate Mobile Phase pH: Lansoprazole and its impurities have different pKa values. The pH of the mobile phase significantly impacts their ionization state and, consequently, their retention. For Lansoprazole, a neutral to slightly basic pH (e.g., 7.0 to 10.0) is often used to improve stability and peak shape.[1][2] Ensure the pH is at least one unit away from the analyte's pKa to prevent peak tailing.[1] Always operate within the pH tolerance of your HPLC column.[1]

    • Adjust Organic Modifier Concentration: Fine-tune the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier generally increases retention times and can improve the resolution between closely eluting peaks.

    • Check Buffer Concentration: An inadequate buffer concentration (typically below 25 mM) can lead to inconsistent pH across the column, causing peak tailing and poor resolution, especially for basic compounds like Lansoprazole.[1] Consider increasing the buffer concentration to 25-50 mM.

    • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the analysis time but allows for more interactions between the analytes and the stationary phase, which can enhance resolution.

    • Evaluate Column Chemistry: If resolution is still poor on a standard C18 column, switching to a different stationary phase, such as a C8 column, may provide a different selectivity and improve the separation.

Problem: My Lansoprazole peak is tailing significantly.

  • Answer: Peak tailing is a common issue when analyzing basic compounds like Lansoprazole. It is often caused by secondary interactions with the silica backbone of the column.

    • Check for Column Contamination or Degradation: The most frequent cause of peak tailing affecting all peaks is a partially blocked column inlet frit. Try backflushing the column. Over time, stationary phases can degrade, exposing active silanol groups that cause tailing. Using modern, end-capped columns can minimize these secondary interactions.

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. A pH that is too close to the pKa of Lansoprazole can lead to tailing. A pH of 7.0 is commonly used in methods for separating Lansoprazole and its related compounds.

    • Avoid Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks that often resemble a right triangle. Try reducing the injection volume or the sample concentration to see if the peak shape improves.

    • Ensure Sample Solvent Compatibility: Ideally, the sample should be dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion and tailing.

Problem: Retention times are shifting between injections.

  • Answer: Unstable retention times compromise the reliability of your method. This issue can stem from several sources:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence, especially when using a new mobile phase or after a system shutdown.

    • Mobile Phase Preparation Inconsistency: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Inconsistencies in pH or solvent ratios will lead to retention time drift.

    • Column Temperature Fluctuations: Column temperature affects mobile phase viscosity and analyte retention. Using a column oven is crucial for maintaining a stable temperature and achieving reproducible retention times.

    • Pump Performance: Air bubbles in the pump or faulty check valves can cause pressure fluctuations and inconsistent flow rates, leading to shifting retention times. Ensure your mobile phase is properly degassed.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for separating Lansoprazole and its impurities?

  • A1: A robust starting point is a reversed-phase HPLC method based on pharmacopeial guidelines (e.g., USP). A typical method uses a C18 or C8 column with a mobile phase consisting of a phosphate or acetate buffer and an organic modifier like acetonitrile or methanol.

Q2: Which impurities of Lansoprazole are most common?

  • A2: The most commonly cited process-related and degradation impurities for Lansoprazole are Lansoprazole Sulfone (USP Related Compound A) and Lansoprazole Sulfide (USP Related Compound B). Other potential impurities include Lansoprazole N-oxide.

Q3: What detection wavelength is typically used for Lansoprazole and its impurities?

  • A3: A UV detection wavelength of 285 nm is most commonly used as it provides good sensitivity for both Lansoprazole and its key impurities. Other wavelengths, such as 235 nm or 240 nm, have also been reported.

Q4: How can I improve the stability of Lansoprazole in my sample solutions?

  • A4: Lansoprazole is known to be unstable in acidic conditions. Sample and standard solutions should be prepared in a diluent that ensures stability. The USP method, for example, notes that solutions should be injected within 10 minutes of preparation or stored in a cooled autosampler (around 5°C) where they can be stable for about 24 hours. The diluent often contains a mixture of methanol and a weak base like 0.1 N sodium hydroxide to maintain a basic pH.

Experimental Protocols

Example HPLC Method for Lansoprazole and Related Compounds (Adapted from USP)

This protocol is a representative method for the separation of Lansoprazole from its process-related impurities.

1. Mobile Phase and Solution Preparation:

  • Solution A: Water.

  • Solution B: A mixture of acetonitrile, water, and triethylamine (160:40:1 v/v/v). Adjust the pH to 7.0 with phosphoric acid.

  • Diluent: A mixture of 0.1 N sodium hydroxide solution and methanol (75:25 v/v).

  • Standard Solution: Prepare a solution of USP Lansoprazole Reference Standard (RS) in the diluent to a final concentration of about 0.25 mg/mL.

  • System Suitability Solution: Prepare a solution containing approximately 0.1 mg/mL each of USP Lansoprazole RS and USP Lansoprazole Related Compound A RS in the diluent to verify resolution.

  • Sample Solution: Accurately weigh and dissolve the Lansoprazole sample in the diluent to achieve a final concentration of about 0.25 mg/mL. Filter the solution through a 0.45 µm membrane filter before injection.

2. Chromatographic Conditions:

  • Column: L1 packing (C18), 4.6 mm x 15 cm; 5-µm particle size.

  • Detection: UV at 285 nm.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 40 µL.

  • Column Temperature: Ambient or controlled at 25°C.

  • Elution: Gradient elution (see table below).

Data Presentation

Table 1: Typical Chromatographic Parameters for Lansoprazole Impurity Analysis.

Parameter Typical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile/Water/Triethylamine (160:40:1), pH 7.0
Flow Rate 0.8 mL/min
Detection UV, 285 nm
Column Temp. 25°C

| Injection Vol. | 40 µL |

Table 2: Example Gradient Elution Program (Adapted from USP Method).

Time (minutes) Solution A (%) Solution B (%)
0 90 10
40 20 80
50 20 80
51 90 10
60 90 10

This gradient is illustrative. Adjustments may be necessary based on the specific column and system used.

Table 3: Example Relative Retention Times (RRT) for Key Impurities.

Compound RRT (relative to Lansoprazole)
Lansoprazole Sulfide (Impurity B) ~0.79
Lansoprazole 1.00
Lansoprazole Sulfone (Impurity A) ~0.82
This compound ~1.3

Note: RRT values are approximate and can vary between different HPLC systems and conditions.

Visualizations

Troubleshooting_Workflow start Problem Observed: Poor Peak Shape or Resolution check_column Step 1: Check Column Health - Is column old? - Is frit blocked? start->check_column check_mobile_phase Step 2: Evaluate Mobile Phase - Is pH optimal (e.g., 7.0)? - Is buffer concentration sufficient (25-50mM)? check_column->check_mobile_phase If column is OK solution_column Action: Backflush or Replace Column check_column->solution_column If issue found check_method_params Step 3: Adjust Method Parameters - Lower flow rate? - Adjust organic %? check_mobile_phase->check_method_params If mobile phase is OK solution_mobile_phase Action: Remake Mobile Phase, Adjust pH or Buffer Strength check_mobile_phase->solution_mobile_phase If issue found check_sample Step 4: Check Sample Prep - Is sample overloaded? - Is solvent compatible? check_method_params->check_sample If parameters are OK solution_method_params Action: Optimize Flow Rate or Gradient Profile check_method_params->solution_method_params If issue found solution_sample Action: Reduce Concentration or Change Sample Solvent check_sample->solution_sample If issue found end_node Problem Resolved solution_column->end_node solution_mobile_phase->end_node solution_method_params->end_node solution_sample->end_node

Caption: A logical workflow for troubleshooting poor peak shape and resolution in HPLC.

HPLC_Method_Workflow prep_mobile_phase 1. Prepare Mobile Phase (Buffer & Organic) prep_solutions 2. Prepare Standard & Sample Solutions prep_mobile_phase->prep_solutions system_setup 3. System Setup & Equilibration (Install Column, Set Flow/Temp) prep_solutions->system_setup system_suitability 4. Perform System Suitability Test (Inject Resolution Solution) system_setup->system_suitability evaluate_sst 5. Evaluate SST Results (Resolution > 6? RSD < 3%?) system_suitability->evaluate_sst evaluate_sst->system_setup Fail inject_samples 6. Inject Blank, Standards, and Samples evaluate_sst->inject_samples Pass process_data 7. Process Data (Integrate Peaks, Calculate Results) inject_samples->process_data

Caption: Standard experimental workflow for an HPLC impurity analysis.

References

Troubleshooting low yield in Lansoprazole N-oxide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Lansoprazole N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a potential impurity and metabolite of Lansoprazole, a proton pump inhibitor.[1][2][3] Its synthesis typically involves the oxidation of a lansoprazole sulfide precursor. The primary challenge lies in controlling the oxidation to selectively form the N-oxide without significant formation of byproducts, such as the corresponding sulfone, which can lead to low yields of the desired product.[4][5] Reaction conditions such as temperature, pH, and the choice of oxidizing agent are critical for maximizing yield and purity.

Q2: What are the common impurities that can lead to a low yield of this compound?

A2: The main impurities that can diminish the yield of this compound include:

  • Lansoprazole Sulfone: This is a common byproduct resulting from the over-oxidation of the sulfide precursor.

  • Unreacted Starting Material: Incomplete oxidation can leave a significant amount of the sulfide precursor in the reaction mixture.

  • Lansoprazole Sulfone N-oxide: This is another over-oxidation byproduct.

  • Chlorinated Impurities: If using chlorinated solvents and certain oxidizing agents, chlorinated impurities may form.

Q3: At what pH should the oxidation reaction be performed to favor the formation of this compound?

A3: The pH of the reaction medium is a critical factor. Acidic conditions (pH below 4) can promote the formation of N-oxide impurities. However, highly alkaline conditions can lead to the rapid formation of the sulfone impurity. Therefore, maintaining a pH in the range of 4 to 7 is often recommended to balance the formation of the desired product and minimize side reactions.

Troubleshooting Guide

Issue 1: Low Yield with Significant Unreacted Starting Material
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Oxidizing Agent Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA) incrementally.Increased conversion of the starting material to the N-oxide.
Low Reaction Temperature While low temperatures are generally recommended to prevent over-oxidation, if the reaction is too cold, the activation energy may not be reached. Cautiously increase the temperature in small increments (e.g., from -10°C to -5°C).Improved reaction rate and conversion.
Short Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC). Extend the reaction time until the starting material is consumed to an acceptable level.Higher conversion of the starting material.
Poor Solubility of Reactants Ensure that the starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.Homogeneous reaction conditions leading to better reactivity.
Issue 2: Low Yield with High Levels of Sulfone Impurity
Potential Cause Troubleshooting Step Expected Outcome
Excess Oxidizing Agent Reduce the molar equivalents of the oxidizing agent. A 1:1 molar ratio of the sulfide to the oxidizing agent is a good starting point.Minimized over-oxidation to the sulfone.
High Reaction Temperature Perform the reaction at a lower temperature (e.g., -10°C to 0°C) to slow down the rate of over-oxidation.Increased selectivity for the N-oxide over the sulfone.
Prolonged Reaction Time Once the starting material is consumed, quench the reaction promptly to prevent further oxidation of the product.Reduced formation of the sulfone impurity.
Inappropriate Oxidizing Agent Consider using a milder oxidizing agent. While m-CPBA and hydrogen peroxide are common, their reactivity can sometimes be difficult to control.Better control over the oxidation process.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the general principles of sulfide oxidation to sulfoxides and N-oxides.

Materials:

  • 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (Lansoprazole sulfide)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Chloroform (or Dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Sodium thiosulfate solution (10%)

  • Sodium hydroxide solution

  • Acetic acid

Procedure:

  • Suspend 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole in chloroform and cool the mixture to -10°C to -5°C.

  • In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in chloroform.

  • Add the m-CPBA solution dropwise to the cooled suspension of the starting material over a period of 1-2 hours, maintaining the temperature at -10°C.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by adding a 10% sodium thiosulfate solution.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.

  • Adjust the pH of the aqueous layer to 8-9 with a sodium hydroxide solution.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by crystallization.

Protocol 2: Purification of this compound

Materials:

  • Crude this compound

  • Ethanol

  • Water

Procedure:

  • Dissolve the crude this compound in a minimal amount of a hot mixture of ethanol and water (e.g., 9:1 ratio).

  • Allow the solution to cool gradually to room temperature, and then cool further in an ice bath to induce crystallization.

  • Filter the precipitated solid and wash with a small amount of cold ethanol-water mixture.

  • Dry the purified product under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Lansoprazole Sulfide dissolve Dissolve in Chloroform start->dissolve cool Cool to -10°C dissolve->cool add_mcpba Add m-CPBA Solution cool->add_mcpba monitor Monitor Reaction (TLC/HPLC) add_mcpba->monitor quench Quench with Na2S2O3 monitor->quench wash_bicarb Wash with NaHCO3 quench->wash_bicarb adjust_ph Adjust pH to 8-9 wash_bicarb->adjust_ph extract Extract with Chloroform adjust_ph->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate crystallize Crystallize from Ethanol/Water concentrate->crystallize filter_dry Filter and Dry crystallize->filter_dry end_product End: Pure this compound filter_dry->end_product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_analysis Problem Analysis cluster_sm_solutions Solutions for Unreacted Starting Material cluster_sulfone_solutions Solutions for High Sulfone Impurity start Low Yield of This compound high_sm High Starting Material? start->high_sm high_sulfone High Sulfone Impurity? start->high_sulfone increase_mcpba Increase m-CPBA high_sm->increase_mcpba Yes increase_temp Slightly Increase Temp high_sm->increase_temp Yes increase_time Increase Reaction Time high_sm->increase_time Yes decrease_mcpba Decrease m-CPBA high_sulfone->decrease_mcpba Yes decrease_temp Decrease Temperature high_sulfone->decrease_temp Yes decrease_time Decrease Reaction Time high_sulfone->decrease_time Yes end_goal Improved Yield increase_mcpba->end_goal increase_temp->end_goal increase_time->end_goal decrease_mcpba->end_goal decrease_temp->end_goal decrease_time->end_goal

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Resolving peak co-elution in Lansoprazole N-oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Lansoprazole and its related substances. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic analysis of Lansoprazole, with a specific focus on resolving peak co-elution with Lansoprazole N-oxide.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC/UPLC analysis of Lansoprazole and its impurities, offering step-by-step solutions to resolve them.

Question 1: What are the primary causes of peak co-elution between Lansoprazole and this compound?

Answer:

Peak co-elution between Lansoprazole and its N-oxide impurity is a common challenge that can compromise the accuracy of quantification.[1] The primary causes typically stem from suboptimal chromatographic conditions. Key factors to investigate include:

  • Mobile Phase Composition: An inappropriate ratio of organic solvent to aqueous buffer can lead to insufficient selectivity between the two compounds.

  • Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of Lansoprazole and its impurities, which significantly impacts their retention and separation.

  • Column Chemistry: The choice of stationary phase (e.g., C18, C8) and its properties (e.g., end-capping, particle size) can affect the separation selectivity.[1][2]

  • Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting peak shape and resolution.

  • Flow Rate: While less common for co-elution of closely related compounds, a flow rate that is too high can lead to band broadening and reduced resolution.

Question 2: My chromatogram shows poor resolution between Lansoprazole and an impurity peak, suspected to be this compound. How can I improve the separation?

Answer:

Improving the resolution between Lansoprazole and this compound requires a systematic approach to optimizing your chromatographic method. Here are the recommended steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A slight decrease in the organic solvent concentration will generally increase retention times and may improve the resolution between closely eluting peaks.

    • Evaluate Different Organic Solvents: If using methanol, consider switching to acetonitrile or a combination of both. Acetonitrile often provides different selectivity for polar compounds.

  • Modify Mobile Phase pH:

    • The pH of the mobile phase buffer should be carefully controlled. Adjusting the pH can alter the charge of the analytes and improve separation. For Lansoprazole and its impurities, operating at a pH away from their pKa values is generally recommended to ensure consistent ionization and retention.[1]

  • Evaluate Column Parameters:

    • Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a C8 column or a phenyl-hexyl column, which can offer different selectivities.

    • Column Dimensions and Particle Size: Using a longer column or a column with a smaller particle size (e.g., in UPLC) can increase efficiency and improve resolution.

  • Adjust Operating Conditions:

    • Temperature: Optimize the column temperature. A lower temperature may increase retention and improve resolution, while a higher temperature can improve peak shape and efficiency.

    • Flow Rate: Decrease the flow rate to allow for better mass transfer and potentially improve resolution, although this will increase the analysis time.

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution:

G Troubleshooting Workflow for Poor Peak Resolution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Evaluation cluster_3 Outcome start Poor Peak Resolution (Co-elution) A Adjust Mobile Phase Organic:Aqueous Ratio start->A B Modify Mobile Phase pH A->B C Change Column Chemistry (e.g., C18 to C8) B->C D Optimize Temperature C->D E Decrease Flow Rate D->E F Resolution Acceptable? E->F F->A No G Final Method F->G Yes

Caption: Troubleshooting workflow for improving peak resolution.

Question 3: I am observing peak tailing for the Lansoprazole peak. What are the potential causes and solutions?

Answer:

Peak tailing can negatively impact resolution and integration accuracy. The common causes and their respective solutions are outlined below:

  • Secondary Interactions with Silanols: Active silanol groups on the silica surface of the column can interact with basic analytes like Lansoprazole, causing tailing.

    • Solution: Use a well-end-capped column. Lowering the mobile phase pH (e.g., to around 3) can suppress the ionization of silanols. Adding a competing base, like triethylamine (TEA), to the mobile phase can also mask the active sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination: A buildup of strongly retained compounds on the column frit or at the head of the column can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, a guard column may need to be replaced, or the analytical column may need to be back-flushed or replaced.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase or a weaker solvent.

Frequently Asked Questions (FAQs)

Q1: What are typical HPLC/UPLC conditions for the analysis of Lansoprazole and its N-oxide impurity?

A1: While optimal conditions can vary, a common starting point for method development is a reversed-phase HPLC method. The table below summarizes typical parameters found in the literature.

ParameterTypical Conditions
Column C18 or C8, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol)
pH of Aqueous Phase Typically adjusted to a range of 3.0 to 7.0
Elution Mode Isocratic or gradient elution
Flow Rate 0.8 to 1.5 mL/min
Column Temperature Ambient or controlled (e.g., 30-40 °C)
Detection Wavelength 285 nm
Injection Volume 10-20 µL

Q2: How can I confirm the identity of the this compound peak?

A2: The identity of the this compound peak can be confirmed through several methods:

  • Spiking with a Reference Standard: The most straightforward method is to inject a solution spiked with a certified reference standard of this compound and observe the co-elution with the peak of interest.

  • Mass Spectrometry (MS): Coupling the HPLC system to a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the eluting peak. This compound will have a distinct mass-to-charge ratio (m/z) corresponding to its molecular formula.

  • Forced Degradation Studies: this compound is a known oxidative degradation product. Subjecting a Lansoprazole sample to oxidative stress (e.g., with hydrogen peroxide) will likely increase the size of the N-oxide peak, aiding in its identification.

The following diagram illustrates the workflow for peak identification:

G Workflow for Peak Identification cluster_0 Starting Point cluster_1 Identification Methods cluster_2 Confirmation cluster_3 Conclusion start Unknown Peak in Lansoprazole Chromatogram A Spike with Lansoprazole N-oxide Reference Standard start->A B Perform LC-MS Analysis start->B C Conduct Forced Oxidative Degradation start->C D Observe Co-elution A->D E Confirm Molecular Weight B->E F Observe Peak Growth C->F G Peak Identified as This compound D->G E->G F->G

Caption: A logical workflow for the identification of an unknown impurity peak.

Experimental Protocols

This section provides a detailed methodology for a typical reversed-phase HPLC method for the analysis of Lansoprazole and its impurities, based on information from various sources.

Objective: To separate and quantify Lansoprazole from its related substances, including this compound.

Materials and Reagents:

  • Lansoprazole Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate or Ammonium acetate (analytical grade)

  • Phosphoric acid or Triethylamine (for pH adjustment)

Chromatographic Conditions (Example):

The following table provides an example of a set of chromatographic conditions that can be used as a starting point for method development.

ParameterCondition
Column Phenomenex Luna C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 30:70 (v/v) mixture of phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and acetonitrile
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 285 nm
Injection Volume 10 µL

Solution Preparation:

  • Buffer Preparation (Example: Phosphate Buffer pH 3.0):

    • Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water.

    • Adjust the pH to 3.0 with dilute orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation:

    • Mix the prepared buffer and acetonitrile in the desired ratio (e.g., 30:70 v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of Lansoprazole reference standard into a 100 mL volumetric flask.

    • Dissolve in a small amount of methanol and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • For bulk drug, prepare a solution with a concentration similar to the standard solution.

    • For dosage forms, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to a certain amount of Lansoprazole into a volumetric flask, dissolve in a suitable solvent (initially methanol may be used, followed by dilution with mobile phase), sonicate if necessary, and filter.

System Suitability:

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters to check include:

  • Tailing Factor: The tailing factor for the Lansoprazole peak should ideally be less than 2.0.

  • Theoretical Plates: The column efficiency, measured in theoretical plates, should be high (typically >2000).

  • Resolution: The resolution between Lansoprazole and the nearest eluting impurity peak (e.g., this compound) should be greater than 1.5.

  • Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

References

Technical Support Center: Photostability Testing of Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting photostability testing of Lansoprazole N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of photostability testing for this compound?

A1: Photostability testing is a crucial component of drug development that evaluates how exposure to light affects the properties of a substance. For this compound, this testing is essential to understand its intrinsic photostability, identify potential photodegradation products, and determine appropriate protective measures, such as light-resistant packaging, to ensure its quality, efficacy, and safety.[1][2][3]

Q2: What are the regulatory guidelines for photostability testing?

A2: The primary regulatory guideline for photostability testing is the ICH Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Active Substances and Medicinal Products."[4][5] This guideline outlines the recommended light sources, exposure levels, and procedures for both forced degradation and confirmatory studies.

Q3: What is the difference between forced degradation and confirmatory photostability studies?

A3: Forced degradation studies are conducted during development to intentionally degrade the sample under more extreme light conditions to understand the degradation pathways and validate analytical methods. Confirmatory studies are performed on a single batch of the drug substance under standardized light conditions to assess its photostability for registration purposes.

Q4: How should I prepare my this compound sample for photostability testing?

A4: For testing the drug substance, a thin layer of the solid material should be placed in a chemically inert and transparent container. If testing a solution, a suitable solvent that does not decompose upon light exposure should be used, and the solution should be placed in a quartz cell or other transparent vessel.

Q5: What analytical techniques are typically used to analyze the samples after light exposure?

A5: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common technique. This method allows for the separation and quantification of this compound and its photodegradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed after exposure. Insufficient light exposure.Verify the light source intensity and duration of exposure using a calibrated radiometer or actinometry. Ensure the total illumination is not less than 1.2 million lux hours and the near UV energy is not less than 200 watt hours/square meter for confirmatory studies.
The sample is highly photostable.If no degradation is seen even under forced degradation conditions, the compound can be considered photostable. Ensure a dark control was run to confirm the absence of thermal degradation.
Excessive or complete degradation of the sample. Light exposure is too intense for the substance.For forced degradation studies, reduce the exposure time. For confirmatory studies, ensure the light intensity is within the recommended range.
The sample is highly photolabile.This indicates the need for protective packaging. The study should proceed to test the substance in its immediate and marketing packaging.
Appearance of unexpected peaks in the HPLC chromatogram. Formation of photodegradation products.Use a PDA detector to check for peak purity. Employ LC-MS to identify the mass of the unknown peaks and elucidate their structures.
Interaction with excipients or container.Ensure the container is made of inert material. If testing a formulation, consider potential interactions with excipients.
Poor peak shape or resolution in HPLC analysis. Inappropriate HPLC method.Optimize the mobile phase composition, gradient, flow rate, and column temperature. Ensure the column is suitable for separating polar and non-polar compounds.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Baseline drift or noise in the chromatogram. Detector lamp issue.Check the detector lamp's energy and replace it if necessary.
Mobile phase issues.Ensure the mobile phase is properly degassed and mixed. Use high-purity solvents.

Data Presentation

Table 1: Representative Photostability Data for this compound (Solid State)

ConditionExposureAssay of this compound (%)Total Impurities (%)Observations
Dark Control-99.80.2No significant change
ICH Light Exposure1.2 million lux hours, 200 Wh/m² UV95.24.8Slight discoloration

Table 2: Representative Photostability Data for this compound (1 mg/mL in Methanol)

ConditionExposureAssay of this compound (%)Major Photodegradant (%)
Dark Control-99.5<0.1
ICH Light Exposure1.2 million lux hours, 200 Wh/m² UV88.78.1

Experimental Protocols

Protocol 1: Confirmatory Photostability Testing of this compound (Solid State)

Objective: To assess the photostability of this compound solid drug substance under ICH Q1B recommended conditions.

Materials:

  • This compound

  • Chemically inert, transparent sample holders (e.g., quartz dishes)

  • Aluminum foil

  • Photostability chamber compliant with ICH Q1B Option 2 (Cool white fluorescent and near UV lamps)

  • Calibrated radiometer/lux meter

  • HPLC system with PDA detector

Procedure:

  • Place a thin layer (not more than 3 mm thick) of this compound into two separate transparent sample holders.

  • Wrap one sample holder completely in aluminum foil to serve as the dark control.

  • Place both the exposed sample and the dark control in the photostability chamber.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • At the end of the exposure period, retrieve both samples.

  • Prepare solutions of each sample in a suitable solvent (e.g., methanol) at a known concentration.

  • Analyze the solutions by a validated stability-indicating HPLC method to determine the assay of this compound and the formation of any degradation products.

Protocol 2: HPLC Analysis of this compound and its Photodegradants

Objective: To quantify this compound and separate its photodegradation products.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate buffer pH 7.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL

Mandatory Visualization

Photodegradation_Pathway cluster_main Proposed Photodegradation Pathway of this compound LNO This compound LS Lansoprazole Sulfone LNO->LS Photo-oxidation DP1 Pyridinone Derivative LNO->DP1 Photorearrangement DP2 Benzimidazole Derivative LNO->DP2 Photocleavage

Caption: Proposed photodegradation pathways of this compound.

Experimental_Workflow cluster_workflow Photostability Testing Workflow SamplePrep Sample Preparation (Solid or Solution) Exposure Light Exposure (ICH Q1B Conditions) SamplePrep->Exposure DarkControl Dark Control (Protected from Light) SamplePrep->DarkControl Analysis HPLC Analysis Exposure->Analysis DarkControl->Analysis Data Data Evaluation (Assay, Impurities, Mass Balance) Analysis->Data

Caption: General workflow for photostability testing.

References

Technical Support Center: Identifying Unknown Degradation Products of Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of unknown degradation products of Lansoprazole N-oxide. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its degradation products?

This compound is a potential impurity and a degradation product of Lansoprazole, a widely used proton pump inhibitor.[1][2] The study of its degradation products is crucial as these compounds can impact the safety and efficacy of the final drug product. Regulatory agencies require the identification and characterization of degradation products to ensure the quality and stability of pharmaceutical ingredients.

Q2: What are the typical stress conditions used to induce the degradation of this compound?

Forced degradation studies are performed to intentionally degrade the drug substance under more severe conditions than it would typically encounter.[3] This helps in understanding the degradation pathways. Typical stress conditions include:

  • Acidic Hydrolysis: Exposure to acidic solutions (e.g., 0.1 N HCl).[1][3]

  • Basic Hydrolysis: Exposure to basic solutions (e.g., 0.1 N NaOH).

  • Oxidative Degradation: Exposure to oxidizing agents (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposure to UV and visible light.

Q3: What are the primary analytical techniques for identifying unknown degradation products of this compound?

A combination of chromatographic and spectroscopic techniques is generally employed. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Photodiode Array (PDA) detector is used for the separation of degradation products. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS), is a powerful tool. Nuclear Magnetic Resonance (NMR) spectroscopy is often used for definitive structure confirmation of isolated degradation products.

Q4: Are there any known degradation products of Lansoprazole that could be related to this compound degradation?

Yes, forced degradation studies on Lansoprazole have identified several degradation products, and it is plausible that some of these could also be formed from the degradation of this compound, or that similar pathways are involved. Known degradation products of Lansoprazole include Lansoprazole sulfone and Lansoprazole sulfide. Under acidic conditions, Lansoprazole is known to be unstable.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
No degradation is observed after applying stress conditions. The stress conditions (concentration of stressor, temperature, duration) may not be harsh enough.Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature or prolong the exposure time. Ensure proper mixing of the sample with the stressor.
Multiple degradation peaks are observed, but they are poorly resolved in the HPLC chromatogram. The chromatographic method is not optimized for the separation of the degradation products.Modify the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH). Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). Optimize the gradient elution profile.
A degradation product is detected by HPLC-UV, but no corresponding mass is found in LC-MS. The degradation product may not ionize well under the current MS conditions. The compound may be unstable in the MS source.Try different ionization sources (e.g., APCI instead of ESI). Optimize the MS source parameters (e.g., capillary voltage, gas flow, temperature). Adjust the pH of the mobile phase to promote ionization.
The mass of an unknown degradation product is obtained, but its structure cannot be determined. Insufficient fragmentation is observed in the MS/MS spectrum. The fragmentation pattern is complex and difficult to interpret.Increase the collision energy in the MS/MS experiment to induce more fragmentation. If available, use high-resolution MS/MS (HR-MS/MS) to obtain accurate mass fragments for elemental composition determination. Isolate the unknown peak using preparative HPLC for subsequent analysis by NMR.

Data Presentation

The following table summarizes the results from a forced degradation study on Lansoprazole, which can serve as a reference for designing studies on this compound.

Stress Condition Reagent Concentration Temperature Time Degradation (%) Identified Degradation Products
Acid Hydrolysis1 M HCl80°C8 hours24.66Sulfide Impurity, Des-sulfur Impurity
Base Hydrolysis1 M NaOH80°C8 hours12.66Sulfide Impurity, other unresolved impurities
Oxidative30% H₂O₂Room Temp24 hoursSignificantLansoprazole Sulfone, this compound

Data is illustrative and compiled from various sources on Lansoprazole degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at 60°C for a specified time (e.g., 2, 4, 8 hours). At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the desired concentration for analysis.

  • Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at 60°C for a specified time. At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified time. At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for a specified time. Dissolve the sample in a suitable solvent and dilute to the desired concentration.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Analysis: Analyze all the stressed samples using a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate and identify this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a PDA or UV detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 10 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from low to high percentage of Mobile Phase B (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 300°C

  • Scan Range: m/z 100-1000

Mandatory Visualizations

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid Acidic (e.g., HCl) LNO This compound Acid->LNO Degradation Base Basic (e.g., NaOH) Base->LNO Degradation Oxidation Oxidative (e.g., H₂O₂) Oxidation->LNO Degradation Thermal Thermal Thermal->LNO Degradation DP1 Unknown Degradation Product 1 DP2 Unknown Degradation Product 2 DPn ... G start Start: This compound Sample stress Forced Degradation (Acid, Base, Oxidative, etc.) start->stress hplc HPLC-UV/PDA Analysis: Separation & Detection stress->hplc lcms LC-MS/MS Analysis: Mass Determination & Fragmentation hplc->lcms isolate Isolation of Unknowns (Preparative HPLC) lcms->isolate If structure is unclear end End: Identified Degradation Product lcms->end If structure is clear nmr Structural Elucidation (NMR Spectroscopy) isolate->nmr nmr->end

References

Preventing sample degradation during Lansoprazole N-oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing sample degradation during the analysis of Lansoprazole N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a potential impurity and a degradation product of Lansoprazole, a widely used proton pump inhibitor.[1] Its stability is a critical concern during analysis because it can form under stress conditions such as exposure to acid or base, potentially leading to inaccurate quantification of Lansoprazole or its impurities.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of Lansoprazole and the formation of this compound and other degradants include:

  • pH: Lansoprazole is highly unstable in acidic environments and is also susceptible to degradation in basic and neutral hydrolytic conditions.[3][4]

  • Oxidation: The presence of oxidizing agents can lead to the formation of this compound and Lansoprazole sulfone.

  • Temperature: Elevated temperatures can accelerate the degradation process.

  • Light: Although generally considered more stable under photolytic stress compared to acid and oxidative stress, protection from light during storage is still recommended.

Q3: What are the recommended storage conditions for this compound samples?

A3: To ensure long-term stability, this compound solid should be stored at -20°C. For solutions, it is crucial to store them at -80°C in the dark before analysis to minimize degradation. When in an autosampler, solutions should be kept at or below 5°C.

Troubleshooting Guide

Issue 1: Inconsistent analytical results or appearance of unknown peaks.

  • Potential Cause: Sample degradation during preparation or storage.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that all solvents and diluents used are of high purity and free from acidic or oxidative impurities. A mixture of acetonitrile and water (50:50 v/v) or a slightly basic buffer is often used as a diluent to prevent degradation.

    • Control pH: The pH of the sample solution and the mobile phase should be carefully controlled to be neutral or slightly basic.

    • Minimize Exposure: Prepare samples fresh whenever possible and minimize their exposure to light and elevated temperatures.

    • Proper Storage: If immediate analysis is not possible, store samples at -80°C. For analysis, use a cooled autosampler set at or below 5°C.

Issue 2: Low recovery of this compound.

  • Potential Cause: Adsorption of the analyte to container surfaces or degradation during the analytical run.

  • Troubleshooting Steps:

    • Use Appropriate Vials: Employ silanized or low-adsorption vials to prevent the analyte from sticking to the glass or plastic surface.

    • Check Mobile Phase Stability: Prepare fresh mobile phase for each analytical run to ensure consistent pH and composition.

    • System Priming: Thoroughly prime the HPLC system to ensure that the flow path is saturated with the mobile phase, which can help reduce non-specific binding.

Quantitative Data Summary

The stability of Lansoprazole and the formation of its degradation products, including this compound, are highly dependent on the specific stress conditions. The following tables summarize quantitative data from forced degradation studies.

Table 1: Summary of Lansoprazole Degradation under Various Stress Conditions.

Stress ConditionTemperatureTime% DegradationMajor Degradation Products IdentifiedReference(s)
0.1 N HCl60°C8 hours45.0%Des-sulphur impurity, Sulphide impurity
0.01 N HClRoom Temp10 minSignificantDP-1, DP-2, DP-3
2 N NaOHNot SpecifiedNot SpecifiedSignificantUnresolved unknown impurities, new impurity (m/z 468.11)
1 N NaOH30°C6 hoursDegradation ObservedNot specified
2% H₂O₂Not SpecifiedNot SpecifiedSignificantN-oxide, Sulfone
6% H₂O₂Not Specified2 hoursDegradation ObservedNot specified
Neutral (Water)60°C30 minutesNo Degradation-
Thermal (Dry Heat)105°C14 hoursNo Degradation-
Humidity (25°C/90% RH)25°CNot SpecifiedNo Degradation-
Photolytic (Visible Light)Not Specified1.2 million lux-hoursNo Degradation-

Experimental Protocols

Protocol 1: Forced Degradation Study of Lansoprazole

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products like this compound.

  • Stock Solution Preparation: Prepare a stock solution of Lansoprazole (e.g., 2 mg/mL) in a mixture of acetonitrile and water (50:50, v/v).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.01 N HCl to a final concentration of 1.0 mg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 2 N NaOH to a final concentration of 1.0 mg/mL.

    • Oxidative Degradation: Dilute the stock solution with 2% H₂O₂ to a final concentration of 1.0 mg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with an ACN/H₂O (50:50, v/v) mixture to a final concentration of 1.0 mg/mL.

  • Incubation: Incubate the solutions under the specified temperature and time conditions as detailed in Table 1.

  • Sampling and Quenching: At various time points, withdraw aliquots and immediately neutralize the acid and base-stressed samples. Dilute all samples with the mobile phase to a final concentration of approximately 3 µg/mL.

  • Storage: Store all degradation samples at -80°C in the dark before LC-MS analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating UPLC Method

This protocol provides a representative UPLC method for the analysis of Lansoprazole and its impurities.

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v).

    • Mobile Phase B: Methanol and acetonitrile (50:50 v/v).

    • Gradient Elution: A suitable gradient program to ensure separation of all impurities.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 285 nm.

  • Sample Preparation:

    • Diluent: A mixture of acetonitrile and water (50:50 v/v).

    • Standard Solution: Prepare a stock solution of Lansoprazole and its impurity standards in the diluent and dilute to the desired concentration (e.g., 1.2 µg/mL for impurities).

    • Sample Solution: Dissolve the sample in the diluent to achieve a similar concentration as the standard solution.

    • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock Prepare Stock Solution (Lansoprazole in ACN/H2O) stress Apply Stress Condition (Acid, Base, Oxidant) stock->stress sample Sample at Time Points stress->sample quench Quench Reaction (Neutralize/Dilute) sample->quench store Store at -80°C quench->store inject Inject Sample store->inject Transfer to Autosampler (≤ 5°C) separate Chromatographic Separation (UPLC) inject->separate detect Detection (MS/MS) separate->detect quantify Quantification detect->quantify cluster_degradation Degradation Pathways lansoprazole Lansoprazole acid_base Acid/Base Hydrolysis lansoprazole->acid_base oxidation Oxidation lansoprazole->oxidation degradant_1 Sulfide Impurity acid_base->degradant_1 degradant_2 Des-sulphur Impurity acid_base->degradant_2 n_oxide This compound oxidation->n_oxide sulfone Lansoprazole Sulfone oxidation->sulfone

References

Technical Support Center: Stability of Lansoprazole N-oxide in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the stability of Lansoprazole N-oxide in various pH solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a potential impurity and a degradation product of the proton pump inhibitor, Lansoprazole.[1] It can form during the synthesis of Lansoprazole or when Lansoprazole is subjected to stress conditions such as acidic, basic, or oxidative environments.[1][2]

Q2: How does pH affect the stability of this compound?

Q3: What are the likely degradation products of this compound?

A3: The exact degradation pathway of this compound is not extensively documented. However, based on the degradation of Lansoprazole, degradation of the N-oxide could involve cleavage of the sulfoxide bridge and modifications to the benzimidazole and pyridine rings.

Q4: How can I analyze the stability of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the recommended approach. Such methods can separate this compound from its parent compound and any potential degradants, allowing for accurate quantification over time.

Troubleshooting Guide

Issue 1: Rapid disappearance of this compound in solution.

  • Potential Cause: The pH of the solution may be too acidic. Benzimidazole compounds like Lansoprazole and its derivatives are highly susceptible to acid-catalyzed degradation.

  • Troubleshooting Steps:

    • Immediately measure the pH of your solution.

    • If the pH is acidic, prepare fresh solutions using a neutral or slightly basic buffer (e.g., phosphate buffer, pH 7-8).

    • Ensure all glassware is thoroughly rinsed and free of acidic residues.

    • Consider using a co-solvent system if solubility is an issue, but first verify the pH of the final mixture.

Issue 2: Appearance of multiple unknown peaks in the chromatogram.

  • Potential Cause: This indicates degradation of this compound into several smaller molecules. This can be triggered by inappropriate pH, presence of oxidizing agents, or exposure to light.

  • Troubleshooting Steps:

    • Review the pH of your solution as described above.

    • Protect your solutions from light by using amber vials or covering them with foil.

    • De-gas your solvents to remove dissolved oxygen, which can cause oxidative degradation.

    • If using hydrogen peroxide for forced degradation studies, ensure the reaction is quenched effectively before analysis.

Issue 3: Inconsistent stability results between experiments.

  • Potential Cause: Variability in experimental conditions can lead to inconsistent results. This includes differences in pH, temperature, and solution preparation.

  • Troubleshooting Steps:

    • Strictly control the pH of your solutions using calibrated pH meters and appropriate buffers.

    • Maintain a constant temperature for your stability studies using a temperature-controlled chamber or water bath.

    • Document your solution preparation procedure in detail and ensure it is followed consistently.

    • Use high-purity solvents and reagents to avoid introducing contaminants that could affect stability.

Quantitative Data Summary

While specific kinetic data for this compound is not available, the following table summarizes the stability of the parent compound, Lansoprazole, under various pH conditions. This can serve as a qualitative guide to the expected behavior of this compound.

Stress ConditionReagents and ConditionsObserved Degradation of LansoprazoleReference(s)
Acidic Hydrolysis 0.1 N HCl, 60°C, 8 hoursSignificant degradation
Basic Hydrolysis 0.1 N NaOH, 60°C, 8 hoursDegradation observed
Neutral Hydrolysis Water, refluxDegradation observed
Oxidative Stress 3% H₂O₂ at room temperatureSignificant degradation

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

This protocol outlines a general procedure to determine the stability of this compound in solutions of varying pH.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • Deionized water

  • Class A volumetric flasks and pipettes

  • HPLC or UPLC system with a PDA or UV detector

  • A validated stability-indicating analytical method

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Test Solutions: For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective pH buffer to a final concentration suitable for analysis (e.g., 20 µg/mL).

3. Stability Study:

  • Store the prepared test solutions at a constant, controlled temperature (e.g., 25°C or 40°C).

  • Protect the solutions from light.

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.

  • If necessary, quench the degradation by neutralizing the pH or diluting with the mobile phase.

  • Analyze the samples immediately using the validated HPLC/UPLC method.

4. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

  • Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) for each pH.

  • Calculate the half-life (t₁/₂) at each pH using the formula: t₁/₂ = 0.693 / k.

Visualizations

experimental_workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis prep_stock Prepare Lansoprazole N-oxide Stock Solution prep_test Prepare Test Solutions (Stock + Buffer) prep_stock->prep_test prep_buffers Prepare Buffers at Various pH prep_buffers->prep_test storage Store at Controlled Temperature & Light prep_test->storage sampling Sample at Predetermined Time Intervals storage->sampling hplc Analyze by Stability- Indicating HPLC/UPLC sampling->hplc quantify Quantify Peak Area hplc->quantify calculate Calculate % Remaining, Rate Constant (k), and Half-life (t½) quantify->calculate

Caption: Experimental workflow for assessing the pH stability of this compound.

ph_stability_relationship cluster_ph Solution pH cluster_stability Expected Stability acidic Acidic (pH < 7) low Low Stability (Rapid Degradation) acidic->low highly susceptible to degradation neutral Neutral (pH = 7) moderate Moderate Stability neutral->moderate basic Basic (pH > 7) high Higher Stability basic->high generally more stable

Caption: Logical relationship between solution pH and the expected stability of benzimidazole compounds.

References

Validation & Comparative

Comparative Guide to Validated Analytical Methods for Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Lansoprazole N-oxide, a known impurity and degradation product of the proton pump inhibitor Lansoprazole. The following sections present a comprehensive overview of various techniques, their experimental protocols, and performance data to aid in the selection of the most suitable method for your research and quality control needs.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. A summary of their performance characteristics is presented below.

MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)
HPLC >0.99998-102%<2.0%Typically in the µg/mL rangeTypically in the µg/mL range
UPLC >0.99893.5-106.5% for impurities[1]<2.0% for impurities[1]Reported as S/N of 3[1]Reported as S/N of 10[1]
UPLC-MS/MS 0.9972-0.999194.78-105.22% (expressed as % error 0.30-5.22%)[2]Intraday: 2.98 ± 2.17% Interday: 3.07 ± 0.89%2 ng/mLNot explicitly stated, but linearity starts at 5 µg/mL

Detailed Experimental Protocols

Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. The following sections detail the methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

A widely used method for the routine analysis of Lansoprazole and its impurities, including the N-oxide.

  • Chromatographic Conditions:

    • Column: Octadecylsilane chemically bonded silica (C18), 4.6 mm x 25 cm, 5 µm packing.

    • Mobile Phase: A filtered and degassed mixture of water, acetonitrile, and triethylamine (60:40:1), with pH adjusted to 7.0 using phosphoric acid.

    • Flow Rate: Approximately 1 mL/min.

    • Detection: UV detector at 285 nm.

    • Injection Volume: 40 µL.

  • Sample Preparation:

    • Standard Solution: An accurately weighed quantity of USP Lansoprazole RS is dissolved in the internal standard solution to a known concentration.

    • Test Solution: About 50 mg of Lansoprazole, accurately weighed, is transferred to a 10-mL volumetric flask, dissolved in, and diluted with the internal standard solution.

Ultra-Performance Liquid Chromatography (UPLC)

This technique offers faster analysis times and improved resolution compared to conventional HPLC.

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18.

    • Mobile Phase: A gradient program with Mobile Phase A (pH 7.0 phosphate buffer and methanol, 90:10 v/v) and Mobile Phase B (methanol and acetonitrile, 50:50 v/v).

    • Detection: UV detector at 285 nm.

    • Run Time: The total run time is 11.0 minutes.

  • Sample Preparation:

    • An accurately weighed portion of Lansoprazole pellets equivalent to 40 mg of Lansoprazole is transferred into a 100 mL volumetric flask.

    • Approximately 70 mL of diluent is added, and the flask is sonicated for 25 minutes.

    • The solution is then diluted to volume with the diluent.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

A highly sensitive and selective method, particularly useful for the quantification of low-level impurities.

  • Chromatographic Conditions:

    • Column: UPLC column (specifics not detailed in the provided context).

    • Mass Spectrometric Detection: Ion-trap time-of-flight (IT-TOF) with an ESI source in positive ion mode.

    • Monitored Transition: For Lansoprazole, the specific transition of m/z 370 → 252 is monitored.

  • Sample Preparation:

    • A 3 mg/mL Lansoprazole suspension is prepared.

    • A 0.600 mL aliquot of the suspension is mixed with 8.4 mL of a 50/50 methanol/water mixture.

    • A 100 µL aliquot of this mixture is further diluted with 800 µL of the 50/50 solvent mix.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical procedures.

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, Isocratic Mobile Phase) prep->hplc Inject 40 µL detect UV Detection (285 nm) hplc->detect analysis Data Analysis and Quantification detect->analysis

HPLC Analytical Workflow

UPLC_Workflow prep Sample Preparation (Dissolution and Sonication) uplc UPLC System (BEH C18 Column, Gradient Elution) prep->uplc Inject detect UV Detection (285 nm) uplc->detect analysis Data Analysis detect->analysis

UPLC Analytical Workflow

LCMS_Workflow prep Sample Preparation (Suspension and Dilution) lc UPLC Separation prep->lc Inject ms MS/MS Detection (IT-TOF, Positive ESI) lc->ms analysis Data Quantification (m/z 370 -> 252) ms->analysis

UPLC-MS/MS Analytical Workflow

References

A Comparative Analysis for Researchers: Lansoprazole N-oxide Versus Lansoprazole Sulfone N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide to the Physicochemical Properties, Synthesis, and Biological Profiles of Two Key Lansoprazole-Related Compounds

For researchers, scientists, and professionals in the field of drug development, a thorough understanding of not only the active pharmaceutical ingredient (API) but also its related compounds is paramount. Lansoprazole, a widely used proton pump inhibitor (PPI), gives rise to several metabolites and impurities during its synthesis and metabolism, among which Lansoprazole N-oxide and Lansoprazole sulfone N-oxide are of significant interest. This guide provides an objective, data-supported comparison of these two compounds, summarizing their physicochemical properties, synthesis, and available biological data to aid in further research and development.

Physicochemical Characteristics

A fundamental comparison begins with the basic physicochemical properties of this compound and Lansoprazole sulfone N-oxide. These characteristics are crucial for their identification, separation, and formulation.

PropertyThis compoundLansoprazole sulfone N-oxideReference(s)
Molecular Formula C₁₆H₁₄F₃N₃O₃SC₁₆H₁₄F₃N₃O₄S[1][2]
Molecular Weight 385.36 g/mol 401.36 g/mol [1][2]
CAS Number 213476-12-1953787-54-7[1]
Appearance White to off-white solidWhite Solid
Melting Point 164 °CNot specified
Solubility Soluble in DMSOSoluble in DMSO, Methanol

Synthesis and Formation

Both this compound and Lansoprazole sulfone N-oxide are primarily recognized as impurities formed during the bulk synthesis of Lansoprazole and as degradation products. Understanding their synthetic pathways is essential for controlling their formation and for producing them as reference standards for analytical purposes.

Synthesis of this compound

This compound can be synthesized from 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide and 2-mercaptobenzimidazole. The process generally involves the oxidation of the pyridine nitrogen of a lansoprazole precursor.

Synthesis of Lansoprazole sulfone N-oxide

Lansoprazole sulfone N-oxide is described as an overoxidized by-product in the synthesis of Lansoprazole. Its formation involves the oxidation of both the sulfide group to a sulfone and the pyridine nitrogen to an N-oxide.

Metabolic Pathway and Relationship

A critical aspect of comparing these two compounds is their metabolic relationship. Evidence suggests that this compound acts as a prodrug, which is converted to Lansoprazole sulfone in vivo. This metabolic conversion is a key consideration in evaluating their individual and combined biological effects.

Lansoprazole_Metabolism Lansoprazole Lansoprazole Lansoprazole_N_oxide This compound Lansoprazole->Lansoprazole_N_oxide Oxidation (CYP-mediated) Lansoprazole_sulfone_N_oxide Lansoprazole sulfone N-oxide Lansoprazole->Lansoprazole_sulfone_N_oxide Over-oxidation Lansoprazole_N_oxide->Lansoprazole_sulfone_N_oxide In vivo conversion

Caption: Metabolic relationship of Lansoprazole derivatives.

Biological Activity and Performance

While both compounds are structurally related to the active PPI Lansoprazole, their individual biological activities are not extensively documented in comparative studies. However, based on their roles as metabolites and degradation products, some inferences and available data can be presented.

Proton Pump (H+/K+-ATPase) Inhibitory Activity
Cytotoxicity

The cytotoxicity of drug impurities and metabolites is a critical safety concern. A study on the forced degradation of Lansoprazole investigated the in vitro toxicity of its degradation products. While the study did not provide specific cytotoxicity values for this compound and Lansoprazole sulfone N-oxide, it did test other degradation products on normal human embryonic kidney (HEK 293) and normal prostate epithelial (RWPE-1) cells. The tested degradation products were found to be non-toxic up to 50 µM concentrations, with slightly higher cytotoxicity compared to Lansoprazole itself. This suggests that this compound and Lansoprazole sulfone N-oxide may also exhibit a similar low level of cytotoxicity.

Experimental Protocols

To facilitate further research and direct comparison of these compounds, the following experimental protocols are provided based on established methodologies for similar compounds.

H+/K+-ATPase Inhibition Assay

This assay is fundamental to determining the proton pump inhibitory activity of the test compounds.

Objective: To determine the IC50 values of this compound and Lansoprazole sulfone N-oxide for the inhibition of H+/K+-ATPase.

Materials:

  • H+/K+-ATPase enriched microsomes (from porcine or rabbit gastric mucosa)

  • ATP (Adenosine 5'-triphosphate)

  • HEPES buffer

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Valinomycin

  • Ammonium molybdate

  • Malachite green

  • Test compounds (this compound, Lansoprazole sulfone N-oxide)

  • Positive control (Lansoprazole)

Procedure:

  • Enzyme Activation: Pre-incubate the H+/K+-ATPase enriched microsomes in a buffer containing HEPES, MgCl₂, KCl, and valinomycin at 37°C.

  • Compound Incubation: Add varying concentrations of the test compounds and the positive control to the activated enzyme preparation and incubate for a defined period.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP.

  • Termination of Reaction: Stop the reaction by adding a quenching solution.

  • Phosphate Quantification: Measure the amount of inorganic phosphate released from the hydrolysis of ATP using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration.

H_K_ATPase_Inhibition_Assay cluster_0 Assay Workflow A Prepare H+/K+-ATPase microsomes B Pre-incubate with test compounds A->B C Initiate reaction with ATP B->C D Stop reaction C->D E Measure inorganic phosphate D->E F Calculate IC50 E->F

Caption: Workflow for H+/K+-ATPase inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the potential of a compound to cause cell death.

Objective: To determine the CC50 (half-maximal cytotoxic concentration) of this compound and Lansoprazole sulfone N-oxide in a relevant cell line (e.g., HEK 293).

Materials:

  • HEK 293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (this compound, Lansoprazole sulfone N-oxide)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals by adding DMSO.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value.

Cytotoxicity_Assay cluster_1 MTT Assay Workflow G Seed cells in 96-well plate H Treat with test compounds G->H I Incubate for 24-72h H->I J Add MTT solution I->J K Solubilize formazan with DMSO J->K L Measure absorbance K->L M Calculate CC50 L->M

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Conclusion

This compound and Lansoprazole sulfone N-oxide are important related substances of Lansoprazole that warrant careful study. While current literature primarily identifies them as impurities and metabolites, their distinct physicochemical properties and potential for biological activity, particularly the role of this compound as a prodrug, highlight the need for further investigation. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to elucidate their respective pharmacological and toxicological profiles. Such data will be invaluable for optimizing drug synthesis, ensuring product quality, and deepening the understanding of Lansoprazole's overall in vivo behavior.

References

A Comparative Guide to Pharmacopoeial Standards for Lansoprazole Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacopoeial standards for impurities in the proton pump inhibitor, Lansoprazole, as outlined in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). Understanding these standards is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for navigating the regulatory landscape in different international markets.

Comparison of Specified Impurities and Acceptance Criteria

The control of impurities is a critical aspect of pharmaceutical quality control. Each of the major pharmacopoeias—USP, EP, and JP—outlines specific requirements for the identification and quantification of process-related and degradation impurities in Lansoprazole. While there is significant overlap in the impurities specified, there are also notable differences in the listed impurities, their official names, and their acceptance criteria.

Below is a summary of the specified impurities and their limits in the respective pharmacopoeias.

Impurity NameUSP DesignationEP DesignationJP DesignationAcceptance Criterion (USP)Acceptance Criterion (EP)Acceptance Criterion (JP)
Lansoprazole SulfideLansoprazole Related Compound BLansoprazole Impurity CLansoprazole Related Substance 2≤ 0.2%-≤ 0.2%
Lansoprazole SulfoneLansoprazole Related Compound ALansoprazole Impurity BLansoprazole Related Substance 3≤ 0.2%-≤ 0.2%
Lansoprazole N-oxide-Lansoprazole Impurity A----
2-Mercaptobenzimidazole-Lansoprazole Impurity E----
2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine--Lansoprazole Related Substance 1--≤ 0.2%
Any Unspecified Impurity---≤ 0.10%≤ 0.10%≤ 0.10%
Total Impurities ---≤ 0.5% ≤ 0.5% ≤ 0.5%

Note: The limits presented are for the drug substance and may vary for the finished dosage form.

Experimental Protocols: A Comparative Overview of Analytical Methodologies

The analytical procedures prescribed by the USP, EP, and JP for the determination of Lansoprazole impurities are all based on High-Performance Liquid Chromatography (HPLC). However, the specific chromatographic conditions, such as the column, mobile phase composition, and gradient elution profile, differ. These variations can impact the resolution, sensitivity, and overall run time of the analysis.

United States Pharmacopeia (USP) Method[1][2]

The USP monograph for Lansoprazole outlines a gradient HPLC method for the separation and quantification of related compounds.

  • Chromatographic Column: 4.6-mm × 15-cm; 5-µm packing L1.

  • Mobile Phase A: A solution of water.

  • Mobile Phase B: A mixture of acetonitrile, water, and triethylamine (160:40:1, v/v/v), with the pH adjusted to 7.0 with phosphoric acid.

  • Gradient Elution: A linear gradient from 10% to 80% Mobile Phase B over 40 minutes, followed by an isocratic hold and re-equilibration.

  • Flow Rate: Approximately 0.8 mL per minute.

  • Detection: UV at 285 nm.

  • Injection Volume: Approximately 40 µL.

European Pharmacopoeia (EP) Method

The EP monograph also specifies a gradient HPLC method for the determination of related substances.

  • Chromatographic Column: A stainless steel column 0.15 m long and 4.6 mm in internal diameter packed with octadecylsilyl silica gel for chromatography (5 µm).

  • Mobile Phase A: A solution prepared by mixing 60 volumes of water and 1 volume of triethylamine, with the pH adjusted to 10.5 with phosphoric acid.

  • Mobile Phase B: A mixture of 40 volumes of acetonitrile and the solution described for Mobile Phase A.

  • Gradient Elution: A linear gradient is employed to separate the specified impurities.

  • Flow Rate: 1.0 mL per minute.

  • Detection: UV at 285 nm.

  • Injection Volume: 10 µL.

Japanese Pharmacopoeia (JP) Method

The JP provides a detailed HPLC method for the assessment of Lansoprazole impurities.

  • Chromatographic Column: A stainless steel column 4.6 mm in internal diameter and 15 cm in length, packed with 5-µm octadecylsilanized silica gel.

  • Mobile Phase A: A solution of 0.05 mol/L disodium hydrogen phosphate, with the pH adjusted to 7.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A specific gradient program is utilized for the separation.

  • Flow Rate: 1.0 mL per minute, adjusted so that the retention time of Lansoprazole is about 20 minutes.

  • Detection: UV at 285 nm.

  • Injection Volume: 20 µL.

Visualizing the Pharmacopoeial Landscape

To better understand the relationships between the different pharmacopoeial standards and the impurities they address, the following diagrams provide a visual representation.

Pharmacopoeial_Impurities cluster_USP USP cluster_EP EP cluster_JP JP USP_Lansoprazole Lansoprazole USP_Impurity_A Lansoprazole Related Compound A (Sulfone) EP_Impurity_B Impurity B (Sulfone) USP_Impurity_A->EP_Impurity_B Equivalent JP_RS_3 Related Substance 3 (Sulfone) USP_Impurity_A->JP_RS_3 Equivalent USP_Impurity_B Lansoprazole Related Compound B (Sulfide) EP_Impurity_C Impurity C (Sulfide) USP_Impurity_B->EP_Impurity_C Equivalent JP_RS_2 Related Substance 2 (Sulfide) USP_Impurity_B->JP_RS_2 Equivalent USP_Unspecified Any Unspecified Impurity USP_Total Total Impurities EP_Lansoprazole Lansoprazole EP_Impurity_A Impurity A (N-oxide) EP_Impurity_B->JP_RS_3 Equivalent EP_Impurity_C->JP_RS_2 Equivalent EP_Impurity_E Impurity E (2-Mercaptobenzimidazole) EP_Unspecified Any Unspecified Impurity EP_Total Total Impurities JP_Lansoprazole Lansoprazole JP_RS_1 Related Substance 1 JP_Unspecified Any Other Impurity JP_Total Total Impurities

Caption: Overlap of specified Lansoprazole impurities across major pharmacopoeias.

A Typical Experimental Workflow for Impurity Analysis

The following diagram illustrates a generalized workflow for the analysis of Lansoprazole impurities, from sample preparation to data analysis, as would be conducted in a pharmaceutical quality control laboratory.

Experimental_Workflow start Start: Receive Lansoprazole Sample sample_prep Sample Preparation - Accurately weigh sample - Dissolve in appropriate diluent start->sample_prep std_prep Standard Preparation - Prepare solutions of Lansoprazole and impurity reference standards start->std_prep hplc_setup HPLC System Setup - Install appropriate column - Prepare and degas mobile phases - Set instrument parameters (flow rate, wavelength, etc.) sample_prep->hplc_setup std_prep->hplc_setup system_suitability System Suitability Testing - Inject standard solution to verify system performance (resolution, tailing factor, etc.) hplc_setup->system_suitability system_suitability->hplc_setup If fails, troubleshoot analysis Chromatographic Analysis - Inject sample and standard solutions system_suitability->analysis If passes data_acquisition Data Acquisition - Record chromatograms analysis->data_acquisition data_processing Data Processing and Analysis - Identify and integrate peaks - Calculate impurity levels based on peak areas data_acquisition->data_processing reporting Reporting - Compare results with pharmacopoeial limits - Generate Certificate of Analysis data_processing->reporting end End reporting->end

Caption: Generalized workflow for the HPLC analysis of Lansoprazole impurities.

A Comparative Analysis of Lansoprazole N-oxide and Other Proton Pump Inhibitor N-oxides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lansoprazole N-oxide with other commercially available proton pump inhibitor (PPI) N-oxides, including Omeprazole N-oxide, Pantoprazole N-oxide, and Esomeprazole N-oxide. This document summarizes key physicochemical properties, synthesis methodologies, and available pharmacological data to assist in the evaluation of these compounds for research and development purposes.

Proton pump inhibitors are a class of drugs that profoundly suppress gastric acid secretion. Their N-oxide derivatives are often encountered as metabolites or impurities in bulk drug manufacturing. Understanding the characteristics of these N-oxides is crucial for impurity profiling, metabolite identification, and assessing their potential biological activities.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound and other selected PPI N-oxides is presented in Table 1. This data is essential for designing analytical methods, understanding solubility characteristics, and predicting their behavior in biological systems.

PropertyThis compoundOmeprazole N-oxidePantoprazole N-oxideEsomeprazole N-oxide
Molecular Formula C₁₆H₁₄F₃N₃O₃S[1]C₁₇H₁₉N₃O₄SC₁₆H₁₅F₂N₃O₅S[2]C₁₇H₁₉N₃O₄S
Molecular Weight 385.36 g/mol [3]361.42 g/mol 399.4 g/mol [2][4]361.42 g/mol
Appearance White to Off-White SolidWhite to Off-White SolidSolid-
Melting Point 163-165 °C (decomposes)---
Solubility Soluble in DMSO. Limited solubility in water.Soluble in DMSOSoluble in DMF (14 mg/ml), DMSO (14 mg/ml); Slightly soluble in Ethanol; Soluble in PBS (pH 7.2) (0.20 mg/ml)-

Synthesis and Characterization

The synthesis of PPI N-oxides is primarily relevant in the context of impurity generation during the manufacturing of the parent PPIs. The general synthetic approach involves the oxidation of the pyridine nitrogen of the PPI molecule.

General Synthesis Pathway

The formation of PPI N-oxides can occur as a side reaction during the sulfoxidation step in the synthesis of the parent PPI, where an excess of the oxidizing agent can lead to the oxidation of the pyridine nitrogen in addition to the sulfide.

Synthesis_Pathway PPI_Sulfide PPI Sulfide Precursor Parent_PPI Parent PPI (Sulfoxide) PPI_Sulfide->Parent_PPI Sulfoxidation PPI_N_Oxide PPI N-oxide PPI_Sulfide->PPI_N_Oxide Direct N-oxidation (less common) Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Parent_PPI->PPI_N_Oxide N-oxidation (side reaction)

Caption: General synthesis pathway for PPI N-oxides.

Experimental Protocols

Synthesis of this compound Impurity: A common method for the synthesis of this compound involves the N-oxidation of a Lansoprazole intermediate followed by sulfoxidation. One reported method involves the reaction of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride with an oxidizing agent like peracetic acid in acetic acid at elevated temperatures. The resulting N-oxide intermediate can then be reacted with 2-mercaptobenzimidazole to form the sulfide, which is subsequently oxidized to this compound.

Synthesis of Esomeprazole N-oxide Impurity: The synthesis of Esomeprazole N-oxide as an impurity can occur during the asymmetric oxidation of the prochiral sulfide precursor of Esomeprazole. The process involves using a chiral titanium complex and an oxidizing agent. Over-oxidation can lead to the formation of the N-oxide derivative. A specific method involves the reaction of 2,3,5-trimethylpyridine with hydrogen peroxide in acetic acid to form the N-oxide, which then undergoes further reactions to yield the Esomeprazole N-oxide impurity.

Stability Profile

The stability of PPIs and their derivatives is a critical parameter, particularly their degradation under acidic conditions, which is a key aspect of their mechanism of action. While comprehensive comparative stability data for PPI N-oxides is limited, information on the stability of the parent compounds and analytical methods for their degradation products provide insights.

Lansoprazole, for instance, is known to degrade significantly under acidic and oxidative stress conditions. A validated stability-indicating UPLC method has been developed to separate Lansoprazole from its process-related and degradation impurities, including the N-oxide. Such methods are crucial for assessing the stability of N-oxide compounds under various stress conditions (acid, base, oxidation, heat, and light).

Experimental Protocol: Stability-Indicating UPLC Method for Lansoprazole and its Impurities

  • Column: Waters Acquity BEH C18 (specific dimensions not provided)

  • Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v)

  • Mobile Phase B: Methanol and acetonitrile (50:50 v/v)

  • Gradient Program: A gradient program is used to achieve separation.

  • Detection: UV at 285 nm

  • Stress Conditions: The drug substance is subjected to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress to induce degradation and demonstrate the method's ability to separate the parent drug from its degradation products.

This protocol can be adapted to perform comparative stability studies of this compound and other PPI N-oxides.

Pharmacological Activity

The primary pharmacological action of PPIs is the inhibition of the gastric H⁺/K⁺-ATPase (proton pump). There is currently a lack of publicly available data on the in vitro inhibitory activity (e.g., IC₅₀ values) of this compound and other PPI N-oxides on the H⁺/K⁺-ATPase.

It is generally understood that N-oxide metabolites of drugs can have altered pharmacological activity compared to the parent compound. They may be less active, equally active, or in some cases, more active. It has been suggested that this compound is a prodrug that is converted to lansoprazole sulfone in vivo.

Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay

A common method to assess the inhibitory activity of compounds on the proton pump involves using isolated gastric vesicles.

Assay_Workflow cluster_prep Vesicle Preparation cluster_assay Inhibition Assay Stomach Hog/Rabbit Gastric Mucosa Homogenization Homogenization Stomach->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Vesicles H⁺/K⁺-ATPase rich Gastric Vesicles Centrifugation->Vesicles Incubation Incubate Vesicles with Test Compound (PPI N-oxide) Vesicles->Incubation Reaction Initiate ATPase activity (add ATP, K⁺) Incubation->Reaction Measurement Measure Phosphate Release (Malachite Green Assay) Reaction->Measurement IC50 IC50 Measurement->IC50 Calculate IC₅₀

Caption: Workflow for H⁺/K⁺-ATPase inhibition assay.

This assay measures the amount of inorganic phosphate released from the hydrolysis of ATP by the H⁺/K⁺-ATPase. The inhibition of this activity by a test compound is used to determine its IC₅₀ value.

In Vitro Metabolism

The in vitro metabolism of PPI N-oxides is an important area of study to understand their potential for conversion back to the active parent drug or further metabolism to other species. It has been reported that N-oxide metabolites can be subject to retroconversion to the parent amine by enzymes such as cytochrome P450s and microbial nitroreductases.

Experimental Protocol: In Vitro Metabolism Study

  • System: Human liver microsomes or recombinant cytochrome P450 enzymes.

  • Incubation: The PPI N-oxide is incubated with the enzyme system in the presence of necessary cofactors (e.g., NADPH).

  • Analysis: The reaction mixture is analyzed at different time points using a validated analytical method, such as LC-MS/MS, to quantify the disappearance of the N-oxide and the formation of the parent PPI and other metabolites.

Metabolism_Pathway PPI_N_Oxide PPI N-oxide Parent_PPI Parent PPI PPI_N_Oxide->Parent_PPI Reduction Other_Metabolites Other Metabolites PPI_N_Oxide->Other_Metabolites Further Metabolism CYP450 Cytochrome P450 (or other enzymes) CYP450->PPI_N_Oxide

Caption: Potential metabolic pathways of PPI N-oxides.

Conclusion

This guide provides a comparative overview of this compound and other PPI N-oxides based on currently available information. While physicochemical data and synthesis routes are partially documented, there is a notable gap in the literature regarding direct, quantitative comparisons of their stability and pharmacological activity. The provided experimental protocols offer a starting point for researchers to conduct such comparative studies. Further investigation is warranted to fully characterize the biological significance of these N-oxide derivatives.

References

A Comparative Guide to the Relative Stability of Lansoprazole and Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative stability of the proton pump inhibitor Lansoprazole and its N-oxide metabolite, Lansoprazole N-oxide. Understanding the stability profiles of a drug substance and its related compounds is critical for formulation development, establishment of storage conditions, and ensuring product quality and safety. This document summarizes key findings from forced degradation studies and provides detailed experimental protocols for stability-indicating assays.

Executive Summary

Lansoprazole is a well-established proton pump inhibitor known for its inherent instability in acidic environments, a characteristic that is integral to its mechanism of action. Forced degradation studies have extensively characterized its behavior under various stress conditions, including acidic and basic hydrolysis, oxidation, and thermal and photolytic stress. This compound is a known impurity and a degradation product of Lansoprazole, particularly under acidic, basic, and oxidative stress conditions.

While direct comparative stability studies between Lansoprazole and this compound are not extensively available in the public domain, the conditions under which this compound is formed as a degradation product provide insights into their relative stability. The formation of the N-oxide suggests that under certain stress conditions, Lansoprazole is the more labile of the two. However, this compound itself is a stable compound under recommended storage conditions, with a shelf life of at least four years when stored at -20°C.[1]

This guide will delve into the available data on the stability of both compounds, present it in a comparative format, and provide the necessary experimental details for researchers to conduct their own stability assessments.

Data Presentation: Comparative Stability under Forced Degradation

The following table summarizes the degradation behavior of Lansoprazole under various stress conditions as per International Council for Harmonisation (ICH) guidelines. While specific percentage degradation for this compound is not available, its formation as a degradation product is noted.

Stress ConditionReagents and ConditionsLansoprazole DegradationThis compound Formation
Acidic Hydrolysis 0.1 N HCl at 60°C for 8 hoursSignificant degradation[2]Identified as a degradation product[1]
Basic Hydrolysis 0.1 N NaOH at 60°C for 8 hoursSignificant degradation[2]Identified as a degradation product[1]
Oxidative Degradation 3-30% H₂O₂ at room temperatureSignificant degradationIdentified as a degradation product
Thermal Degradation Dry heat at 105°CGenerally stableNot typically reported as a major degradant
Photolytic Degradation Exposure to UV or fluorescent lightGenerally stableNot typically reported as a major degradant

Signaling Pathways and Experimental Workflows

To understand the relationship between Lansoprazole and this compound, as well as the typical workflow for assessing their stability, the following diagrams are provided.

Degradation Pathway of Lansoprazole Lansoprazole Lansoprazole Acid_Stress Acidic Stress (e.g., 0.1 N HCl) Lansoprazole->Acid_Stress Base_Stress Basic Stress (e.g., 0.1 N NaOH) Lansoprazole->Base_Stress Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Lansoprazole->Oxidative_Stress Lansoprazole_N_oxide This compound Acid_Stress->Lansoprazole_N_oxide Other_Degradants Other Degradation Products Acid_Stress->Other_Degradants Base_Stress->Lansoprazole_N_oxide Base_Stress->Other_Degradants Oxidative_Stress->Lansoprazole_N_oxide Oxidative_Stress->Other_Degradants

Caption: Degradation of Lansoprazole to this compound.

Experimental Workflow for Comparative Stability cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Comparison Lansoprazole_Sample Lansoprazole Stock Solution Acid Acidic Lansoprazole_Sample->Acid Expose to Base Basic Lansoprazole_Sample->Base Expose to Oxidative Oxidative Lansoprazole_Sample->Oxidative Expose to Thermal Thermal Lansoprazole_Sample->Thermal Expose to Photolytic Photolytic Lansoprazole_Sample->Photolytic Expose to N_Oxide_Sample This compound Stock Solution N_Oxide_Sample->Acid Expose to N_Oxide_Sample->Base Expose to N_Oxide_Sample->Oxidative Expose to N_Oxide_Sample->Thermal Expose to N_Oxide_Sample->Photolytic Expose to HPLC Stability-Indicating HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC Characterization Characterization of Degradants (MS, NMR) HPLC->Characterization Compare Compare Degradation Profiles (% Degradation, Degradation Products) Characterization->Compare

Caption: Workflow for assessing relative stability.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. Below are representative experimental protocols for conducting forced degradation studies on Lansoprazole, which can be adapted for this compound.

Protocol 1: Acidic Degradation

Objective: To assess the stability of the compound under acidic conditions.

Materials:

  • Lansoprazole or this compound reference standard

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH) for neutralization

  • Methanol or other suitable organic solvent

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in methanol at a concentration of 1 mg/mL.

  • Stress Application: Transfer a known volume of the stock solution into a volumetric flask and add 0.1 N HCl. The final concentration should be around 100 µg/mL.

  • Incubation: Keep the solution at 60°C for a predefined period (e.g., 8 hours), with periodic sampling.

  • Neutralization: At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC/UPLC method.

Protocol 2: Basic Degradation

Objective: To evaluate the stability of the compound under basic conditions.

Materials:

  • Lansoprazole or this compound reference standard

  • 0.1 N Sodium Hydroxide (NaOH)

  • 0.1 N Hydrochloric Acid (HCl) for neutralization

  • Methanol or other suitable organic solvent

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol.

  • Stress Application: Add a known volume of the stock solution to a volumetric flask containing 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.

  • Incubation: Maintain the solution at 60°C for a specified duration (e.g., 8 hours), collecting samples at various intervals.

  • Neutralization: Neutralize the collected samples with an appropriate volume of 0.1 N HCl.

  • Analysis: Dilute the neutralized samples with the mobile phase and inject them into the HPLC/UPLC system for analysis.

Protocol 3: Oxidative Degradation

Objective: To determine the susceptibility of the compound to oxidation.

Materials:

  • Lansoprazole or this compound reference standard

  • 3-30% Hydrogen Peroxide (H₂O₂)

  • Methanol or other suitable organic solvent

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol.

  • Stress Application: Dilute the stock solution with an appropriate concentration of H₂O₂ (e.g., 3%) to a final concentration of about 100 µg/mL.

  • Incubation: Keep the solution at room temperature for a set period (e.g., 24 hours), taking samples at different time points.

  • Analysis: Directly dilute the samples with the mobile phase and analyze using a validated stability-indicating HPLC/UPLC method.

Conclusion

The available evidence suggests that Lansoprazole is more susceptible to degradation under acidic, basic, and oxidative conditions compared to its N-oxide metabolite, as evidenced by the formation of the latter from the former under these stress conditions. Both Lansoprazole and this compound appear to be relatively stable under thermal and photolytic stress. For a definitive comparison of their intrinsic stability, direct comparative forced degradation studies subjecting both compounds to identical stress conditions are recommended. The experimental protocols provided in this guide offer a framework for conducting such investigations. Researchers in drug development should consider the potential for Lansoprazole to degrade to its N-oxide form when developing formulations and analytical methods.

References

Pharmacokinetic Profile: A Comparative Analysis of Lansoprazole and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of the proton pump inhibitor Lansoprazole and its N-oxide derivative. While extensive data is available for Lansoprazole and its primary metabolites, 5-hydroxylansoprazole and lansoprazole sulfone, there is a notable absence of published in vivo or in vitro pharmacokinetic studies specifically characterizing Lansoprazole N-oxide. This document summarizes the known pharmacokinetic parameters of Lansoprazole and its major metabolites, outlines the established metabolic pathways, and provides a representative experimental protocol for their quantification. The guide also highlights the current knowledge gap regarding the pharmacokinetics of this compound, a compound identified as a potential impurity and degradation product of the parent drug.

Quantitative Pharmacokinetic Data

A comprehensive search of scientific literature did not yield specific pharmacokinetic data (e.g., AUC, Cmax, Tmax, half-life) for this compound. The following table summarizes the key pharmacokinetic parameters for Lansoprazole and its two primary metabolites, 5'-hydroxy lansoprazole and lansoprazole sulfone, in healthy Chinese male volunteers following a single 30 mg oral dose of Lansoprazole.

ParameterLansoprazole5'-hydroxy lansoprazoleLansoprazole sulfoneThis compound
Cmax (ng/mL) 1047 (± 344)111.2 (± 41.8)66.6 (± 52.9)Data Not Available
Tmax (hours) 2.0 (± 0.7)2.1 (± 0.8)1.9 (± 0.8)Data Not Available
AUC0-24 (ng/mL/h) 3388 (± 1484)317.0 (± 81.2)231.9 (± 241.7)Data Not Available
t½z (hours) 2.24 (± 1.43)2.31 (± 1.18)2.52 (± 1.54)Data Not Available

Data presented as mean (± SD). Data sourced from a study in healthy Chinese male volunteers.[1]

Metabolic Pathways of Lansoprazole

Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][3] The main metabolic pathways involve hydroxylation to form 5-hydroxylansoprazole and oxidation to lansoprazole sulfone.[2][3] this compound is considered a potential impurity and a degradation product that can form under acidic or basic stress conditions.

metabolic_pathway lansoprazole Lansoprazole n_oxide This compound (Impurity/Degradation Product) lansoprazole->n_oxide Degradation (Acid/Base Stress) sulfone Lansoprazole sulfone lansoprazole->sulfone CYP3A4 hydroxy 5-hydroxylansoprazole lansoprazole->hydroxy CYP2C19

Metabolic and Degradation Pathways of Lansoprazole.

Experimental Protocols

Bioanalytical Method for the Quantification of Lansoprazole and its Metabolites in Human Plasma

The following is a representative experimental protocol for the determination of lansoprazole and its metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method can be adapted to include the quantification of this compound, provided a certified reference standard is available.

1. Sample Preparation

  • To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled analog of lansoprazole).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for lansoprazole, its metabolites, and the internal standard should be optimized for the instrument being used.

experimental_workflow start Plasma Sample Collection prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) start->prep lc Liquid Chromatography (Separation on C18 column) prep->lc ms Tandem Mass Spectrometry (Quantification using MRM) lc->ms data Data Analysis (Pharmacokinetic Parameter Calculation) ms->data

References

A Comparative Toxicological Assessment of Lansoprazole and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of the proton pump inhibitor Lansoprazole and its primary process-related impurities: Lansoprazole Sulfide, Lansoprazole Sulfone, and Lansoprazole N-oxide. The information presented herein is intended to support research and drug development by summarizing available toxicological data, outlining relevant experimental protocols, and visualizing key biological pathways and workflows.

Executive Summary

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for Lansoprazole and its process-related impurities. It is important to note that direct comparative studies with consistent cell lines and endpoints are limited.

Table 1: Acute and In Vitro Toxicity Data

CompoundAssaySpecies/Cell LineEndpointResultCitation
Lansoprazole Acute Oral ToxicityRatLD50> 5000 mg/kg
CytotoxicityHEK 293, RWPE-1-Non-toxic up to 50 µM[1][2]
Lansoprazole Sulfide Acute Oral ToxicityRatLD50> 5000 mg/kg
Lansoprazole Sulfone GHS Classification-Acute Oral ToxicityHarmful if swallowed
This compound GHS Classification-Acute Oral ToxicityHarmful if swallowed
Degradation Product 2 (DP-2) CytotoxicityHEK 293, RWPE-1-Non-toxic up to 50 µM; slightly higher cytotoxicity than Lansoprazole[1][2]
Degradation Product 6 (DP-6) CytotoxicityHEK 293, RWPE-1-Non-toxic up to 50 µM; slightly higher cytotoxicity than Lansoprazole[1]
Degradation Product 7 (DP-7) CytotoxicityHEK 293, RWPE-1-Non-toxic up to 50 µM; slightly higher cytotoxicity than Lansoprazole

Table 2: Genotoxicity Data

CompoundAssaySystemMetabolic ActivationResultCitation
Lansoprazole Ames TestS. typhimuriumWith/WithoutPositive
In Vitro Chromosomal AberrationHuman LymphocytesWith/WithoutPositive
In Vivo Micronucleus TestMouse-Negative
UDS TestRat Hepatocytes-Negative
Dexlansoprazole Ames TestS. typhimuriumWith/WithoutPositive
In Vitro Chromosomal AberrationChinese Hamster Lung CellsWith/WithoutPositive
In Vivo Micronucleus TestMouse-Negative

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines for key assays referenced in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., HEK 293, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (Lansoprazole or its impurities) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting a dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

  • Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

  • Exposure: In the pre-incubation method, the bacterial culture, test compound, and S9 mix (if applicable) are incubated together before being mixed with top agar.

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

  • Treatment: Expose the cell cultures to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without metabolic activation, and for a longer duration (e.g., 24 hours) without metabolic activation.

  • Harvesting: After treatment, add a metaphase-arresting substance (e.g., colchicine) to accumulate cells in metaphase.

  • Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and prepare microscope slides.

  • Microscopic Analysis: Analyze at least 200 metaphases per concentration for chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations.

Visualizations

Signaling Pathway: Lansoprazole and the Nrf2/ARE Pathway

Lansoprazole has been shown to exert cytoprotective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lansoprazole Lansoprazole Keap1_Nrf2 Keap1-Nrf2 Complex Lansoprazole->Keap1_Nrf2 Induces conformational change in Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Cul3_Rbx1 Cul3-Rbx1 E3 Ubiquitin Ligase Keap1_Nrf2->Cul3_Rbx1 Ub Ubiquitination Nrf2_free->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Cul3_Rbx1->Nrf2_free Targets for Proteasome Proteasomal Degradation Ub->Proteasome sMAF sMAF Nrf2_nuc->sMAF Heterodimerizes with ARE Antioxidant Response Element (ARE) sMAF->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes transcription of

Caption: Lansoprazole-mediated activation of the Nrf2/ARE signaling pathway.

Experimental Workflow: Toxicological Assessment of Pharmaceutical Impurities

The following diagram illustrates a general workflow for the toxicological assessment of pharmaceutical impurities, from identification to risk characterization.

Toxicological_Workflow cluster_identification Impurity Identification & Characterization cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Toxicity Testing cluster_in_vivo In Vivo Toxicity Testing (if required) cluster_risk Risk Assessment A1 Synthesis / Stability Studies A2 Analytical Characterization (LC-MS, NMR) A1->A2 B1 QSAR Modeling for Genotoxicity & Carcinogenicity A2->B1 C1 Genotoxicity Assays (Ames, Chromosomal Aberration) B1->C1 E1 Establishment of Permitted Daily Exposure (PDE) B1->E1 Negative QSAR may support C2 Cytotoxicity Assays (e.g., MTT, Neutral Red) D1 Acute Toxicity Studies C1->D1 Positive result may trigger C2->D1 High cytotoxicity may inform D2 Repeated-Dose Toxicity Studies D2->E1 E2 Setting Specification Limits E1->E2

Caption: A generalized workflow for the toxicological assessment of pharmaceutical impurities.

References

A Comparative Guide to the Efficacy of Lansoprazole Versus Other Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of lansoprazole against other commonly prescribed proton pump inhibitors (PPIs), including omeprazole, esomeprazole, pantoprazole, and rabeprazole. The analysis is based on experimental data from head-to-head clinical trials in the treatment of acid-related disorders such as erosive esophagitis, gastroesophageal reflux disease (GERD), and peptic ulcer disease.

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors exert their acid-suppressing effects by irreversibly blocking the H+/K+ ATPase (the proton pump) in gastric parietal cells. This is the final step in the pathway of gastric acid secretion. While all PPIs share this fundamental mechanism, variations in their pharmacokinetic and pharmacodynamic profiles can lead to differences in clinical efficacy.

cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen PPI Proton Pump Inhibitor (PPI) (e.g., Lansoprazole) Activated_PPI Activated PPI (Sulfenamide) PPI->Activated_PPI Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Inhibition) Inactive_Pump Inactive H+/K+ ATPase Proton_Pump->Inactive_Pump H_ion H+ Proton_Pump->H_ion H+ Secretion K_ion_cell K+ Proton_Pump->K_ion_cell K_ion_channel K+ Channel K_ion_lumen K+ K_ion_channel->K_ion_lumen

Figure 1: Mechanism of Action of Proton Pump Inhibitors.

Comparative Efficacy in Erosive Esophagitis

The healing of erosive esophagitis is a key endpoint in the evaluation of PPI efficacy. The following table summarizes data from comparative clinical trials.

Comparison Dosage Duration Healing Rate (Lansoprazole) Healing Rate (Comparator) Reference
Lansoprazole vs. Omeprazole30 mg daily vs. 20 mg daily8 weeks90.0%90.7%[1]
Lansoprazole vs. Omeprazole30 mg daily vs. 20 mg daily8 weeks90.7%81.0%[2]
Lansoprazole vs. Esomeprazole30 mg daily vs. 40 mg daily8 weeks91.4%89.1%
Lansoprazole vs. Pantoprazole30 mg daily vs. 40 mg daily8 weeks90.7%93.5%[2]
Lansoprazole vs. Rabeprazole30 mg daily vs. 20 mg daily8 weeks90.7%94.6%[2]

Note: Healing rates can vary based on the severity of esophagitis at baseline.

Comparative Efficacy in GERD Symptom Relief

The relief of heartburn, the hallmark symptom of GERD, is another critical measure of PPI effectiveness.

Comparison Dosage Duration Outcome Result Reference
Lansoprazole vs. Omeprazole30 mg daily vs. 20 mg daily8 weeksPercentage of heartburn-free daysSignificantly higher for lansoprazole[3]
Lansoprazole vs. Omeprazole30 mg daily vs. 20 mg daily4 weeksSymptom reliefNo significant difference
Lansoprazole vs. Esomeprazole30 mg daily vs. 40 mg daily2 weeksPercentage of days and nights without heartburnNo statistically significant difference
Lansoprazole vs. Pantoprazole30 mg daily vs. 40 mg dailyNot SpecifiedHeartburn reliefPantoprazole more effective in decreasing heartburn in elderly patients

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, multicenter clinical trials. Below is a generalized experimental protocol for a head-to-head comparison of two PPIs for the treatment of erosive esophagitis.

start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization start->randomization groupA Group A: Lansoprazole (e.g., 30 mg daily) randomization->groupA groupB Group B: Comparator PPI (e.g., Omeprazole 20 mg daily) randomization->groupB treatment Treatment Period (e.g., 8 weeks) groupA->treatment groupB->treatment followup Follow-up Assessments (e.g., Weeks 2, 4, 8) treatment->followup endoscopy Endoscopic Evaluation (Healing of Erosions) followup->endoscopy symptom_diary Symptom Diaries (Heartburn Severity and Frequency) followup->symptom_diary data_analysis Data Analysis endoscopy->data_analysis symptom_diary->data_analysis end Conclusion data_analysis->end

Figure 2: Generalized Experimental Workflow for a Comparative PPI Clinical Trial.

Key Methodological Components:
  • Patient Population: Adult patients with endoscopically confirmed erosive esophagitis (e.g., Los Angeles classification Grade A-D). Key exclusion criteria often include recent use of other PPIs or H2-receptor antagonists, history of gastric surgery, and presence of Helicobacter pylori infection.

  • Study Design: A randomized, double-blind, parallel-group, multicenter design is the gold standard to minimize bias.

  • Intervention: Patients are randomly assigned to receive a standard daily dose of lansoprazole or the comparator PPI for a predefined period, typically 8 weeks.

  • Endpoint Assessment:

    • Primary Endpoint: The primary efficacy outcome is typically the healing of erosive esophagitis, as confirmed by endoscopy at the end of the treatment period.

    • Secondary Endpoints: These often include the relief of GERD symptoms, such as heartburn, assessed through patient-reported outcomes (e.g., daily diaries). The percentage of symptom-free days and nights is a common metric.

  • Statistical Analysis: Intention-to-treat (ITT) and per-protocol (PP) analyses are usually performed to assess the robustness of the findings. Statistical tests are used to compare the healing rates and symptom relief between the treatment groups.

Conclusion

Lansoprazole is a highly effective proton pump inhibitor for the treatment of acid-related disorders. Head-to-head clinical trials demonstrate that its efficacy in healing erosive esophagitis is largely comparable to other standard-dose PPIs. Some studies suggest that lansoprazole may offer a faster onset of heartburn relief compared to omeprazole. However, in the elderly population, pantoprazole and rabeprazole have shown greater efficacy in improving symptoms compared to lansoprazole. The choice of a specific PPI may be guided by factors such as individual patient characteristics, potential drug interactions, and cost-effectiveness. Further research, including large-scale pragmatic trials, is warranted to delineate more subtle differences in the comparative effectiveness of these agents in real-world clinical practice.

References

Cross-Validation of Analytical Techniques for Lansoprazole N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of prominent analytical techniques for the quantification and characterization of Lansoprazole N-oxide, a significant impurity of the proton pump inhibitor Lansoprazole. By presenting objective performance comparisons and supporting experimental data, this document aims to assist researchers in selecting the most appropriate analytical methodology for their specific needs, ensuring accuracy, precision, and efficiency in drug quality control and development.

Introduction to Lansoprazole and its N-oxide Impurity

Lansoprazole is a widely used medication for treating conditions related to excessive stomach acid. During its synthesis and storage, various impurities can form, one of which is this compound. The presence of such impurities must be carefully monitored to ensure the safety and efficacy of the final drug product. Accurate and reliable analytical methods are therefore crucial for the quantification of this compound. This guide focuses on the cross-validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Techniques

The performance of HPLC, UPLC, and LC-MS/MS methods for the analysis of this compound is summarized below. The data presented is a synthesis of findings from various validated studies.

Data Presentation: Performance Parameters
ParameterHPLCUPLCLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.998> 0.999> 0.999
Accuracy (% Recovery) 90-110%93.5-106.5%[1]92.10-99.11%[2]
Precision (% RSD) < 2.0%< 2.0%[1]< 2.25%[2]
Limit of Detection (LOD) ~0.01%~0.002 ng on-column[3]2 ng/mL
Limit of Quantification (LOQ) ~0.03%~5 µg/mL (lowest validated concentration)4.60 ng/mL
Analysis Run Time 30-60 minutes~11 minutes~11 minutes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of Lansoprazole and its impurities in bulk drug and pharmaceutical dosage forms.

  • Chromatographic System:

    • Column: Octadecylsilyl silica gel C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer pH 10.0) in a 50:50 (v/v) ratio, delivered isocratically.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 285 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a known concentration.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC offers a significant reduction in analysis time and solvent consumption compared to traditional HPLC, making it ideal for high-throughput analysis.

  • Chromatographic System:

    • Column: Waters Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient elution using two mobile phases.

      • Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10 v/v).

      • Mobile Phase B: Methanol and acetonitrile (50:50 v/v).

    • Flow Rate: 0.3 mL/min.

    • Detection: UV detection at 285 nm.

  • Sample Preparation:

    • Prepare sample solutions by dissolving the substance in a suitable diluent to a target concentration. For impurity analysis, a concentration of 400 µg/mL of Lansoprazole is often used.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique provides the highest sensitivity and selectivity, making it particularly suitable for the analysis of trace-level impurities and for bioanalytical studies.

  • Chromatographic System:

    • Column: A reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A mixture of acetonitrile and 2 mM ammonium acetate solution (80:20 v/v) at a flow rate of 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode depending on the analyte. For Lansoprazole, negative ion mode has been shown to be effective.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

Mandatory Visualizations

Logical Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of different analytical techniques for this compound.

cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Decision & Implementation A Define Analytical Target Profile (ATP) for this compound B Develop Initial HPLC Method A->B C Develop Initial UPLC Method A->C D Develop Initial LC-MS/MS Method A->D E Validate HPLC Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) B->E F Validate UPLC Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) C->F G Validate LC-MS/MS Method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) D->G H Analyze Same Batch of Lansoprazole Sample with all Validated Methods E->H F->H G->H I Compare Quantitative Results for this compound H->I J Statistical Analysis (e.g., t-test, F-test) to Determine Equivalence I->J K Select Optimal Method based on ATP and Cross-Validation Data J->K L Implement Selected Method for Routine Analysis K->L

Caption: Workflow for Cross-Validation of Analytical Methods.

Conclusion

The choice of an analytical technique for the determination of this compound depends on the specific requirements of the analysis.

  • HPLC remains a robust and reliable method for routine quality control, with well-established protocols.

  • UPLC offers a significant advantage in terms of speed and efficiency, making it suitable for high-throughput environments without compromising analytical performance.

  • LC-MS/MS provides unparalleled sensitivity and selectivity, which is essential for trace-level quantification and in complex matrices such as biological fluids.

The cross-validation data presented in this guide demonstrates that all three techniques can provide accurate and precise results for the quantification of this compound. The detailed experimental protocols and the logical workflow for cross-validation will aid researchers and drug development professionals in making informed decisions for their analytical needs.

References

A Comparative Guide to Commercial Lansoprazole N-oxide Reference Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and reliability of reference standards are paramount for accurate analytical testing and regulatory compliance. Lansoprazole N-oxide, a key impurity of the proton-pump inhibitor Lansoprazole, is a critical reference standard for method development, validation, and quality control.[1][2] This guide provides a comparative overview of commercially available this compound reference standards and details the experimental protocols for their benchmarking.

Comparative Analysis of Commercial Standards

While a direct head-to-head experimental comparison of all available commercial this compound reference standards is not publicly available, a comparative summary of key specifications can be compiled from supplier data sheets. The following table summarizes the information available from various suppliers. Researchers are advised to request certificates of analysis (CoA) for the most current and detailed information.

Table 1: Comparison of Commercial this compound Reference Standards

Supplier Product Code Purity Specification Format Storage Temperature Additional Information
LGC Standards TRC-L175035>95% (HPLC)[3]Neat[3]-20°C[3]Designated as Lansoprazole EP Impurity A and this compound (USP).
Cayman Chemical 19086≥98%Solid-20°CStated stability of ≥ 4 years.
Pharmaffiliates PA 12 06010Not specifiedNot specifiedNot specifiedListed as Lansoprazole - Impurity A.
SynZeal SZ-L009017Not specifiedNot specifiedAmbient ShippingDesignated as Lansoprazole EP Impurity A.
USP 1A08470Not specifiedAnalytical MaterialNot specifiedPharmaceutical Analytical Impurity (PAI), not an official USP Reference Standard.
Biosynth IL24840Not specifiedNot specified10°C - 25°CAlso known as Lansoprazole impurity A.

Note: The information in this table is based on publicly available data and may not be exhaustive. It is crucial to obtain the latest specifications from the suppliers.

Experimental Protocols for Benchmarking

To objectively compare the performance of different commercial this compound reference standards, a series of key experiments should be conducted. The following are detailed methodologies for these essential tests.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of the this compound reference standard and to identify and quantify any impurities.

  • Chromatographic System:

    • Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

    • Mobile Phase A: pH 7.0 phosphate buffer and methanol (90:10, v/v)

    • Mobile Phase B: Methanol and acetonitrile (50:50, v/v)

    • Gradient Program: A suitable gradient to ensure the separation of this compound from its potential impurities.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 285 nm

    • Injection Volume: 1-5 µL

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard.

    • Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

    • Sonicate if necessary to ensure complete dissolution.

  • Procedure:

    • Inject the prepared sample solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity of the this compound by the area normalization method.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (LC-MS):

    • Couple the HPLC system described above to a mass spectrometer.

    • Acquire the mass spectrum of the main peak and confirm that the observed mass-to-charge ratio (m/z) corresponds to the molecular weight of this compound (385.36 g/mol ).

  • NMR Spectroscopy:

    • Dissolve a sufficient amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with the known chemical shifts and coupling constants for this compound to confirm its chemical structure.

Water Content by Karl Fischer Titration

This experiment determines the amount of water present in the reference standard, which is crucial for calculating the purity on an anhydrous basis.

  • Apparatus: A calibrated Karl Fischer titrator.

  • Reagent: Karl Fischer reagent suitable for volumetric or coulometric titration.

  • Sample Preparation: Accurately weigh an appropriate amount of the this compound reference standard and introduce it into the titration vessel.

  • Procedure: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated automatically by the instrument.

Stability Assessment

A stability-indicating method should be used to assess the degradation of the reference standard under various stress conditions.

  • Forced Degradation Studies:

    • Expose the reference standard to conditions such as heat (e.g., 105°C for 14 hours), acid (e.g., 1N HCl for 1 minute), base (e.g., 1N NaOH at 30°C for 6 hours), and oxidation (e.g., 6% H₂O₂ for 2 hours).

    • Analyze the stressed samples using the HPLC method described above to identify and quantify any degradation products. A stable reference standard will show minimal degradation.

Visualizing the Benchmarking Process

To aid in the understanding of the experimental workflow and the logical process for selecting a suitable reference standard, the following diagrams are provided.

Experimental_Workflow cluster_procurement Procurement cluster_testing Analytical Testing cluster_comparison Comparison and Selection A Identify Commercial Suppliers B Request Certificates of Analysis (CoA) A->B C Purity Determination (HPLC) B->C D Identity Confirmation (MS, NMR) B->D E Water Content (Karl Fischer) B->E F Stability Assessment B->F G Compare Purity, Impurity Profile, and Water Content C->G D->G E->G H Evaluate Stability Data F->H I Select Most Suitable Standard G->I H->I

Caption: Experimental workflow for benchmarking commercial reference standards.

Selection_Criteria Start Start: Need for this compound Reference Standard Criteria Key Selection Criteria Purity (≥98%) Comprehensive CoA Good Stability Traceability to Pharmacopeia Start->Criteria Decision Does the Standard Meet All Criteria? Criteria->Decision Select Select Standard Decision->Select Yes Reject Evaluate Alternative Supplier Decision->Reject No Reject->Criteria

Caption: Logical diagram for selecting a suitable reference standard.

References

Lansoprazole Under Stress: A Comparative Guide to its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of the degradation products of Lansoprazole, a widely used proton pump inhibitor. By examining its behavior under various stress conditions, this document offers valuable insights into its degradation pathways, supported by experimental data and detailed methodologies.

Lansoprazole is known to be susceptible to degradation, particularly in acidic and oxidative environments. Forced degradation studies, conducted under the International Council for Harmonisation (ICH) guidelines, reveal a complex profile of degradants. This guide will delve into the structural elucidation of these products, compare their formation under different stress conditions, and provide the necessary experimental context for reproducibility.

Comparative Analysis of Lansoprazole Degradation Products

Lansoprazole's degradation has been extensively studied, revealing a number of key degradation products (DPs) formed under specific stress conditions. While the drug is relatively stable under thermal and photolytic stress, it readily degrades in the presence of acid, base, and oxidizing agents.[1][2]

A summary of the major degradation products identified across various studies is presented below.

Degradation Product (DP)IUPAC NameStress Condition(s) of FormationReference(s)
DP-12-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Lansoprazole Sulfide)Acidic, Oxidative[3]
DP-21-Methyl-10-thioxo-10H-4a,5,9b-triaza-indeno[2,1-a]inden-2-oneAcidic[1][4]
DP-3Not fully characterizedAcidic
DP-42-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole (Lansoprazole Sulfone)Basic, Oxidative
DP-5Not fully characterizedNeutral
DP-6Not fully characterizedOxidative
DP-7Not fully characterizedOxidative
DP-8Not fully characterizedOxidative
-7-(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)-7H-benzoimidazo[2,1-b]benzoimidazo[2,1-d]thiadiazineBasic
-3H-benzimidazole-2-thioneSpontaneous/Long-term storage
-3H-benzimidazole-2-oneSpontaneous/Long-term storage

Quantitative Data Summary

The extent of Lansoprazole degradation and the formation of its byproducts vary significantly with the nature and duration of the stress applied. The following table summarizes quantitative findings from forced degradation studies.

Stress ConditionReagent/ConditionDuration & TemperatureLansoprazole Degradation (%)Major Degradation Products Formed (% Area)Reference(s)
Acid Hydrolysis1N HCl1 minuteSignificantNot specified
Acid Hydrolysis0.01 M HCl10 minutes at room temperatureNot specifiedNot specified
Acid Hydrolysis0.1 N HCl8 hours at 60°CNot specifiedOne prominent unknown impurity (~32%)
Base Hydrolysis1N NaOH6 hours at 30°CSignificantNot specified
Base Hydrolysis0.1 M NaOHKept at 80°CNot specifiedNot specified
Base Hydrolysis0.1 N NaOH8 hours at 60°CNot specifiedA new impurity with m/z 468.11 (M+H)
Oxidative6% H₂O₂2 hoursSignificantDP-1, DP-6, DP-7, DP-8
Oxidative1% H₂O₂1 hour at room temperatureNot specifiedNot specified
Neutral HydrolysisDistilled WaterReflux at 60°CNot specifiedDP-5
Thermal105°C14 hoursNo degradation-
Photolytic1.2 million lux-hours-No degradation-

Experimental Protocols

Reproducibility in degradation studies is contingent on detailed experimental protocols. Below are methodologies for key experiments cited in the literature.

Forced Degradation Studies

Forced degradation studies are essential for establishing the degradation profile of a drug substance. A typical protocol involves the following steps:

  • Preparation of Stock Solution: A stock solution of Lansoprazole (e.g., 1 mg/mL or 2 mg/mL) is prepared in a mixture of acetonitrile and water (50:50, v/v).

  • Acid Degradation: The stock solution is diluted with an acidic solution (e.g., 0.01 N to 2 N HCl) and may be heated (e.g., at 60°C for 8 hours) to accelerate degradation.

  • Base Degradation: The stock solution is mixed with a basic solution (e.g., 0.1 N to 2 N NaOH) and may be heated (e.g., at 60°C for 8 hours or 80°C).

  • Oxidative Degradation: The stock solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 2% H₂O₂).

  • Neutral Hydrolysis: The drug is refluxed in distilled water at a controlled temperature (e.g., 60°C).

  • Thermal Degradation: The solid drug substance is exposed to high temperatures (e.g., 105°C for 14 hours).

  • Photolytic Degradation: The drug is exposed to a specific intensity of light for a defined period (e.g., 1.2 million lux-hours).

  • Sample Analysis: After the specified stress period, the samples are appropriately diluted and analyzed using a stability-indicating analytical method, typically HPLC or UPLC.

Analytical Method for Separation and Identification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating Lansoprazole from its degradation products.

  • Chromatographic Column: A C18 column is commonly used for separation (e.g., Hiber Purospher, C18, 250 x 4.6mm, 5µm or Waters Acquity BEH C18).

  • Mobile Phase: A gradient elution is typically employed. For example, a mobile phase consisting of 10 mM ammonium acetate (A) and acetonitrile (B) can be used. Another system uses a pH 7.0 phosphate buffer and methanol (90:10, v/v) as mobile phase A, and methanol and acetonitrile (50:50, v/v) as mobile phase B.

  • Flow Rate: A typical flow rate is around 0.6 mL/min to 1.0 mL/min.

  • Detection: UV detection at 285 nm is commonly used.

  • Structural Elucidation: The identification and structural characterization of the degradation products are achieved using techniques such as Mass Spectrometry (MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, etc.).

Visualizing Degradation Pathways and Workflows

To better illustrate the processes involved in the study of Lansoprazole degradation, the following diagrams are provided.

Lansoprazole_Degradation_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidative Oxidative Conditions Lansoprazole Lansoprazole DP1_acid DP-1 (Sulfide) Lansoprazole->DP1_acid DP2 DP-2 Lansoprazole->DP2 DP3 DP-3 Lansoprazole->DP3 DP4_base DP-4 (Sulfone) Lansoprazole->DP4_base DP_base_new New Impurity (m/z 468.11) Lansoprazole->DP_base_new DP1_ox DP-1 (Sulfide) Lansoprazole->DP1_ox DP4_ox DP-4 (Sulfone) Lansoprazole->DP4_ox DP6 DP-6 Lansoprazole->DP6 DP7 DP-7 Lansoprazole->DP7 DP8 DP-8 Lansoprazole->DP8

Figure 1: Formation of Lansoprazole degradation products under different stress conditions.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC / UPLC Separation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Neutral Neutral Hydrolysis Neutral->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC Identification Structural Elucidation (MS, HRMS, NMR) HPLC->Identification Lansoprazole Lansoprazole Drug Substance Lansoprazole->Acid Lansoprazole->Base Lansoprazole->Oxidation Lansoprazole->Neutral Lansoprazole->Thermal Lansoprazole->Photo

Figure 2: General workflow for a forced degradation study of Lansoprazole.

References

Safety Operating Guide

Personal protective equipment for handling Lansoprazole N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Lansoprazole N-oxide

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment and maintain compound integrity.

Hazard Identification and Safety Data Summary

This compound is a potential impurity of the proton pump inhibitor lansoprazole and should be handled with care.[1] The primary known hazard is that it is harmful if swallowed.[2][3]

Property Value Source
Chemical Name 2-[[[3-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole[2]
CAS Number 213476-12-1[2]
Molecular Formula C16H14F3N3O3S
Molecular Weight 385.4 g/mol
Appearance Solid
Purity ≥98%
Primary Hazard Harmful if swallowed (H302)
Storage Temperature -20°C

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

Protection Type Recommended Equipment Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.To protect against splashes and airborne particles.
Skin Protection - Impervious clothing. - Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.
Respiratory Protection - Use in a well-ventilated area. - A laboratory fume hood or other local exhaust ventilation is recommended.To avoid inhalation of dust and aerosols.

Operational Handling and Storage Protocols

Adherence to these step-by-step procedures is crucial for safe handling and maintaining the quality of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly sealed state in a dry and well-ventilated area. For long-term stability, store at -20°C.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

Handling and Experimental Use
  • Preparation: Before handling, ensure you have read and understood this safety guide. An emergency eyewash station and safety shower should be readily accessible.

  • Containment: All handling of this compound powder, including weighing and transferring, should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.

  • Weighing and Transfer:

    • Use appropriate tools (e.g., spatulas) for transferring the solid.

    • Avoid generating dust.

    • Close the container tightly after each use.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. DMSO is a known solvent for this compound.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory area.

Emergency Procedures

Situation First Aid Measures
If Swallowed Immediately call a poison center or doctor. Rinse mouth.
If Inhaled Move the person to fresh air. If symptoms persist, consult a doctor.
In Case of Skin Contact The product is generally not considered a skin irritant. However, it is good practice to wash the affected area with soap and water.
In Case of Eye Contact Rinse the opened eye for several minutes under running water.
Accidental Release - Evacuate unnecessary personnel. - Wear appropriate PPE. - Sweep or vacuum up the spilled material, minimizing dust generation. - Collect the waste in a suitable, closed container for disposal. - Clean the spill area thoroughly. - Prevent the material from entering drains or waterways.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Collect all waste material containing this compound, including contaminated consumables (e.g., gloves, wipes), in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous material disposal company.

    • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not dispose of the material down the drain or into the environment.

  • Container Disposal:

    • Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical.

  • Regulatory Compliance:

    • All disposal activities must adhere to local, regional, and national environmental regulations.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_storage Storage A Review Safety Guide B Verify Emergency Equipment (Eyewash, Shower) A->B C Don Appropriate PPE B->C D Weigh and Transfer Compound C->D Enter controlled area E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste F->G Post-experiment J Return to -20°C Storage F->J If compound remains H Clean Work Area G->H I Dispose of Waste via Licensed Contractor H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lansoprazole N-oxide
Reactant of Route 2
Reactant of Route 2
Lansoprazole N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.